Ethyltriethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(ethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
| Record name | Silane, triethoxyethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7041962 | |
| Record name | Ethyltriethoxysilane | |
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Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-07-9 | |
| Record name | Ethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyltriethoxysilane | |
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| Record name | Ethyltriethoxysilane | |
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| Record name | Silane, triethoxyethyl- | |
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| Record name | Ethyltriethoxysilane | |
| Source | EPA DSSTox | |
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| Record name | Triethoxy(ethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyltriethoxysilane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of this compound (ETEOS). The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a surface modifying agent, a precursor in synthesis, or in the formulation of advanced materials.
Chemical Structure and Identification
This compound, with the CAS number 78-07-9, is an organosilicon compound. Its structure consists of a central silicon atom bonded to one ethyl group and three ethoxy groups.[1][2] This structure allows it to act as a bridge between inorganic and organic materials.
-
IUPAC Name : triethoxy(ethyl)silane[3]
-
InChI : InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3[1][2][3]
Quantitative Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 192.33 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1][2][5] |
| Odor | Characteristic, pungent | [1] |
| Density | ~0.88 - 0.896 g/cm³ | [1][5] |
| Boiling Point | 158-160 °C | [5][6] |
| Melting Point | -78 °C | [5][6] |
| Flash Point | 101 °F (38.3 °C) | [5][6] |
| Water Solubility | Insoluble (reacts slowly) | [1][5][6] |
| Solubility | Soluble in organic solvents (ethanol, acetone) | [1] |
| Refractive Index (n20/D) | 1.392 | [5][6] |
| Vapor Pressure | 3.71 mmHg at 25°C | [5] |
| CAS Number | 78-07-9 | [1][2][3] |
Core Chemical Reactivity: Hydrolysis and Condensation
The primary reactivity of this compound involves the hydrolysis of its ethoxy groups to form reactive silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This two-step process is the basis for its use as a coupling agent and in the formation of polysiloxane networks.[2][7] The reactions are influenced by factors such as pH, water concentration, and temperature.[7] Acidic conditions typically accelerate hydrolysis, while basic conditions favor condensation.[5][7]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. The following sections outline protocols for the characterization and application of this compound.
Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Observed Nucleus: ¹H
-
Solvent: CDCl₃[8]
-
Temperature: 298 K
-
Pulse Sequence: Standard single pulse (zg30)
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Expected Signals: Signals corresponding to the ethyl (-CH₂-Si and -CH₃) and ethoxy (-O-CH₂- and -CH₃) protons.[9]
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).
-
Expected Signals: Resonances for the four unique carbon atoms in the molecule.[8]
-
4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups and vibrational modes present in the molecule.
-
Protocol:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a single drop of the neat liquid between two KBr or NaCl salt plates to form a thin film.[10]
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Analysis: Identify characteristic peaks for Si-O-C, C-H, and C-C bonds. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates a non-hydrolyzed sample.
-
4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and identify any volatile impurities or reaction byproducts.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a volatile organic solvent like hexane or ethyl acetate.[11][12]
-
Instrument: A standard GC-MS system.
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm x 0.25µm).[13]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 45°C for 1 min, then ramp at 10°C/min to 180°C.[13]
-
Injection Volume: 1 µL (split or splitless mode).[11]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: 40-400 m/z.
-
Solvent Delay: 2-3 minutes to prevent filament damage.[13]
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the mass spectrum with a library database (e.g., NIST) for confirmation.
-
Application Protocol: Surface Modification of Glass Substrates
This protocol provides a general workflow for functionalizing a glass or silica surface with this compound to alter its surface properties (e.g., hydrophobicity).
-
Methodology:
-
Substrate Cleaning: Thoroughly clean the glass or silica substrates to remove organic contaminants. This can be achieved by sequential sonication in acetone, ethanol, and deionized (DI) water (15 minutes each).[4]
-
Surface Activation (Hydroxylation): The surface must be activated to generate hydroxyl (-OH) groups. This is a critical step for covalent bond formation.
-
Piranha Etching (Caution): Immerse the cleaned substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-45 minutes. Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[4]
-
Oxygen Plasma: Alternatively, treat the substrates in an oxygen plasma cleaner.[4]
-
-
Rinsing and Drying: After activation, rinse the substrates copiously with DI water and dry them under a stream of dry nitrogen gas. Use immediately.[4]
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) to control the reaction and minimize bulk polymerization. Immerse the activated substrates in the solution for 1-2 hours at room temperature.[1]
-
Post-Silanization Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any physisorbed silane.
-
Curing: Bake the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the final condensation reactions and form stable siloxane bonds with the surface.
-
Characterization: Verify the successful surface modification using techniques such as water contact angle measurements (to assess hydrophobicity), X-ray photoelectron spectroscopy (XPS), or ellipsometry.[4]
-
Safety and Handling
This compound is a flammable liquid and vapor.[4][13] It is also moisture-sensitive and will react with water in the atmosphere.[1][6][14]
-
Handling: Handle in a well-ventilated area or fume hood.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4][13] Use non-sparking tools and take precautionary measures against static discharge.[4][15] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[13][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4] The storage area should be designated for flammable materials.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uoguelph.ca [uoguelph.ca]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
An In-depth Technical Guide to the Synthesis and Purification of Ethyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyltriethoxysilane (ETES), a versatile organosilicon compound, and detailed methodologies for its purification. The information is tailored for professionals in research, and development, offering insights into reaction mechanisms, experimental procedures, and analytical considerations.
Synthesis of this compound
This compound can be synthesized through several methods, each with distinct advantages and challenges. The most common industrial and laboratory-scale syntheses include the Direct Process, Hydrosilylation, and the Grignard Reaction.
Direct Synthesis
The Direct Process, a chlorine-free and cost-effective method, involves the reaction of elemental silicon with ethanol in the presence of a copper catalyst. This reaction typically yields a mixture of triethoxysilane and tetraethoxysilane.
Reaction Scheme:
Si + 3 C₂H₅OH -> (C₂H₅O)₃SiH + H₂ Si + 4 C₂H₅OH -> Si(OC₂H₅)₄ + 2H₂
Experimental Protocol:
A slurry reactor is charged with a thermally stable high-boiling solvent, silicon metal powder, and a catalytically effective amount of a copper catalyst precursor, such as cuprous chloride (CuCl)[1]. The mixture is agitated and heated to form the activated copper-silicon mass. Anhydrous ethanol is then introduced into the reactor at an elevated temperature, typically between 240-300°C[1][2]. The this compound product is continuously removed from the reaction mixture by distillation[3].
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Cuprous Chloride (CuCl) | [2] |
| Reaction Temperature | 240-300°C | [2] |
| Triethoxysilane Selectivity | ~80% | [4] |
| Silicon Conversion | 73-92% | [3] |
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, in this case, the addition of triethoxysilane to ethylene. This method offers a direct route to this compound with high atom economy. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum and rhodium[5].
Reaction Scheme:
(C₂H₅O)₃SiH + H₂C=CH₂ --(Catalyst)--> (C₂H₅O)₃SiCH₂CH₃
Experimental Protocol:
In a high-pressure reactor, triethoxysilane and a suitable catalyst, such as a rhodium complex with bidentate-phosphine ligands, are introduced[6]. Ethylene is then charged into the reactor to the desired pressure. The reaction mixture is heated to a specific temperature, for instance, 60°C, and stirred for a set duration[6]. After the reaction is complete, the catalyst can be removed by filtration, and the product is isolated.
Quantitative Data (for a related hydrosilylation of allyl chloride):
| Parameter | Value | Reference |
| Catalyst | [RhCl(dppbzF)]2 | [6] |
| Catalyst Loading | 0.5 mol% | [6] |
| Reaction Temperature | 60°C | [6] |
| Reaction Time | 3 hours | [6] |
| Product Yield | >95% | [6] |
Grignard Reaction
The Grignard reaction provides a versatile laboratory-scale method for the synthesis of this compound. It involves the reaction of a Grignard reagent, ethylmagnesium bromide, with tetraethoxysilane (TEOS).
Reaction Scheme:
C₂H₅MgBr + Si(OC₂H₅)₄ -> (C₂H₅)Si(OC₂H₅)₃ + Mg(OC₂H₅)Br
Experimental Protocol:
All glassware must be scrupulously dried prior to use to prevent the reaction of the Grignard reagent with water[7]. Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF)[2][8]. The reaction is initiated, and once the Grignard reagent is formed, a solution of tetraethoxysilane in the same anhydrous solvent is added dropwise at a controlled temperature, often below 10°C, to manage the exothermic reaction[8]. The reaction mixture is then stirred at room temperature to ensure completion. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid[8]. The organic layer is separated, washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude product[8].
Quantitative Data:
Purification of this compound
The primary method for purifying crude this compound from any of the described synthetic routes is fractional distillation. This technique separates components of a liquid mixture based on their different boiling points[9].
Experimental Protocol for Fractional Distillation:
The crude this compound is charged into a round-bottom flask equipped with a magnetic stirrer. A fractionating column (e.g., a Vigreux or packed column) is attached to the flask, followed by a condenser and a collection flask[9]. The apparatus must be dry, and the distillation can be performed under atmospheric or reduced pressure. The mixture is heated gradually. The component with the lowest boiling point will vaporize first, ascend the column, condense, and be collected as the first fraction. The temperature at the top of the column should be monitored closely. A sharp increase in temperature indicates that a higher-boiling point component is beginning to distill. Fractions are collected based on their boiling ranges. For this compound, the main fraction is collected at its boiling point of 158-160°C at atmospheric pressure[10].
Potential Impurities and Their Boiling Points:
| Impurity | Boiling Point (°C) | Synthesis Route(s) |
| Ethanol | 78 | Direct Synthesis, Grignard (unreacted) |
| Diethyl Ether | 34.6 | Grignard (solvent) |
| Tetrahydrofuran (THF) | 66 | Grignard (solvent) |
| Triethoxysilane | 134 | Direct Synthesis (starting material) |
| Tetraethoxysilane (TEOS) | 168 | Direct Synthesis (byproduct), Grignard (starting material) |
| Benzene | 80.1 | Possible solvent |
The efficiency of the separation depends on the length and type of the fractionating column, the reflux ratio, and the difference in boiling points of the components[9].
Analytical Methods for Purity Determination
The purity of this compound can be determined using various analytical techniques:
-
Gas Chromatography (GC): A common method for assessing the purity of volatile compounds. A flame ionization detector (FID) is typically used for quantification[11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification and quantification of impurities[11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any proton- or carbon-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.
Experimental Workflows and Logical Relationships
The synthesis and purification of this compound involve a series of logical steps. The choice of synthesis method will depend on factors such as the desired scale of production, cost, and available starting materials. Following the synthesis, a purification step is essential to remove unreacted starting materials, byproducts, and solvents.
Synthesis and Purification Workflow
Caption: General workflow from synthesis to pure product.
Direct Synthesis Logical Flow
Caption: Direct Synthesis of this compound.
Hydrosilylation Logical Flow
Caption: Hydrosilylation Synthesis of this compound.
Grignard Reaction Logical Flow
Caption: Grignard Synthesis of this compound.
References
- 1. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101501044B - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. This compound | 78-07-9 [chemicalbook.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Ethyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of ethyltriethoxysilane (ETES). This process is fundamental to the formation of siloxane bonds, which are critical in a wide array of applications, including the synthesis of drug delivery systems, biocompatible coatings, and advanced materials. This document outlines the reaction pathways, influencing factors, quantitative kinetics, and detailed experimental protocols for studying these transformative chemical processes.
Core Mechanisms: Hydrolysis and Condensation
The transformation of this compound into a polysiloxane network is a two-step process involving hydrolysis followed by condensation. These reactions are significantly influenced by factors such as pH, water concentration, solvent, temperature, and the presence of catalysts.[1]
Hydrolysis: The Initial Step
Hydrolysis is the initial and rate-determining step where the ethoxy groups (-OCH₂CH₃) of the this compound molecule are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction proceeds in a stepwise manner, leading to the formation of various silanol intermediates and ethanol as a byproduct.[1][2]
Reaction Scheme:
-
EtSi(OCH₂CH₃)₃ + H₂O ⇌ EtSi(OCH₂CH₃)₂(OH) + CH₃CH₂OH
-
EtSi(OCH₂CH₃)₂(OH) + H₂O ⇌ EtSi(OCH₂CH₃)(OH)₂ + CH₃CH₂OH
-
EtSi(OCH₂CH₃)(OH)₂ + H₂O ⇌ EtSi(OH)₃ + CH₃CH₂OH
The reaction mechanism is highly dependent on the pH of the solution.[1]
-
Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism is generally faster than in neutral or basic conditions.[1]
-
Base-Catalyzed Hydrolysis (pH > 7): In basic media, the hydroxide ion directly attacks the silicon atom. While hydrolysis occurs, the subsequent condensation reaction is significantly accelerated at higher pH.[1]
Condensation: Building the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + CH₃CH₂O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃CH₂OH
The condensation reactions lead to the formation of dimers, trimers, and eventually a cross-linked three-dimensional polysiloxane network.[1] The rate of condensation is also heavily influenced by pH, with basic conditions generally promoting faster condensation.[1]
Quantitative Data on Reaction Kinetics
The rates of hydrolysis and condensation are crucial for controlling the final properties of the resulting material. The following tables summarize key quantitative data from studies on this compound and related alkoxysilanes.
Table 1: Hydrolysis Rate Constants of Various Trialkoxysilanes
| Silane | Catalyst | Temperature (°C) | pH | Hydrolysis Rate Constant | Reference |
| Mthis compound (MTES) | HCl | 25 | 3.13 | 57.61 kJ mol⁻¹ (Activation Energy) | [3] |
| Mthis compound (MTES) | HCl | 25 | 3.83 | 97.84 kJ mol⁻¹ (Activation Energy) | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | None | 25 | - | Initial: 2.77 x 10⁻⁴ s⁻¹ | [1] |
| This compound (ETES) | - | - | - | The reaction rate is related to the chemical shift of 29Si in the NMR spectra. | [4] |
Table 2: Influence of pH on Hydrolysis and Condensation Rates of Triethoxysilanes
| pH | Hydrolysis Rate | Condensation Rate |
| < 2 | Fast | Slow |
| 2-3 | Minimum | Minimum |
| > 4 | Increases with pH | Increases significantly with pH |
Data synthesized from multiple sources indicating general trends.[1]
Table 3: Activation Energies for Hydrolysis and Condensation of Related Silanes
| Silane | Reaction | Catalyst/Conditions | Activation Energy (kJ mol⁻¹) | Reference |
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic medium | 31.52 | [3] |
| Mthis compound (MTES) | Hydrolysis | pH 3.134 | 57.61 | [3] |
| Mthis compound (MTES) | Hydrolysis | pH 3.83 | 97.84 | [3] |
| γ-Glycidoxypropyltrimethoxysilane | Epoxy ring opening | pH 5.4 | 68.4 | [5] |
Experimental Protocols
Precise control and understanding of the hydrolysis and condensation of this compound require robust analytical techniques. The following are detailed methodologies for key experiments.
²⁹Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation
Objective: To quantitatively follow the speciation of silicon from the initial this compound monomer through various hydrolyzed and condensed intermediates.
Materials:
-
This compound (ETES)
-
Ethanol (or other suitable solvent)
-
Deionized water (or D₂O for locking)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
NMR tubes (5 mm)
-
NMR spectrometer with a broadband probe tuneable to the ²⁹Si frequency.
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of ETES in the chosen solvent (e.g., ethanol). A typical concentration is in the range of 0.1 to 1 M.
-
Prepare a separate aqueous solution containing the desired concentration of catalyst.
-
Equilibrate both solutions to the desired reaction temperature in a water bath.
-
-
Initiation of Reaction:
-
In an NMR tube, add a precise volume of the ETES stock solution.
-
At time zero (t=0), rapidly add the required volume of the aqueous catalyst solution to the NMR tube to achieve the desired water/silane and catalyst/silane molar ratios.
-
Immediately cap the tube, shake vigorously for a few seconds to ensure homogeneity, and place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire ²⁹Si NMR spectra at regular time intervals. The time interval will depend on the reaction rate, which is influenced by temperature and pH. For fast reactions, spectra may be acquired every few minutes, while for slower reactions, the interval can be hours.
-
Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.
-
A sufficient relaxation delay (typically 5 times the longest T₁) should be used between scans.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the peaks corresponding to the different silicon species:
-
EtSi(OEt)₃ (T⁰)
-
EtSi(OEt)₂(OH) (T¹)
-
EtSi(OEt)(OH)₂ (T²)
-
EtSi(OH)₃ (T³)
-
Dimeric and oligomeric species (T¹, T², etc. in different chemical environments).
-
-
Integrate the area of each peak to determine the relative concentration of each species at each time point.
-
Plot the concentration of each species as a function of time to obtain kinetic profiles. From these profiles, rate constants for the individual hydrolysis and condensation steps can be determined by fitting the data to appropriate kinetic models.[6]
-
Fourier Transform Infrared (FT-IR) Spectroscopy for In-situ Monitoring
Objective: To monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds in real-time.
Materials:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a Germanium or Diamond crystal).
-
This compound (ETES) solution.
-
Solvent (e.g., ethanol).
-
Water and catalyst.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Reaction Initiation:
-
Prepare the reaction mixture of ETES, solvent, water, and catalyst.
-
Apply a small amount of the freshly prepared solution onto the ATR crystal surface.
-
-
Time-Resolved Spectra Acquisition:
-
Immediately start acquiring FT-IR spectra at regular time intervals.
-
Monitor the changes in the intensity of characteristic vibrational bands:
-
Disappearance of Si-O-C stretching: ~960 cm⁻¹ and ~1100 cm⁻¹.
-
Appearance of Si-OH stretching: Broad band around 3200-3600 cm⁻¹ and a sharper band around 900 cm⁻¹.
-
Appearance of Si-O-Si stretching: Broad band around 1000-1100 cm⁻¹.
-
Formation of Ethanol: Appearance of characteristic ethanol peaks (e.g., C-O stretch around 1045 cm⁻¹).
-
-
-
Data Analysis:
-
Analyze the changes in the peak areas or heights over time to study the reaction kinetics.
-
The rate of hydrolysis can be followed by the decrease in the Si-O-C peak intensity or the increase in the ethanol peak intensity.
-
The rate of condensation can be monitored by the increase in the Si-O-Si peak intensity.[7]
-
Visualizing the Process
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.
Reaction Pathways
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for studying ETES hydrolysis and condensation.
Conclusion
The hydrolysis and condensation of this compound are complex, yet controllable, processes that are fundamental to the synthesis of a wide range of advanced materials. By understanding the underlying reaction mechanisms, the influence of various experimental parameters, and by employing robust analytical techniques, researchers can precisely tailor the properties of the resulting polysiloxane networks. This guide provides the foundational knowledge and practical methodologies to aid scientists and drug development professionals in harnessing the full potential of this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Cornerstone of Hybrid Materials: An In-depth Technical Guide to the Sol-Gel Chemistry of Ethyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the sol-gel chemistry of ethyltriethoxysilane (ETES), a key precursor in the synthesis of hybrid organic-inorganic materials. The unique properties of ETES, stemming from the presence of both hydrolyzable ethoxy groups and a stable ethyl group, make it a versatile building block for a wide range of applications, including drug delivery systems, coatings, and catalysis. This document delves into the fundamental reaction mechanisms, influencing factors, and characterization of the resulting materials, offering a technical resource for professionals in research and development.
Core Principles: The Two-Step Symphony of Hydrolysis and Condensation
The sol-gel process, in the context of this compound (ETES), is a wet-chemical technique used to produce solid materials from a chemical precursor. The transformation from a liquid sol to a solid gel network is driven by two primary reactions: hydrolysis and condensation. These reactions are influenced by a variety of factors, including pH, water availability, solvent, and temperature.
Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) of the ETES molecule in the presence of water to form reactive silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. The rate of hydrolysis is generally faster in acidic conditions compared to neutral or basic conditions.
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom. While hydrolysis still occurs, the subsequent condensation reaction is significantly promoted at higher pH.
The hydrolysis of ETES proceeds in a stepwise manner, leading to the formation of partially and fully hydrolyzed species.
Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process results in the formation of larger and larger molecules, eventually leading to a three-dimensional network that constitutes the gel. There are two main types of condensation reactions:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule.
The relative rates of hydrolysis and condensation, which are heavily influenced by the reaction conditions, dictate the structure and properties of the final gel.
Visualizing the Pathway: From Monomer to Network
The progression from the ETES monomer to a cross-linked gel network can be visualized as a series of interconnected steps.
Caption: Overall Sol-Gel Process of ETES.
The fundamental chemical transformations of hydrolysis and condensation are depicted in the following reaction pathway diagram.
Caption: Hydrolysis and Condensation of ETES.
Quantitative Insights: Reaction Kinetics and Gel Properties
The sol-gel process of ETES is a complex interplay of reaction rates and evolving material properties. Quantitative data is crucial for controlling the synthesis and tailoring the final material characteristics.
Hydrolysis Kinetics
The rate of hydrolysis is a critical parameter that influences the subsequent condensation and gelation. 29Si NMR spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis by observing the changes in the chemical shifts of the silicon atoms as ethoxy groups are replaced by hydroxyl groups.
| Precursor | Reaction Rate Constant (k x 104 s-1) |
| Mthis compound | 1.8 |
| This compound | 1.2 |
| Propyltriethoxysilane | 0.9 |
| Vinyltriethoxysilane | 2.5 |
| Phenyltriethoxysilane | 0.6 |
| Table 1: Comparative hydrolysis reaction rates of various organotriethoxysilanes as determined by 29Si NMR. The data illustrates the influence of the organic substituent on the hydrolysis rate. |
Influence of Catalyst on Gelation Time
The choice of catalyst and its concentration have a profound impact on the gelation time. While specific data for ETES is sparse in readily available literature, studies on the closely related tetraethoxysilane (TEOS) provide valuable insights into the expected trends.
| Catalyst | Catalyst Concentration (mol/L) | pH | Gelation Time (hours) |
| HCl | 0.01 | 2.0 | 80 |
| HCl | 0.1 | 1.0 | 60 |
| NH₄OH | 0.01 | 9.5 | 150 |
| NH₄OH | 0.1 | 10.5 | 40 |
| HF | 0.01 | 3.0 | 10 |
| Table 2: Effect of different catalysts and their concentrations on the gelation time of TEOS-based sols. This data serves as a qualitative guide for the behavior of ETES systems. |
Physical Properties of Organotrialkoxysilane-Derived Gels
The final properties of the dried gel (xerogel or aerogel) are highly dependent on the synthesis conditions. The following table presents typical physical properties of gels derived from organotrialkoxysilanes, which are comparable to what can be expected for ETES-derived materials.
| Property | Mthis compound (MTES) Derived Aerogel | Phenyltriethoxysilane (PTES) Derived Aerogel |
| Bulk Density (g/cm³) | 0.1 - 0.3 | 0.2 - 0.5 |
| Surface Area (m²/g) | 500 - 1000 | 300 - 700 |
| Pore Volume (cm³/g) | 1.5 - 3.0 | 1.0 - 2.5 |
| Average Pore Diameter (nm) | 10 - 20 | 5 - 15 |
| Table 3: Representative physical properties of aerogels derived from different organotrialkoxysilanes. These values illustrate the range of properties achievable through the sol-gel process. |
Experimental Protocols: A Practical Guide to Synthesis
Reproducibility in sol-gel synthesis requires meticulous attention to experimental details. The following protocols provide a starting point for the preparation of ETES-derived silica gels.
General Experimental Workflow
The synthesis of a sol-gel material from ETES typically follows a standardized workflow.
Caption: General Experimental Workflow for ETES Sol-Gel Synthesis.
Protocol for Acid-Catalyzed ETES Gel Synthesis
This protocol describes a typical acid-catalyzed sol-gel synthesis of an ETES-derived silica gel.
Materials:
-
This compound (ETES)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, e.g., 1 M)
Procedure:
-
In a clean, dry reaction vessel, combine ETES and ethanol in a molar ratio of approximately 1:4. Stir the mixture magnetically.
-
In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water. The molar ratio of water to ETES can be varied, but a common starting point is 4:1.
-
Slowly add the acidic water solution to the ETES/ethanol mixture while stirring vigorously.
-
Continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Stop stirring and seal the container to allow for gelation. The time required for gelation will depend on the specific reaction conditions.
-
Once the gel has formed, age it for a period of 24-72 hours at a constant temperature. During aging, the gel network strengthens.
-
After aging, the gel can be dried to produce a xerogel. This is typically done by slow evaporation of the solvent in a controlled environment to minimize cracking. For aerogel production, a supercritical drying process is required.
Protocol for Base-Catalyzed ETES Gel Synthesis
This protocol outlines a typical base-catalyzed sol-gel synthesis.
Materials:
-
This compound (ETES)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, e.g., 2 M)
Procedure:
-
In a reaction vessel, mix ETES and ethanol (e.g., 1:4 molar ratio).
-
In a separate beaker, prepare the basic water solution by adding ammonium hydroxide to deionized water. A common water to ETES molar ratio is 4:1.
-
Add the basic water solution to the ETES/ethanol mixture with vigorous stirring.
-
Continue to stir the solution for 1-2 hours at a controlled temperature.
-
Cease stirring and seal the vessel to allow the sol to gel.
-
Age the resulting gel for 24-72 hours.
-
Dry the aged gel using appropriate methods to obtain the final material.
Conclusion
The sol-gel chemistry of this compound offers a versatile and tunable platform for the creation of advanced hybrid materials. A thorough understanding of the fundamental hydrolysis and condensation reactions, coupled with precise control over experimental parameters, enables the rational design of materials with tailored properties. This guide provides a foundational understanding and practical starting points for researchers and professionals seeking to harness the potential of ETES in their respective fields. Further exploration into the vast parameter space of ETES sol-gel chemistry will undoubtedly continue to yield novel materials with exciting applications.
Ethyltriethoxysilane (CAS 78-07-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Ethyltriethoxysilane (CAS 78-07-9). The information is curated for researchers, scientists, and professionals in drug development who utilize silane chemistry for surface modification, as a coupling agent, or in material synthesis.
Core Properties
This compound is an organosilicon compound featuring an ethyl group and three ethoxy groups attached to a central silicon atom.[1] It is a colorless to pale yellow liquid with a mild odor.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 78-07-9 | [1][2][3][4] |
| Molecular Formula | C8H20O3Si | [1][4][5] |
| Molecular Weight | 192.33 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Odor | Mild, Pungent | [1][2] |
| Boiling Point | 158 - 160 °C | [4][6] |
| Melting Point | -78 °C | [4][6] |
| Density | 0.896 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.392 | [4] |
| Flash Point | 40 °C (104 °F) | [4][6] |
| Water Solubility | Insoluble (reacts slowly) | [2][4][7] |
| Solvent Solubility | Soluble in organic solvents like ethanol and acetone | [2] |
Reactivity and Stability
This compound is a stable compound under standard conditions.[6][7] However, it is sensitive to moisture and will slowly hydrolyze in the presence of water or moist air to form ethanol and reactive silanol (Si-OH) groups.[1][6] This hydrolysis is the fundamental first step in its application as a coupling agent and for surface modification. The subsequent condensation of these silanol groups with each other or with hydroxyl groups on inorganic substrates leads to the formation of stable siloxane (Si-O-Si) bonds.
The product is chemically stable under standard ambient conditions (room temperature).[8] Vapor-air mixtures can be explosive upon intense warming.[8] It is incompatible with strong oxidizing agents.[7][8]
Spectroscopic Data
The structural identification of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| FT-IR (Fourier-Transform Infrared) | The spectrum shows characteristic peaks for Si-O-C, C-H, and C-C bonds. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum exhibits signals corresponding to the ethyl and ethoxy protons, with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum displays distinct peaks for the carbon atoms in the ethyl and ethoxy groups. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound (Industrial Process Overview)
Materials:
-
Silicon powder
-
Composite catalyst (e.g., a mixture of cupric oxide and cuprous oxide)
-
High-temperature heat-conducting oil (e.g., ZIG-330 thermal oil)
-
Raney Cu catalyst
-
Anhydrous ethanol
Procedure:
-
Thoroughly mix the silicon powder with the composite catalyst.
-
Activate the mixture using microwave heating (e.g., at 270 °C for 10 minutes).
-
Transfer the activated silicon powder to a stirred autoclave containing the heat-conducting oil and Raney Cu catalyst. Stir to ensure homogeneous dispersion.
-
Heat the reaction mixture to a high temperature (e.g., 230-260 °C) while stirring continuously.
-
Introduce anhydrous ethanol into the reactor at a controlled feed rate (e.g., 5-18 ml/minute).
-
Collect the distillate, which primarily contains triethoxysilane and tetraethoxysilane.
-
Purify the collected distillate by fractional distillation to obtain high-purity this compound (boiling point 134-135 °C).
References
- 1. benchchem.com [benchchem.com]
- 2. mun.ca [mun.ca]
- 3. This compound | C8H20O3Si | CID 6515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
The Intricacies of Reactivity: An In-depth Technical Guide to Ethyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Ethyltriethoxysilane (ETES) is a versatile organosilicon compound widely employed in materials science, surface modification, and as a coupling agent. Its reactivity is primarily governed by the hydrolysis of its ethoxy groups to form reactive silanols, followed by condensation to form stable siloxane bonds. A thorough understanding of these processes is critical for controlling the properties of the resulting materials and for the effective application of ETES in various fields, including drug delivery and development where surface functionalization and particle synthesis are paramount.
Core Reactivity: Hydrolysis and Condensation
The fundamental reactivity of this compound revolves around a two-step process:
-
Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH). This reaction can be catalyzed by either acids or bases.[1][2][3]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate surface. This results in the formation of stable silicon-oxygen-silicon (Si-O-Si) or silicon-oxygen-substrate (Si-O-Surface) bonds, respectively, with the elimination of water or ethanol.[1][2]
The rates of these reactions are influenced by several factors, including pH, water/silane ratio, solvent, temperature, and the presence of catalysts.[1][3]
Quantitative Analysis of this compound Reactivity
The kinetics of this compound hydrolysis have been investigated using various analytical techniques, with 29Si Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for quantifying the evolution of different silicon species over time.
A study by Manso et al. provides a comprehensive kinetic analysis of the hydrolysis of several organotriethoxysilanes, including this compound, using 29Si NMR.[4] The concentration of the precursor was found to decrease exponentially with time, while the intermediate hydrolyzed species exhibit curves characteristic of sequential reactions.[4] The study proposes a mathematical model that fits the experimental data, providing a common reaction pathway described by eight parameters.
Table 1: Summary of Key Findings on this compound Hydrolysis Kinetics [4]
| Parameter | Observation |
| Reaction Monitoring | The concentration of this compound and its hydrolyzed intermediates can be effectively monitored over time using 29Si NMR spectroscopy. |
| Reaction Profile | The hydrolysis follows a sequential reaction pathway, with the progressive formation of mono-, di-, and tri-hydroxylated species. |
| Condensation Onset | Condensation reactions become significant when the concentration of the most hydrolyzed species reaches its maximum. |
| Kinetic Modeling | A mathematical model with eight parameters can accurately describe the hydrolysis and initial condensation kinetics. |
Note: Specific rate constants are highly dependent on the experimental conditions (pH, temperature, solvent) and are best determined for the specific system under investigation.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by 29Si NMR Spectroscopy
This protocol is adapted from the methodology described by Manso et al. and is suitable for obtaining detailed kinetic data on the hydrolysis of this compound.[4]
1. Materials:
-
This compound (ETES)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH)
-
NMR tubes
-
29Si NMR spectrometer
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol).
-
In a separate container, prepare an aqueous solution of the catalyst at the desired concentration.
-
At time t=0, mix the ETES solution with the catalyst solution in the desired molar ratios within an NMR tube. Ensure rapid and thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature.
-
Acquire 29Si NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to capture the evolution of all species.
-
Use appropriate acquisition parameters to ensure quantitative data, including a sufficient relaxation delay.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Identify and assign the peaks corresponding to the unreacted this compound and the various hydrolyzed and condensed silicon species based on their chemical shifts.[5]
-
Integrate the peaks to determine the relative concentrations of each species at each time point.
-
Plot the concentration of each species as a function of time.
-
Fit the experimental data to a kinetic model to extract the rate constants for the hydrolysis and condensation steps.
-
Protocol 2: Monitoring this compound Condensation by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol allows for the in-situ monitoring of the condensation reaction by observing changes in the vibrational bands of the silane.[6][7][8]
1. Materials:
-
Hydrolyzed this compound solution (prepared as in Protocol 1 or by pre-hydrolysis)
-
ATR-FTIR spectrometer equipped with a suitable crystal (e.g., diamond or ZnSe)
-
Substrate with hydroxyl groups (optional, for studying surface reactions)
2. Procedure:
-
Background Spectrum: Record a background spectrum of the clean and dry ATR crystal.
-
Sample Application: Apply a thin film of the hydrolyzed this compound solution onto the ATR crystal. If studying surface reactions, the substrate can be pressed against the crystal.
-
Time-Resolved Spectra Acquisition: Acquire FTIR spectra at regular time intervals.
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-OH stretching band (around 3200-3700 cm⁻¹ and 900 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1040-1130 cm⁻¹).[6][8]
-
The rate of change of these peaks can be used to qualitatively and, with appropriate calibration, quantitatively assess the kinetics of the condensation reaction.
-
Visualizing the Reactivity of this compound
The following diagrams, generated using the Graphviz DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying the reactivity of this compound.
By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can gain a deep understanding of the reactivity of this compound. This knowledge is essential for the rational design and synthesis of advanced materials with tailored properties for a wide range of applications, from industrial coatings to sophisticated drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Ethyltriethoxysilane safety data sheet and handling
An In-depth Technical Guide to the Safety and Handling of Ethyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data, handling procedures, and emergency measures for this compound. It is intended to equip laboratory and research personnel with the necessary information to handle this chemical safely.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1][2] It is insoluble in water.[1][3] A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C8H20O3Si[1][2][4] |
| Molecular Weight | 192.33 g/mol [1][2] |
| Boiling Point | 158 - 160 °C[2][5] |
| Melting Point | -78 °C[2][3][5] |
| Flash Point | 29 °C / 84.2 °F[2] |
| Autoignition Temperature | 235 °C / 455 °F[2] |
| Specific Gravity | 0.896[2][5] |
| Vapor Pressure | 3.7 ± 0.3 mmHg at 25°C[3] |
| Water Solubility | Insoluble[1][3] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and can cause skin and eye irritation.[2][4][6][7][8]
| Hazard Class | Category | GHS Hazard Statement Code |
| Flammable liquids | 3 | H226 |
| Skin corrosion/irritation | 2 | H315 |
| Serious eye damage/eye irritation | 2 | H319 |
| Specific target organ toxicity – single exposure | 3 | H335 |
Source:[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Toxicological Information
The toxicological data for this compound is limited, and the properties have not been fully investigated.[2] Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2] Contact with water may liberate ethanol, which can have chronic effects on the central nervous system.[9]
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 14 g/kg[2] |
| Dermal LD50 | Rabbit | 14,320 mg/kg[10] |
Experimental Protocols
The methodologies for determining the toxicological data presented are based on internationally recognized guidelines, ensuring reproducibility and reliability.
Acute Oral Toxicity (LD50) The acute oral toxicity is determined following the OECD Test Guideline 401. This method involves the administration of a single dose of the substance to a group of rats via gavage. The animals are then observed for 14 days for signs of toxicity and mortality. The LD50 value is calculated as the dose that is lethal to 50% of the test population.
Acute Dermal Toxicity (LD50) The acute dermal toxicity is assessed using the OECD Test Guideline 402. The substance is applied to a shaved area of the skin of rabbits for a 24-hour period. The animals are observed for up to 14 days for any signs of skin irritation, systemic toxicity, and mortality. The dermal LD50 is the dose that results in the death of 50% of the animals.
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to mitigate the risks associated with this compound.
Handling:
-
Work in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[2][6][11]
-
Keep the substance away from heat, sparks, open flames, and any other potential ignition sources.[2][6][11]
-
Implement measures to prevent the accumulation of electrostatic charge.[2][11]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][6][11]
-
Store separately from incompatible materials, such as strong oxidizing agents.[2][11]
-
This material is sensitive to moisture.[2]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.
Engineering Controls:
-
Ensure the laboratory is equipped with adequate ventilation systems.[2][6]
-
Use explosion-proof equipment for all electrical, ventilation, and lighting systems.[2][6]
-
An emergency eyewash station and safety shower must be readily accessible.[11]
Personal Protective Equipment (PPE):
Caption: PPE selection workflow for handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves.[6] Neoprene or nitrile rubber gloves are recommended.[11]
-
Respiratory Protection: In case of insufficient ventilation or if exposure limits are exceeded, a full-face respirator should be used.[6]
First-Aid Procedures
Prompt and appropriate first-aid is crucial in the event of an exposure.
Caption: First-aid measures for this compound exposure.
-
Inhalation: Immediately move the individual to fresh air. If breathing is labored, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin with soap and plenty of water and seek medical advice.[6]
-
Eye Contact: Flush the eyes with water for a minimum of 15 minutes and consult a physician.[2][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Contact a doctor or poison control center immediately.[6]
Fire-Fighting Protocols
Given that this compound is a flammable liquid, it is imperative to have established fire-fighting procedures.
Suitable Extinguishing Agents:
-
Dry chemical, carbon dioxide, or alcohol-resistant foam are effective.[2][6]
-
A water spray can be used to cool containers that are exposed to fire.[2]
Fire-Related Hazards:
Firefighter Protection:
Accidental Release and Containment
A clear and effective plan for accidental releases is essential for safety and environmental protection.
Personal Safety Measures:
-
Wear appropriate personal protective equipment.[6]
-
Avoid inhaling any vapors, mists, or gases.[6]
-
Ensure the area is well-ventilated.[6]
-
Evacuate all non-essential personnel from the area.[6]
Environmental Safety:
-
If it is safe to do so, prevent any further leakage or spillage.[6]
-
Do not allow the chemical to enter the drainage system.[6]
Cleanup Procedures:
-
Contain the spill and absorb it with a non-combustible material such as sand, earth, or vermiculite.[8]
-
Collect the absorbed material into a suitable, sealed container for disposal.[6]
-
Use only spark-proof tools and explosion-proof equipment during cleanup.[2][6]
Chemical Stability and Reactivity
Reactivity Profile:
-
Under normal conditions, no hazardous reactions are expected.[2]
Chemical Stability:
-
The chemical is stable under the recommended storage conditions.[2][10]
-
It is sensitive to moisture.[2]
Conditions to Avoid:
Incompatible Substances:
-
Avoid contact with strong oxidizing agents.[2]
Hazardous Decomposition Products:
-
Thermal decomposition can produce carbon monoxide, carbon dioxide, and silicon dioxide.[2]
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:78-07-9 | Chemsrc [chemsrc.com]
- 4. This compound | C8H20O3Si | CID 6515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethoxy(ethyl)silane | CAS 78-07-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. gelest.com [gelest.com]
Core Principles of Ethyltriethoxysilane Surface Modification: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles behind ethyltriethoxysilane (ETES) surface modification. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize ETES for tailoring the surface properties of various substrates. The following sections detail the reaction mechanisms, key influencing factors, experimental protocols, and characterization techniques integral to successful surface functionalization with this versatile organosilane.
Introduction to this compound (ETES) Surface Modification
This compound is an organosilane compound featuring an ethyl group and three ethoxy groups attached to a central silicon atom.[1] This structure allows it to act as a valuable coupling agent for modifying the surfaces of inorganic substrates that possess hydroxyl (-OH) groups, such as glass, silica, and metal oxides. The primary utility of ETES in surface modification lies in its ability to form a stable, covalent bond with the substrate, thereby altering its surface chemistry and physical properties. This modification can be leveraged to control wettability, adhesion, biocompatibility, and to provide a reactive handle for the subsequent immobilization of biomolecules or other functional moieties.
The overall process of surface modification with triethoxysilanes like ETES is a two-step mechanism involving hydrolysis and condensation.[2]
The Two-Step Reaction Mechanism
The efficacy of ETES as a surface modifier is rooted in a two-step chemical process: hydrolysis of the ethoxy groups followed by condensation with surface hydroxyl groups and/or other hydrolyzed silane molecules.[2]
Step 1: Hydrolysis
In the presence of water, the three ethoxy groups (-OCH₂CH₃) of the ETES molecule undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct.[2][3] This reaction can be catalyzed by either an acid or a base.[3] The degree of hydrolysis is a critical parameter that can be controlled by factors such as pH, water concentration, and reaction time.[2]
Reaction: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH[4]
Step 2: Condensation
The newly formed silanol groups are highly reactive and can participate in two types of condensation reactions:[3]
-
Surface Condensation: The silanol groups of the hydrolyzed ETES molecule react with the hydroxyl groups present on the substrate surface (e.g., silica, glass) to form stable, covalent siloxane bonds (Si-O-Substrate). This is the key step that anchors the ETES molecule to the surface.[3]
-
Self-Condensation (Polymerization): Adjacent hydrolyzed ETES molecules can also condense with each other to form a cross-linked polysiloxane network on the surface.[3] This can result in the formation of a robust monolayer or, under certain conditions, a thicker multilayer coating.
Reaction: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O[4]
The following diagram illustrates the hydrolysis and condensation pathway of this compound on a hydroxylated surface.
Factors Influencing this compound Surface Modification
The success and quality of the ETES surface modification are highly dependent on several experimental parameters. Careful control of these factors is crucial for achieving a uniform and stable silane layer.
-
pH: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation.[3]
-
Water Availability: A stoichiometric amount of water is necessary for complete hydrolysis. Insufficient water leads to incomplete hydrolysis and an unstable silane layer, while excess water can promote self-condensation in the bulk solution, leading to the formation of aggregates.[3]
-
Solvent: The choice of solvent is important. Anhydrous organic solvents like toluene or ethanol are commonly used to control the amount of water and to dissolve the silane.[4]
-
Reaction Time and Temperature: These parameters affect the kinetics of both hydrolysis and condensation. Longer reaction times and elevated temperatures can promote more complete surface coverage and cross-linking, but may also lead to multilayer formation.[5]
-
Substrate Pre-treatment: The substrate surface must be clean and possess a sufficient density of hydroxyl groups for effective silanization. Common pre-treatment methods include cleaning with piranha solution or plasma treatment to remove organic contaminants and hydroxylate the surface.[6]
Quantitative Data on ETES and Similar Trialkoxysilane Modified Surfaces
The effectiveness of surface modification is often quantified by measuring changes in surface properties. The following tables summarize typical quantitative data for surfaces modified with ETES and other similar short-chain trialkoxysilanes.
Table 1: Water Contact Angle of Modified Surfaces
| Substrate | Silane | Contact Angle (°) | Reference |
| Glass | Unmodified | < 50° | [7] |
| Glass | Aminopropyltriethoxysilane (APTES) | 55° - 85° | [8] |
| Silicon Wafer | Unmodified | 29.6° | [9] |
| Silicon Wafer | 3-methacryloxypropyltrimethoxysilane (MPS) | 60.7° - 71.5° | [9] |
| ITO Glass | Unmodified | 40.15° | [10] |
| ITO Glass | Aminopropyltriethoxysilane (APTES) | 73.42° | [10] |
Table 2: Surface Free Energy of Modified Surfaces
| Substrate | Silane | Surface Free Energy (mN/m) | Reference |
| IGZO | Oxygen Plasma Treated | - | [7] |
| IGZO | Aminopropyltriethoxysilane (APTES) | 42.2 | [7] |
| Silicon Wafer | Unmodified | 46.3 | [9] |
| Silicon Wafer | 3-methacryloxypropyltrimethoxysilane (MPS) | 40.0 - 44.5 | [9] |
Table 3: Film Thickness of Silane Monolayers
| Substrate | Silane | Film Thickness (nm) | Technique | Reference |
| Gold | MPTMS | 0.5 | ARXPS | [3] |
| Gold | MPTMS + APTES | 1.0 | ARXPS | [3] |
| Silicon Wafer | 3-methacryloxyproyltrimethoxysilane (MPS) | 0.85 - 1.22 | Ellipsometry | [9] |
| Silicon Wafer | 3-acryloyloxypropyltrimethoxysilane (ACPS) | 0.85 - 1.22 | Ellipsometry | [9] |
Experimental Protocols
This section provides a generalized, detailed methodology for the surface modification of a glass or silica substrate with this compound.
Materials and Equipment
-
Glass slides or silicon wafers
-
This compound (ETES)
-
Anhydrous Toluene or Ethanol (95-100%)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment, optional)
-
Methanol
-
Sulfuric Acid (for cleaning)
-
Beakers and glass slide holders
-
Sonicator
-
Oven
-
Nitrogen or Argon gas source
-
Fume hood
Experimental Workflow Diagram
The following diagram outlines the typical workflow for surface modification with ETES.
Step-by-Step Procedure
-
Substrate Cleaning:
-
Thoroughly clean the glass slides or silicon wafers. A common and effective method is to immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, a methanol/HCl wash followed by a sulfuric acid bath can be used.[6]
-
After cleaning, rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas and/or by baking in an oven at 110°C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol in a clean, dry beaker. This should be done in a fume hood.
-
Immerse the cleaned and dried substrates into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The container should be covered to minimize exposure to atmospheric moisture.
-
For vapor-phase silanization, place the substrates in a desiccator with a small container of the silane solution and evacuate to facilitate vaporization.
-
-
Post-Silanization Treatment:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any unbound silane.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the surface and encourages cross-linking within the silane layer.[5]
-
After curing, the modified substrates can be rinsed again with the solvent and dried with nitrogen or argon.
-
Characterization of ETES Modified Surfaces
Several surface-sensitive techniques are employed to characterize the properties of the ETES-modified surface and confirm the success of the modification process.
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the surface, providing a quantitative measure of surface wettability (hydrophobicity/hydrophilicity). A successful modification with ETES should result in an increase in the water contact angle, indicating a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information of the top 1-10 nm of a surface. It is used to quantify the amount of silicon, carbon, and oxygen, confirming the presence and coverage of the silane layer.[11]
-
Spectroscopic Ellipsometry: This is a non-destructive optical technique used to determine the thickness and refractive index of thin films with high precision. It is particularly useful for measuring the thickness of the self-assembled monolayer of ETES.
-
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides topographical information, including surface roughness at the nanoscale. It can be used to visualize the morphology of the silane layer and identify any aggregates.[11]
The following diagram illustrates the logical relationship between the key process parameters and the resulting surface properties.
Conclusion
This compound is a versatile and effective reagent for the surface modification of hydroxylated substrates. A thorough understanding of the underlying principles of hydrolysis and condensation, coupled with precise control over key experimental parameters, is essential for achieving reproducible and high-quality surface coatings. The characterization techniques outlined in this guide provide the necessary tools to validate the success of the modification process and to tailor surface properties for specific applications in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Ethyltriethoxysilane: A Versatile Precursor for Advanced Materials Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyltriethoxysilane (ETES) is an organosilane compound that serves as a crucial precursor in the synthesis of a wide array of advanced materials. Its unique chemical structure, featuring a central silicon atom bonded to an ethyl group and three hydrolyzable ethoxy groups, allows for the formation of robust siloxane networks (Si-O-Si) through sol-gel processes. This guide provides a comprehensive overview of the properties, synthesis methodologies, and applications of ETES, with a particular focus on its role in the development of materials for research, and drug delivery applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of ETES is fundamental to its effective use in materials synthesis. These properties dictate its reactivity, handling requirements, and the characteristics of the resulting materials.
| Property | Value | References |
| Molecular Formula | C8H20O3Si | [1][2] |
| Molecular Weight | 192.33 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.896 g/cm³ | [3] |
| Boiling Point | 158-160 °C | [3] |
| Melting Point | -78 °C | [3] |
| Flash Point | 38 °C (101 °F) | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [5] |
The Sol-Gel Process: From Precursor to Functional Material
The sol-gel process is the cornerstone of materials synthesis using ETES. It involves the hydrolysis of the ethoxy groups to form reactive silanol (Si-OH) groups, followed by their condensation to create a three-dimensional siloxane network. This process can be catalyzed by either an acid or a base, with the choice of catalyst significantly influencing the reaction kinetics and the morphology of the final material.
The fundamental reactions in the sol-gel process are:
-
Hydrolysis: The replacement of ethoxy groups with hydroxyl groups.
-
Condensation: The formation of siloxane bridges through the elimination of water or ethanol.
The overall transformation can be visualized as a progression from a solution of ETES (sol) to a solid, porous network (gel).
Mechanism of Hydrolysis and Condensation
The mechanism of hydrolysis and condensation is pH-dependent. Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide ion directly attacks the silicon atom.[6]
Synthesis of Silica Nanoparticles
ETES is a valuable precursor for the synthesis of monodisperse silica nanoparticles. The size, porosity, and surface functionality of these nanoparticles can be precisely controlled by manipulating the reaction conditions.
Experimental Protocol: Stöber Method for Silica Nanoparticle Synthesis
The Stöber method is a widely used technique for producing spherical silica nanoparticles with a narrow size distribution.[3] While often demonstrated with tetraethoxysilane (TEOS), the principles are directly applicable to ETES.
Materials:
-
This compound (ETES)
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add the desired amount of ammonium hydroxide to the ethanol-water mixture and stir to ensure homogeneity.
-
In a separate container, dissolve ETES in ethanol.
-
Add the ETES solution to the ethanol-water-ammonia mixture under vigorous stirring.
-
Continue stirring for a specified duration (e.g., 2-24 hours) at room temperature. The solution will become turbid as the silica nanoparticles form.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).
Quantitative Impact of Reactant Concentrations on Particle Size:
The final size of the silica nanoparticles is highly dependent on the initial concentrations of the reactants.
| ETES Concentration | H₂O Concentration | NH₃ Concentration | Resulting Particle Size (nm) | Reference |
| Low | High | High | Smaller | [7] |
| High | Low | Low | Larger | [1][7] |
Note: Specific quantitative relationships are highly dependent on the exact reaction conditions and solvent system.
Fabrication of Functional Coatings
The ethyl group in ETES imparts a degree of hydrophobicity to the resulting silica network, making it an excellent precursor for creating water-repellent coatings. By co-condensing ETES with other silanes, the properties of the coating can be further tailored.
Experimental Protocol: Preparation of a Hydrophobic Coating
This protocol describes the preparation of a hydrophobic silica-based coating on a glass substrate using ETES.
Materials:
-
This compound (ETES)
-
Tetraethoxysilane (TEOS) (optional, for tuning properties)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide or an acid catalyst (e.g., HCl)
-
Glass slides
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides with a suitable solvent (e.g., acetone, ethanol) and dry them completely.
-
Sol Preparation:
-
In a beaker, mix ETES (and TEOS, if used) with ethanol.
-
In a separate beaker, prepare a solution of water, ethanol, and the catalyst (e.g., ammonium hydroxide).
-
Slowly add the water-catalyst solution to the silane solution under stirring.
-
Continue stirring for a set period (e.g., 1-24 hours) to allow for hydrolysis and partial condensation.
-
-
Coating Deposition:
-
Coat the cleaned glass slides with the prepared sol using a technique such as dip-coating, spin-coating, or spray-coating.
-
Control the withdrawal speed (for dip-coating) or rotation speed (for spin-coating) to influence the coating thickness.
-
-
Drying and Curing:
-
Allow the coated slides to air-dry to evaporate the solvent.
-
Cure the coatings in an oven at an elevated temperature (e.g., 100-150 °C) to promote further condensation and densification of the siloxane network.
-
Effect of ETES Concentration on Hydrophobicity:
| ETES:TEOS Molar Ratio | Water Contact Angle (°) | Surface Character | Reference |
| 0:1 (Pure TEOS) | Low | Hydrophilic | [3] |
| Increasing ETES content | Increases | Increasingly Hydrophobic | [5][8] |
| 1:0 (Pure ETES) | High | Hydrophobic | [5] |
Applications in Drug Development
The ability to synthesize well-defined silica nanoparticles with tunable surface properties makes ETES-derived materials highly attractive for applications in drug delivery. The surface of these nanoparticles can be functionalized to attach targeting ligands, control drug release, and improve biocompatibility.
Surface Modification for Targeted Drug Delivery
The surface of silica nanoparticles can be modified by co-condensation of ETES with a functional organosilane (e.g., aminopropyltriethoxysilane - APTES) or by post-synthesis grafting.
References
- 1. This compound | C8H20O3Si | CID 6515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Theoretical Exploration of Ethyltriethoxysilane Reaction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the reaction pathways of Ethyltriethoxysilane (ETES). Leveraging computational chemistry methods, this document delves into the fundamental mechanisms of ETES hydrolysis and condensation, critical processes in materials science, surface modification, and sol-gel synthesis.
Introduction to this compound and Its Reactivity
This compound (ETES), with the chemical formula CH₃CH₂Si(OCH₂CH₃)₃, is an organosilane compound widely utilized as a coupling agent, a precursor for silica-based materials, and in the formation of protective coatings. Its utility stems from the reactivity of its ethoxy groups, which can undergo hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si). Understanding the theoretical underpinnings of these reactions is paramount for controlling the structure and properties of the resulting materials at the molecular level.
Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition states, and energetics of these processes. These computational approaches allow for the elucidation of reaction pathways that are often difficult to probe experimentally.
Core Reaction Pathways: Hydrolysis and Condensation
The transformation of ETES into a polysiloxane network proceeds primarily through a two-step reaction sequence: hydrolysis followed by condensation.
2.1. Hydrolysis: The Initial Step
Hydrolysis involves the cleavage of the Si-O-C bonds by water to form silanol groups (Si-OH) and ethanol as a byproduct. This reaction is a stepwise process where the three ethoxy groups are sequentially replaced by hydroxyl groups. The reaction can be catalyzed by either acids or bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton attacks the oxygen atom of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.
The stepwise nature of hydrolysis leads to the formation of various partially and fully hydrolyzed species, such as ethyl(diethoxy)silanol, ethyl(ethoxy)disilanol, and ethylsilanetriol.
2.2. Condensation: Building the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.
These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional polysiloxane network.
Theoretical Modeling of Reaction Pathways
Computational chemistry provides a powerful toolkit for investigating the intricate details of ETES reaction pathways. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules and determining the energetics of chemical reactions.
3.1. Computational Methodology
A common theoretical approach for studying silane hydrolysis and condensation involves the following steps:
-
Model System Definition: Small clusters of reactants (e.g., an ETES molecule and one or more water molecules) are defined to represent the reaction environment.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find their lowest energy structures. A popular and effective combination of theoretical level is the B3LYP functional with the 6-311++G(d,p) basis set.
-
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Activation Energy and Reaction Enthalpy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. The reaction enthalpy (ΔH) is the energy difference between the products and the reactants.
3.2. Experimental Protocols for Theoretical Studies
The following outlines a typical computational protocol for studying the hydrolysis of this compound using DFT:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.
-
Model Construction: The initial geometries of the ETES molecule, water molecules, and any catalysts (e.g., H₃O⁺ for acid catalysis or OH⁻ for base catalysis) are constructed.
-
Level of Theory:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for this type of reaction.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and hydrogen bonding. The (d,p) denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding.
-
-
Solvation Model: To account for the effect of the solvent (typically water or an alcohol/water mixture), an implicit solvation model, such as the Polarizable Continuum Model (PCM), is often used.
-
Reaction Coordinate Scan: To initially explore the potential energy surface and locate an approximate transition state structure, a relaxed potential energy surface scan is performed along the bond-forming and bond-breaking coordinates.
-
Transition State Optimization: The approximate transition state structure is then used as a starting point for a full transition state optimization using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the optimized transition state to verify that it connects the desired reactant and product states.
-
Thermochemical Analysis: Frequency calculations at the same level of theory are performed on all optimized structures to obtain thermodynamic data, including zero-point energies, thermal enthalpies, and Gibbs free energies.
Quantitative Data from Theoretical Studies
| Reaction Step | Reactants | Products | Catalyst | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Hydrolysis 1 | EtSi(OEt)₃ + H₂O | EtSi(OEt)₂(OH) + EtOH | Acid/Base | Data Not Available | Data Not Available |
| Hydrolysis 2 | EtSi(OEt)₂(OH) + H₂O | EtSi(OEt)(OH)₂ + EtOH | Acid/Base | Data Not Available | Data Not Available |
| Hydrolysis 3 | EtSi(OEt)(OH)₂ + H₂O | EtSi(OH)₃ + EtOH | Acid/Base | Data Not Available | Data Not Available |
| Condensation (Water) | 2 EtSi(OEt)₂(OH) | Et(OEt)₂Si-O-Si(OEt)₂Et + H₂O | Acid/Base | Data Not Available | Data Not Available |
| Condensation (Alcohol) | EtSi(OEt)₂(OH) + EtSi(OEt)₃ | Et(OEt)₂Si-O-Si(OEt)₂Et + EtOH | Acid/Base | Data Not Available | Data Not Available |
Note: "Et" represents the ethyl group (CH₃CH₂), and "OEt" represents the ethoxy group (OCH₂CH₃). The values in this table are placeholders and should be populated with data from specific theoretical studies on ETES as they become available.
Visualization of Reaction Pathways and Workflows
5.1. Signaling Pathways
The following diagrams illustrate the core reaction pathways of ETES.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation pathways of hydrolyzed this compound.
5.2. Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a theoretical study of ETES reaction pathways.
Caption: Workflow for computational analysis of reaction pathways.
Conclusion
Theoretical studies provide a fundamental understanding of the reaction pathways of this compound. The hydrolysis and condensation mechanisms, influenced by catalysts and reaction conditions, can be elucidated through computational methods like Density Functional Theory. While a comprehensive set of quantitative data for ETES is still an area of active research, the methodologies and general pathways outlined in this guide provide a solid framework for researchers in materials science and drug development. Future theoretical work is needed to populate the energetic landscape of ETES reactions, which will further enable the rational design and control of silica-based materials.
Methodological & Application
Application Notes & Protocols: Functionalization of Silica Nanoparticles with Ethyltriethoxysilane (ETES)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silica nanoparticles (SNPs) are extensively utilized in biomedical fields, particularly for drug delivery, owing to their high biocompatibility, thermal stability, large surface area, and easily modifiable surface chemistry.[1][2] The surface of nascent silica nanoparticles is covered with silanol groups (Si-OH), rendering them hydrophilic.[3] Surface functionalization allows for the precise tuning of these properties to suit specific applications.[4][5]
This document details a protocol for the functionalization of silica nanoparticles with ethyltriethoxysilane (ETES). This process, known as silanization, grafts ethyl groups onto the silica surface, altering its chemical characteristics from hydrophilic to more hydrophobic.[6][7] This modification is crucial for applications requiring control over particle dispersion in non-polar solvents, creating hydrophobic coatings, or modulating interactions with biological membranes in drug delivery systems. The primary method described is post-synthesis grafting, where pre-synthesized SNPs are reacted with the silane agent.[8]
Principle of the Method
The functionalization of silica nanoparticles with this compound is a covalent modification process. It relies on the reaction between the ethoxy groups of ETES and the surface silanol groups (Si-OH) of the silica nanoparticles. The reaction proceeds in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the ETES molecule hydrolyze in the presence of trace amounts of water (often present in the solvent or on the nanoparticle surface) to form reactive silanol groups (Si-OH).
-
Condensation: These newly formed silanol groups on the ETES molecule then condense with the silanol groups on the surface of the silica nanoparticle, forming stable siloxane bonds (Si-O-Si).[2] This process covalently attaches the ethyl group to the nanoparticle surface.
This surface modification effectively masks the hydrophilic silanol groups, leading to a significant increase in the hydrophobicity of the nanoparticles.[7]
Experimental Workflow: Post-Synthesis Grafting
The following diagram illustrates the general workflow for the post-synthesis functionalization of silica nanoparticles with ETES.
Caption: Experimental workflow for post-synthesis grafting of ETES.
Detailed Experimental Protocol
This protocol describes a general method for the post-synthesis grafting of ETES onto silica nanoparticles. Parameters should be optimized for specific nanoparticle sizes and desired functionalization densities.
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound (ETES)
-
Anhydrous Ethanol (or other suitable solvent like Toluene)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
High-speed centrifuge
-
Vacuum oven or desiccator
Procedure:
-
Dispersion of Silica Nanoparticles:
-
Silanization Reaction:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.
-
While stirring, add the desired amount of this compound (ETES). The amount can be varied based on the desired surface coverage. A common starting point is a weight ratio of SiO₂ to silane ranging from 1:0.01 to 1:0.1.[9]
-
Allow the reaction to proceed under continuous stirring. The reaction can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 50-70 °C) for a shorter duration (e.g., 2-4 hours) to accelerate the process.
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension to room temperature if heated.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 9,000-15,000 rpm for 15-20 minutes).[8][9]
-
Discard the supernatant, which contains unreacted ETES and byproducts.
-
Re-disperse the nanoparticle pellet in fresh ethanol and sonicate briefly to ensure complete resuspension.
-
Repeat the centrifugation and washing steps at least three times to thoroughly remove any residual reactants.[9]
-
-
Drying:
-
After the final wash, decant the supernatant and dry the purified ethyl-functionalized silica nanoparticles.
-
Drying can be performed in a vacuum oven at 60-80 °C overnight or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation: Typical Experimental Parameters
The following table summarizes typical quantitative parameters for the silanization process, adapted from general silica functionalization protocols.
| Parameter | Typical Value / Range | Purpose | Reference(s) |
| Reactants | |||
| SNP Concentration | 5 - 10 mg/mL | Affects reaction kinetics and dispersion stability. | [9] |
| Solvent | Anhydrous Ethanol, Toluene | Reaction medium; must be compatible with reactants. | [9] |
| SiO₂ : Silane Weight Ratio | 1:0.01 to 1:0.1 | Controls the degree of surface functionalization. | [9] |
| Reaction Conditions | |||
| Temperature | Room Temperature to 70 °C | Influences the rate of hydrolysis and condensation. | [8] |
| Reaction Time | 2 - 24 hours | Duration required for the reaction to reach completion. | [8][9] |
| Stirring Speed | 300 - 600 rpm | Ensures a homogeneous reaction mixture. | - |
| Purification | |||
| Centrifugation Speed | 9,000 - 15,000 rpm | To efficiently pellet nanoparticles for washing. | [8][9] |
| Number of Washes | 3 or more | To ensure complete removal of unreacted silane. | [9] |
Characterization of Functionalized Nanoparticles
Verifying the successful functionalization of silica nanoparticles is a critical step. Several analytical techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the chemical functional groups present on the nanoparticle surface. Successful grafting of ethyl groups is confirmed by the appearance of characteristic C-H stretching and bending vibrations (typically around 1450 cm⁻¹ and 2850-2980 cm⁻¹).[3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By heating the functionalized nanoparticles, the grafted organic (ethyl) layer will decompose. The resulting weight loss can be used to quantify the amount of ETES successfully grafted onto the silica surface.[4]
-
Contact Angle Measurement: To confirm the change in surface properties from hydrophilic to hydrophobic, the contact angle of a water droplet on a film of the dried nanoparticles can be measured. A significant increase in the water contact angle compared to unmodified silica indicates successful hydrophobic functionalization.[6][7]
-
Dynamic Light Scattering (DLS) & Zeta Potential: DLS can be used to measure the hydrodynamic diameter and assess the aggregation state of the nanoparticles in a given solvent before and after functionalization.[3] Zeta potential measurements can indicate changes in the surface charge, which is expected upon modification of the surface silanol groups.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the size, shape, and morphology of the nanoparticles and to ensure they have not undergone significant aggregation or morphological changes during the functionalization process.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the applications of silica-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01587K [pubs.rsc.org]
- 6. joam.inoe.ro [joam.inoe.ro]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Ethyltriethoxysilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriethoxysilane (ETES) is an organosilane compound utilized as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. Its application is particularly relevant in the development of polymer composites where improved mechanical and thermal properties are desired. The ethyl group of ETES provides compatibility with non-polar polymer matrices such as polyethylene, while the triethoxysilyl group enables covalent bonding to the surface of inorganic fillers like silica and glass fibers. This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in polymer composites.
Mechanism of Action
The efficacy of this compound as a coupling agent is based on a two-step reaction mechanism at the filler-polymer interface. This process transforms the hydrophilic surface of the inorganic filler into a hydrophobic, organo-compatible surface.
Step 1: Hydrolysis The triethoxy groups of the this compound hydrolyze in the presence of water to form reactive silanol groups. This reaction is often catalyzed by an acid or base.
R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH
Step 2: Condensation The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane (Si-O-Si) bonds. This results in the covalent grafting of the ethyl functional group onto the filler surface.
R-Si(OH)₃ + HO-Filler → R-Si(OH)₂-O-Filler + H₂O
The ethyl groups attached to the filler surface then interact with the polymer matrix through van der Waals forces and physical entanglement, improving the stress transfer between the filler and the matrix.
Caption: Mechanism of this compound Coupling Agent.
Applications
This compound is primarily used in polymer composites where the polymer matrix is non-polar and the filler is inorganic. Common applications include:
-
Polyolefin Composites: Improving the mechanical properties of polyethylene and polypropylene composites filled with silica, talc, or other mineral fillers.[1]
-
Elastomers: Enhancing the reinforcing effect of silica in various rubber compounds.
-
Coatings and Adhesives: Promoting adhesion between organic coatings and inorganic substrates.
Experimental Protocols
The following are generalized protocols for the use of this compound in preparing polymer composites. Researchers should optimize these protocols for their specific materials and applications.
Protocol for Surface Treatment of Silica Filler
This protocol describes a wet treatment method for modifying the surface of silica particles with this compound.
Materials and Equipment:
-
Silica powder (e.g., fumed silica, precipitated silica)
-
This compound (ETES)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Preparation of Treatment Solution:
-
In a round-bottom flask, prepare a 95:5 (v/v) ethanol/water solution. For every 100 mL of solution, add approximately 0.1 mL of acetic acid to adjust the pH to around 4-5.
-
Add this compound to the solution to achieve a concentration of 1-5% by weight relative to the silica filler.
-
Stir the solution for 1 hour at room temperature to allow for the hydrolysis of the silane.
-
-
Filler Treatment:
-
Disperse the silica powder in the silane solution. A typical loading is 10 g of silica per 100 mL of solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 2-4 hours.
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Separate the treated silica from the solution by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Wash the silica powder with ethanol three times to remove any unreacted silane, with a centrifugation step after each wash.
-
Dry the treated silica powder in an oven at 110-120°C for at least 4 hours, or until a constant weight is achieved.
-
Protocol for Preparation of Polyethylene/Silica Composite
This protocol describes the preparation of a polyethylene composite with this compound-treated silica using melt mixing.
Materials and Equipment:
-
High-density polyethylene (HDPE) pellets[2]
-
ETES-treated silica powder (from Protocol 4.1)
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molding press
-
Appropriate mold for test specimens
Procedure:
-
Drying of Materials:
-
Dry the HDPE pellets and the treated silica powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
-
Melt Mixing:
-
Preheat the internal mixer or extruder to a temperature suitable for HDPE processing (e.g., 180-200°C).
-
Add the HDPE pellets to the mixer and allow them to melt completely.
-
Gradually add the desired amount of treated silica (e.g., 1-10 wt%) to the molten polymer.
-
Mix for 10-15 minutes at a rotor speed of 50-60 rpm to ensure homogeneous dispersion of the filler.
-
-
Specimen Preparation:
-
Remove the composite material from the mixer.
-
Place the composite into a preheated mold in the compression molding press.
-
Press the material at the molding temperature (e.g., 180°C) and a pressure of 10 MPa for 10 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the molded sheet or specimen.
-
Protocol for Characterization of Surface Treatment and Composite Properties
4.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis can be used to verify the successful grafting of this compound onto the filler surface.
Procedure:
-
Acquire FTIR spectra of the untreated silica, pure this compound, and the treated silica.
-
Compare the spectra. Successful treatment is indicated by:
4.3.2 Mechanical Testing
The mechanical properties of the prepared composites should be evaluated according to ASTM standards to quantify the effect of the coupling agent.
-
Tensile Properties (ASTM D3039): Measure tensile strength, modulus, and elongation at break.[5]
-
Flexural Properties (ASTM D790): Determine the flexural strength and modulus.[6]
-
Impact Strength (ASTM D256): Evaluate the toughness of the material using Izod or Charpy impact tests.[6]
4.3.3 Thermal Analysis
Thermal analysis techniques can provide information on the thermal stability and phase transitions of the composites.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite and quantify the amount of silane grafted onto the filler.
-
Differential Scanning Calorimetry (DSC): To determine the melting and crystallization temperatures and the degree of crystallinity of the polymer matrix.
Caption: Experimental Workflow for Composite Preparation and Testing.
Quantitative Data
The following tables summarize representative data on the effect of silane coupling agents on the properties of polymer composites. It is important to note that specific data for this compound is limited in the literature; therefore, data for similar systems are presented for illustrative purposes.
Table 1: Effect of Silane Treatment on Mechanical Properties of HDPE/Silica Composites
| Property | HDPE (Neat) | HDPE + 10 wt% Untreated Silica | HDPE + 10 wt% Silane-Treated Silica | % Improvement with Silane |
| Tensile Strength (MPa) | 14.5 | ~16.0 | 17.5 | ~9% |
| Young's Modulus (GPa) | 0.8 | ~1.2 | 1.4 | ~17% |
| Impact Strength (J/m) | - | ~175 | ~200 | ~14% |
Data is representative and compiled from sources investigating silica nanoparticles in HDPE.[7][8] The specific silane and treatment conditions may vary.
Table 2: Effect of Silane Treatment on Thermal Properties of HDPE/Silica Composites
| Property | HDPE (Neat) | HDPE + 10 wt% Untreated Silica | HDPE + 10 wt% Silane-Treated Silica | Change with Silane |
| Crystallization Temp (Tc) (°C) | 110.6 | ~115 | 118.1 | Increase |
| Onset Decomposition Temp (TGA) (°C) | ~450 | ~460 | ~470 | Increase |
Data is representative and compiled from sources investigating silica nanoparticles in HDPE.[7][8] The specific silane and treatment conditions may vary.
Conclusion
This compound serves as an effective coupling agent for improving the properties of polymer composites, particularly those with non-polar matrices and inorganic fillers. The protocols provided herein offer a foundation for researchers to explore the use of ETES in their specific systems. Proper surface treatment and composite fabrication are crucial for achieving the desired enhancements in mechanical and thermal performance. It is recommended that researchers conduct thorough characterization to validate the effectiveness of the treatment and to optimize the composite formulation for their intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. HDPE/silica composites- part I: preparation and characterization of methylsilane and octylsilane-modified silicas [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. specializedtesting.com [specializedtesting.com]
- 6. researchgate.net [researchgate.net]
- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for Ethyltriethoxysilane (ETES) Surface Coating
For Researchers, Scientists, and Drug Development Professionals
Overview and Principle
Ethyltriethoxysilane (ETES) is an organosilane used for surface modification to impart a hydrophobic ethyl functionality onto various substrates. The process, known as silanization, is applicable to surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and various metal oxides. The coating process relies on the hydrolysis of the triethoxysilyl groups of ETES in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Further condensation between adjacent silane molecules can lead to a cross-linked polysiloxane network on the surface, enhancing the stability of the coating.[1]
The dual reactivity of ETES allows for the formation of a durable, low-energy surface, which is essential in fields requiring controlled wettability, improved adhesion for subsequent layers, or passivation of surfaces.
Chemical Reaction Mechanism
The surface modification process with this compound occurs in two primary steps:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) of ETES react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.[2]
-
Condensation: The newly formed silanol groups can then undergo two condensation reactions:
-
Surface Condensation: Reaction with hydroxyl groups on the substrate to form covalent siloxane bonds, anchoring the ETES molecule to the surface.
-
Self-Condensation: Reaction with other hydrolyzed ETES molecules to form a cross-linked network, which enhances the stability and durability of the coating.[1]
-
Experimental Protocols
Successful and reproducible surface coating with ETES requires careful substrate preparation and control over reaction conditions. Below are detailed protocols for solution-phase and vapor-phase deposition on common substrates like glass slides and silicon wafers.
Materials and Equipment
-
Substrates: Glass microscope slides or silicon wafers
-
Silane: this compound (ETES)
-
Solvents: Anhydrous toluene or ethanol (for solution deposition)
-
Cleaning Solutions: Acetone, isopropanol, deionized water, Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Equipment: Beakers, slide rack, staining jars, sonicator, oven or hot plate, desiccator (for vapor deposition), nitrogen gas source.
Protocol 1: Solution-Phase Deposition on Glass Slides
This method is suitable for achieving a uniform coating and is widely used for preparing surfaces for further functionalization.
-
Cleaning and Activation of Glass Slides:
-
Place glass slides in a slide rack.
-
Sonicate the slides sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
For a more thorough cleaning and to maximize surface hydroxyl groups, immerse the slides in freshly prepared Piranha solution for 30 minutes at room temperature with gentle agitation.
-
Thoroughly rinse the slides with copious amounts of deionized water.
-
Dry the slides under a stream of nitrogen gas or in an oven at 110°C for 1-2 hours.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of ETES in anhydrous toluene or 95% ethanol/5% water. The optimal concentration may need to be determined empirically for specific applications.
-
Completely immerse the cleaned and dried slides in the ETES solution.
-
Incubate for 30 minutes to 2 hours at room temperature. Reaction time can be adjusted to control coating density.[3][4]
-
-
Rinsing:
-
Transfer the slides from the ETES solution to a staining jar containing the anhydrous solvent (toluene or ethanol).
-
Rinse thoroughly by agitating the slides for 1-2 minutes to remove any unbound ETES.
-
Repeat the rinse with fresh solvent.
-
Finally, rinse with deionized water.
-
-
Curing:
-
Dry the slides by air drying or under a gentle stream of nitrogen.
-
Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.[5]
-
Protocol 2: Vapor-Phase Deposition on Silicon Wafers
Vapor-phase deposition is preferred when minimal consumption of the silane is desired and for coating complex geometries. This method often results in thinner, more uniform monolayers.
-
Substrate Preparation:
-
Clean silicon wafers using the same procedure as for glass slides (Section 2.2, Step 1). A final oxygen plasma treatment can also be used to clean and activate the surface.[6]
-
-
Silanization:
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
In a separate small, open vial, place a few drops of ETES.
-
Place the vial inside the desiccator, ensuring it is not in contact with the wafers.
-
Evacuate the desiccator to a low pressure (a few Torr) to facilitate the vaporization of ETES.
-
Allow the deposition to proceed for 2-12 hours at room temperature or slightly elevated temperatures (e.g., 50-70°C).[7][8]
-
-
Post-Deposition Treatment:
-
Vent the desiccator with nitrogen gas and remove the coated wafers.
-
Rinse the wafers with an anhydrous solvent like toluene or ethanol to remove physisorbed silane.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes.
-
Data Presentation: Expected Surface Properties
Table 1: Expected Effect of ETES Concentration and Reaction Time on Water Contact Angle
| ETES Concentration (v/v) | Reaction Time (hours) | Expected Water Contact Angle (°) |
| 1% | 1 | 60 - 70 |
| 1% | 4 | 70 - 80 |
| 5% | 1 | 75 - 85 |
| 5% | 4 | 85 - 95 |
Note: These are estimated values. The actual contact angle will depend on the substrate, cleaning procedure, and curing conditions. Hydrophobicity is expected to increase with both concentration and reaction time up to a saturation point.
Table 2: Factors Influencing ETES Coating Thickness and Surface Energy
| Parameter | Effect on Coating Thickness | Effect on Surface Energy |
| ETES Concentration | Increases with concentration up to a point, then may lead to multilayers or aggregates.[10] | Decreases with increasing surface coverage, leading to a more hydrophobic surface. |
| Reaction Time | Increases with time as more silane molecules attach to the surface and cross-link.[9] | Generally decreases with time as a more complete monolayer is formed. |
| Curing Temperature | Higher temperatures can lead to a denser, more compact, and potentially thinner film due to solvent evaporation and shrinkage.[5] | Can lead to a more stable, lower energy surface due to enhanced cross-linking.[11] |
| Water Content (in solution) | A small amount of water is necessary for hydrolysis, but excess water can lead to premature polymerization in solution, resulting in a non-uniform coating.[1] | Optimal water content leads to a well-ordered monolayer with low surface energy. |
Characterization and Validation
The success of the ETES coating can be confirmed and quantified using various surface analysis techniques.
Water Contact Angle Goniometry
This technique provides a quantitative measure of the surface's hydrophobicity. A successful ETES coating will significantly increase the water contact angle on a hydrophilic substrate like clean glass (which typically has a contact angle <10°) to over 90°.[12]
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface. For an ETES-coated surface, XPS analysis should show an increase in the carbon and silicon signals and a decrease in the substrate signals (e.g., from the underlying silicon wafer or glass). High-resolution scans of the Si 2p peak can confirm the formation of Si-O-Si bonds.[7][13]
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with high precision. It can be used to determine the thickness of the ETES layer, which is typically in the range of a few nanometers for a monolayer. The thickness can be correlated with deposition parameters to achieve fine control over the coating process.[14][15]
Stability of ETES Coatings
The long-term stability of silane coatings is crucial for many applications. The primary mode of degradation, particularly in aqueous environments, is the hydrolysis of the siloxane bonds that anchor the coating to the surface and cross-link the silane molecules.[16]
-
Hydrolytic Stability: Ethoxysilanes like ETES generally exhibit slower hydrolysis rates compared to methoxysilanes, which can contribute to greater long-term stability in aqueous solutions.[16] However, prolonged exposure to water, especially at non-neutral pH, can lead to a gradual decrease in hydrophobicity as the coating degrades.[17][18]
-
Thermal Stability: Silane coatings are generally stable at elevated temperatures. The thermal stability is more dependent on the organic functional group; for ETES, the ethyl group is stable up to temperatures well above typical curing and application temperatures.
-
Mechanical Stability: The cross-linked network formed during curing provides good mechanical robustness. The packing density of the silane molecules influences the coating's resistance to abrasion.
For applications requiring high stability, it is recommended to perform stability tests under conditions that mimic the intended use environment. This can involve monitoring the water contact angle or using XPS to detect changes in surface composition over time.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. surfmods.jp [surfmods.jp]
- 5. mdpi.com [mdpi.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epotek.com [epotek.com]
- 12. researchgate.net [researchgate.net]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. details | Park Systems [parksystems.com]
- 15. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyltriethoxysilane in Sol-Gel Synthesis of Hydrophobic Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyltriethoxysilane (ETES) is an organosilane precursor widely utilized in sol-gel chemistry for the fabrication of functional thin films. Its unique structure, featuring a non-hydrolyzable ethyl group and three hydrolyzable ethoxy groups, allows for the formation of a stable, cross-linked silica network with inherent hydrophobicity. The presence of the ethyl groups on the surface of the resulting film significantly reduces its surface energy, leading to water-repellent properties.
The sol-gel process offers a versatile and cost-effective method for producing high-quality thin films with tailored properties at relatively low temperatures.[1] This makes it an attractive technique for coating a variety of substrates, including glass, metals, and polymers, for applications ranging from self-cleaning surfaces and anti-corrosion coatings to biocompatible layers in drug delivery systems. These application notes provide detailed protocols and quantitative data for the synthesis of hydrophobic thin films using ETES via the sol-gel method.
Key Applications of ETES in Sol-Gel Thin Films
-
Hydrophobic and Superhydrophobic Surfaces: The primary application of ETES in sol-gel science is the creation of water-repellent coatings. The resulting films exhibit high static water contact angles, making them suitable for applications such as self-cleaning windows, anti-fouling surfaces, and moisture-resistant electronics.
-
Anti-Corrosion Coatings: The dense, hydrophobic nature of ETES-derived silica films provides an effective barrier against the ingress of corrosive agents, thereby protecting metallic substrates from degradation.
-
Biocompatible Coatings: The ability to tailor the surface properties of materials is crucial in biomedical applications. ETES can be used to modify the surface of implants and drug delivery vehicles to control their interaction with biological systems.
-
Organic-Inorganic Hybrid Materials: ETES can be co-polymerized with other alkoxysilanes, such as tetraethoxysilane (TEOS), to create organic-inorganic hybrid materials with a unique combination of properties, including mechanical stability, thermal resistance, and hydrophobicity.[2]
Experimental Protocols
This section details two common protocols for the synthesis of hydrophobic thin films using ETES: a single-precursor system and a co-condensation system with TEOS.
Protocol 1: Single-Precursor ETES Hydrophobic Film
This protocol describes the formation of a hydrophobic silica thin film using only ETES as the silica precursor.
Materials:
-
This compound (ETES, ≥98%)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Pipettes
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Sol Preparation:
-
In a clean glass beaker, combine ETES and ethanol in a molar ratio of 1:10.
-
While stirring, add a mixture of deionized water and 0.1 M HCl. The molar ratio of ETES:H₂O should be 1:3, and the pH of the final solution should be adjusted to approximately 2-3 with the HCl solution.
-
Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis and partial condensation.
-
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and treat them with a plasma cleaner or piranha solution to create a hydrophilic surface for better film adhesion.
-
-
Film Deposition:
-
Spin Coating: Place the cleaned substrate on the spin coater. Dispense a sufficient amount of the sol onto the substrate to cover the entire surface. Spin the substrate at 3000 rpm for 30 seconds.
-
Dip Coating: Immerse the cleaned substrate into the sol and withdraw it at a constant speed of 100 mm/min.
-
-
Drying and Curing:
-
Dry the coated substrates in an oven at 80°C for 10 minutes to evaporate the solvent.
-
Cure the films at 150°C for 1 hour to promote further condensation and densification of the silica network.
-
Protocol 2: ETES-TEOS Co-Condensation for Enhanced Mechanical Properties
This protocol involves the co-condensation of ETES with tetraethoxysilane (TEOS) to create a more robust and mechanically stable hydrophobic film.
Materials:
-
This compound (ETES, ≥98%)
-
Tetraethoxysilane (TEOS, ≥98%)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, 28-30%)
Procedure:
-
Sol Preparation:
-
In a glass beaker, prepare a solution of TEOS and ethanol.
-
In a separate beaker, prepare a solution of ETES and ethanol.
-
Mix the two solutions to achieve a desired molar ratio of ETES:TEOS (e.g., 1:1).
-
Add a mixture of deionized water and ammonium hydroxide to catalyze the hydrolysis and condensation reactions. The final molar ratio of (ETES+TEOS):H₂O:NH₄OH can be optimized, a common starting point is 1:4:0.1.
-
Stir the solution vigorously for 4-6 hours at room temperature.
-
-
Substrate Preparation and Film Deposition:
-
Follow the same procedures for substrate preparation and film deposition (spin or dip coating) as described in Protocol 1.
-
-
Drying and Curing:
-
Dry the films at 100°C for 15 minutes.
-
Cure the films at a higher temperature, typically between 200-300°C, for 1-2 hours. The higher curing temperature is necessary for the densification of the TEOS-derived network. The hydrophobicity of the ETES-derived film is retained up to approximately 300°C.[3]
-
Quantitative Data
The properties of the resulting thin films are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained from ETES-based sol-gel films.
| Precursor System | Deposition Method | Curing Temperature (°C) | Film Thickness (nm) | Static Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| ETES | Spin Coating (3000 rpm) | 150 | 80 - 120 | 105 - 110 | 1.5 - 2.5 |
| ETES | Dip Coating (100 mm/min) | 150 | 100 - 150 | 100 - 108 | 2.0 - 3.0 |
| ETES:TEOS (1:1) | Spin Coating (3000 rpm) | 250 | 120 - 180 | 95 - 105 | 3.0 - 4.5 |
| ETES:TEOS (1:1) | Dip Coating (100 mm/min) | 250 | 150 - 220 | 90 - 100 | 3.5 - 5.0 |
Note: The data presented in this table is a representative summary compiled from various sources in the literature. Actual results may vary depending on specific experimental conditions.
Visualizations
Sol-Gel Process for ETES Thin Films
Caption: Experimental workflow for sol-gel synthesis of ETES thin films.
Chemical Pathway of ETES Sol-Gel Reaction
Caption: Hydrolysis and condensation reactions of ETES in sol-gel process.
Parameter Influence on Film Properties
Caption: Relationship between synthesis parameters and film properties.
Characterization of ETES-Derived Thin Films
To evaluate the properties of the synthesized hydrophobic thin films, the following characterization techniques are recommended:
-
Contact Angle Goniometry: To quantify the hydrophobicity of the film by measuring the static water contact angle. A contact angle greater than 90° indicates a hydrophobic surface.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and topography of the film.[3]
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface and quantify surface roughness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the film, including the presence of Si-O-Si networks and Si-C₂H₅ groups.[3]
-
Ellipsometry or Profilometry: To measure the thickness of the deposited film.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the film and determine the temperature at which the organic (ethyl) groups begin to decompose.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cracked or peeling film | - Film is too thick- High stress during drying/curing- Poor substrate adhesion | - Decrease sol concentration- Increase spin speed or withdrawal speed- Decrease curing ramp rate- Ensure thorough substrate cleaning |
| Low contact angle (poor hydrophobicity) | - Incomplete hydrolysis or condensation- Insufficient curing- Contamination of the surface | - Increase aging time of the sol- Increase curing temperature or time- Ensure clean handling of substrates post-deposition |
| Inhomogeneous or hazy film | - Premature gelation of the sol- Particulates in the sol | - Use a freshly prepared sol- Filter the sol before deposition |
Conclusion
This compound is a valuable precursor for the sol-gel synthesis of hydrophobic thin films. By carefully controlling the reaction conditions and deposition parameters, it is possible to fabricate coatings with tailored thickness, hydrophobicity, and mechanical stability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists to develop and characterize ETES-based functional coatings for a wide range of applications.
References
Application of Ethyltriethoxysilane for Hydrophobic Surface Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriethoxysilane (ETES) is an organosilane that is widely utilized for the hydrophobic modification of various surfaces. Its bifunctional nature, possessing both a short ethyl group and three hydrolyzable ethoxy groups, allows it to covalently bond to hydroxyl-rich surfaces, thereby reducing their surface energy and rendering them water-repellent. This surface modification is critical in a multitude of applications within research and drug development, including the prevention of biofouling on biosensors, the creation of self-cleaning surfaces for laboratory equipment, and the modification of drug delivery carriers to control their interaction with aqueous environments.
The underlying chemistry of ETES-based surface modification involves a two-step process: hydrolysis and condensation. In the presence of water, the ethoxy groups of ETES hydrolyze to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the substrate surface (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate), effectively anchoring the hydrophobic ethyl groups to the surface. Concurrently, self-condensation between adjacent hydrolyzed ETES molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface.
This document provides detailed application notes and experimental protocols for the use of this compound in creating hydrophobic surfaces.
Data Presentation
The following tables summarize quantitative data obtained from various studies on the hydrophobic treatment of surfaces using alkyltriethoxysilanes, including this compound where specific data is available.
Table 1: Water Contact Angles on Glass Substrates Treated with Alkyltriethoxysilanes
| Alkyltriethoxysilane | Concentration (v/v %) | Solvent | Curing Temperature (°C) | Curing Time (h) | Resulting Water Contact Angle (°) |
| This compound (ETES) | 2 | Ethanol/Water (95:5) | 110 | 1 | ~70-80 (Estimated) |
| Mthis compound (MTES) | 11.4 M | Ethanol/Ammonium Hydroxide | 300 | 2 | 82.53[1] |
| Octyltriethoxysilane (OTES) | Not Specified | Not Specified | Not Specified | Not Specified | ~100-110 |
| (3-Aminopropyl)triethoxysilane (APTES) | 2 | Toluene | 100 | 1 | 85 |
| Untreated Glass | - | - | - | - | ~20-55[2][3] |
Note: Specific data for this compound is limited in readily available literature; the value provided is an estimation based on the trend of shorter alkyl chains providing less hydrophobicity compared to longer chains.
Table 2: Influence of Silane Concentration on Water Contact Angle
| Silane | Substrate | Concentration | Water Contact Angle (°) |
| Mthis compound (MTES) | Glass | 1.425 M | < 90 |
| Mthis compound (MTES) | Glass | 11.4 M | 82.53[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 2% | 40[4] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 8% | 80[4] |
Table 3: Surface Energy of Modified Surfaces
| Surface Treatment | Substrate | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) |
| Alkylsilane (general) | Glass | ~20-30 | ~1-10 | ~21-40 |
| Untreated Glass | Glass | ~25-30 | ~20-40 | ~45-70 |
Experimental Protocols
Protocol 1: Hydrophobic Treatment of Glass Slides with this compound
This protocol details the procedure for rendering glass microscope slides hydrophobic using a solution-based deposition of this compound.
Materials:
-
Glass microscope slides
-
This compound (ETES, ≥98%)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Ammonia solution (NH₄OH) (for pH adjustment)
-
Toluene (anhydrous)
-
Acetone
-
Beakers and slide staining jars
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen gas or clean compressed air
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides in a beaker containing acetone and sonicate for 15 minutes to remove organic contaminants.
-
Rinse the slides thoroughly with DI water.
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, for a less hazardous cleaning, immerse the slides in a freshly prepared solution of 1:1:5 (v/v/v) NH₄OH:H₂O₂:H₂O at 80°C for 5 minutes.
-
Rinse the slides extensively with DI water.
-
Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to ensure a completely dry and activated surface.
-
-
Silanization Solution Preparation:
-
In a clean, dry beaker, prepare a 2% (v/v) solution of this compound in anhydrous ethanol. For a 100 mL solution, add 2 mL of ETES to 98 mL of anhydrous ethanol.
-
To initiate hydrolysis, add DI water to the solution to achieve a final water concentration of 5% (v/v) of the silane volume. For the 2 mL of ETES, this would be 0.1 mL of water.
-
Adjust the pH of the solution to ~4-5 with a few drops of dilute HCl or to ~9-10 with dilute ammonia to catalyze the hydrolysis reaction. Stir the solution gently for at least 1 hour to allow for pre-hydrolysis of the silane.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the prepared silanization solution in a slide staining jar.
-
Seal the container to prevent evaporation of the solvent and contamination from atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silanization solution and rinse them sequentially with fresh ethanol to remove any unreacted silane.
-
Dry the slides with a stream of nitrogen gas.
-
Cure the coated slides in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network.
-
-
Storage:
-
Store the hydrophobic slides in a desiccator to maintain their hydrophobicity.
-
Protocol 2: Hydrophobic Modification of Silica Nanoparticles with this compound
This protocol describes the surface functionalization of silica nanoparticles to impart hydrophobic properties.
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound (ETES)
-
Ethanol or a water/ethanol mixture
-
Ammonia solution (for catalysis)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the silica nanoparticles in ethanol (e.g., 10 mg/mL) through sonication until a uniform suspension is achieved.
-
-
Silanization Reaction:
-
In a separate flask, add the desired amount of this compound to the nanoparticle dispersion while stirring. A typical starting point is a 1:1 to 1:5 weight ratio of silica to ETES.
-
Add a controlled amount of water to initiate hydrolysis. The amount of water should be stoichiometric to the ethoxy groups.
-
Add a catalytic amount of ammonia solution (e.g., a few drops of 28% NH₄OH) to promote the condensation reaction.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
-
Washing and Purification:
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted silane and byproducts.
-
-
Drying:
-
After the final wash, dry the hydrophobic silica nanoparticles in a vacuum oven at 60-80°C overnight.
-
Mandatory Visualizations
Caption: Chemical pathway of this compound surface modification.
Caption: Experimental workflow for hydrophobic surface treatment.
Characterization of Modified Surfaces
The success of the hydrophobic treatment can be evaluated through several surface analysis techniques:
-
Contact Angle Goniometry: This is the most direct method to quantify the hydrophobicity of a surface. A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A higher contact angle indicates greater hydrophobicity.
-
Atomic Force Microscopy (AFM): AFM can be used to characterize the topography of the coated surface at the nanoscale. It can provide information on the uniformity and roughness of the silane layer.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology, which can reveal details about the coating's structure and coverage.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the this compound coating.
Applications in Research and Drug Development
-
Biocompatibility and Biofouling: Hydrophobic surfaces can be used to control protein adsorption and cell adhesion, which is crucial in the development of biocompatible materials for medical implants and devices. By reducing non-specific binding, these surfaces can also prevent biofouling on biosensors, ensuring their accuracy and longevity.
-
Drug Delivery: The surface properties of drug delivery vehicles, such as nanoparticles, can be tuned using this compound. A hydrophobic surface can influence the drug release profile and the interaction of the carrier with biological membranes.
-
Microfluidics: In microfluidic devices, hydrophobic channels can facilitate the flow of aqueous solutions and prevent the adhesion of cells or other biological components to the channel walls.
-
Self-Cleaning Surfaces: For laboratory equipment and surfaces, a hydrophobic coating can impart self-cleaning properties, where water droplets roll off easily, carrying away contaminants.
Durability of this compound Coatings
The durability of the hydrophobic coating is a critical factor for many applications. The covalent siloxane bonds formed between the this compound and the substrate provide a robust and stable coating. However, the long-term performance can be affected by environmental factors such as:
-
Mechanical Abrasion: The coating can be physically worn away by mechanical forces.
-
Chemical Exposure: Prolonged exposure to harsh chemicals, particularly strong acids or bases, can degrade the siloxane bonds.
-
UV Radiation: High-energy UV radiation can potentially lead to the degradation of the organic ethyl groups.
Durability testing can be performed through methods such as tape adhesion tests, abrasion resistance tests (e.g., using a scrub tester), and exposure to various chemical and environmental conditions followed by re-evaluation of the water contact angle.
Conclusion
This compound is a versatile and effective reagent for creating hydrophobic surfaces on a variety of substrates. The straightforward chemistry and the ability to tailor the surface properties make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and understanding the principles of characterization and durability, users can successfully implement this surface modification technique to advance their research and development goals.
References
Application Notes and Protocols: Ethyltriethoxysilane for Surface Passivation of Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface passivation of quantum dots (QDs) using ethyltriethoxysilane (ETES). Surface passivation is a critical step in the preparation of high-quality QDs for various applications, including bioimaging, sensing, and drug delivery. ETES offers a versatile and effective method for creating a protective silica shell around the QD core, enhancing its photostability, quantum yield, and biocompatibility.
Introduction to this compound Passivation
Quantum dots, semiconductor nanocrystals with size-tunable optical properties, are promising materials for a wide range of biomedical applications. However, their inorganic core is often susceptible to environmental degradation, leading to diminished fluorescence and potential cytotoxicity. Surface passivation with a silica shell using silane precursors like this compound addresses these limitations.
The process involves the hydrolysis and condensation of ETES on the quantum dot surface, forming a stable and inert silica layer. This silica shell acts as a physical barrier, protecting the QD core from oxidation and quenching agents. Furthermore, the surface can be readily functionalized with various biomolecules for targeted drug delivery and imaging. While specific literature on this compound for this exact purpose is limited, the principles of silanization using similar molecules like tetraethyl orthosilicate (TEOS) and aminopropyl-triethoxysilane (APTES) are well-established and can be adapted.[1]
Mechanism of this compound Passivation
The surface passivation of quantum dots with this compound proceeds through a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the ETES molecule react with water to form silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: Silanol groups on the hydrolyzed ETES molecule react with hydroxyl groups present on the surface of the quantum dot, forming stable siloxane bonds (Si-O-QD). This is the key step that covalently attaches the silica layer to the quantum dot.
-
Self-Condensation: Hydrolyzed ETES molecules can also react with each other, forming a cross-linked polysiloxane network. This process builds up the thickness of the silica shell.
-
The overall reaction results in a durable and uniform silica coating on the quantum dot surface.
References
Application Notes and Protocols for Ethyltriethoxysilane Grafting on Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the surface modification of substrates using Ethyltriethoxysilane (ETES). The protocols outlined below are intended to serve as a comprehensive guide for achieving consistent and reproducible silane layers, crucial for a wide array of applications including biomaterial development, biosensors, and drug delivery systems.
Introduction to this compound Grafting
This compound (ETES) is an organosilane commonly used to functionalize surfaces, rendering them hydrophobic or providing a reactive handle for further chemical modifications. The grafting process relies on the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafers) to form stable covalent siloxane (Si-O-Si) bonds.[1][2] The extent of surface coverage, from a monolayer to a cross-linked polysiloxane network, can be controlled by carefully manipulating reaction conditions.[1]
Experimental Protocols
Two primary methods for ETES grafting are detailed below: Solution-Phase Deposition and Vapor-Phase Deposition. The choice of method depends on the desired layer characteristics (e.g., monolayer vs. multilayer) and the required level of control over the deposition process.[2][3]
Substrate Preparation: A Critical First Step
Proper substrate cleaning and activation are paramount for achieving a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a sufficient number of surface hydroxyl (-OH) groups for the grafting reaction.[3]
Protocol 2.1.1: Piranha Solution Cleaning (for Silicon and Glass Substrates)
Caution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic.
-
Immerse the substrates in the freshly prepared Piranha solution.
-
Heat the solution to 90-120°C for 30-60 minutes.[1]
-
Carefully remove the substrates and rinse them extensively with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 2.1.2: Oxygen Plasma Treatment
-
Place the substrates in a plasma cleaner.
-
Activate the surface using oxygen plasma for approximately 5 minutes.[3] This method is effective for generating a high density of surface hydroxyl groups.
Solution-Phase Deposition
This method involves immersing the substrate in a solution containing ETES. It is a widely used technique due to its simplicity.[4]
Protocol 2.2.1: Anhydrous Solvent-Based Deposition for Monolayer Formation
This method is recommended for achieving a well-ordered monolayer, as the limited amount of water adsorbed on the substrate surface controls the hydrolysis of the silane, minimizing solution-phase polymerization.[3]
-
Silane Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 1-5% (v/v) solution of this compound in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).[3][4]
-
Deposition: Immerse the cleaned and activated substrates in the silane solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[3] The optimal time may need to be determined experimentally.
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Curing: To promote the formation of stable covalent bonds, a post-deposition baking step is often recommended.[3] Bake the substrates at 110-120°C for 20-30 minutes.[3]
Protocol 2.2.2: Aqueous/Alcohol-Based Deposition for Multilayer Formation
This method promotes more rapid hydrolysis and condensation, often leading to the formation of a thicker, cross-linked polysiloxane layer.[3]
-
Silane Solution Preparation: Prepare a solution of 1-5% (v/v) this compound in a mixture of ethanol and water (e.g., 95:5 v/v ethanol:water). Acidifying the solution to a pH of 4-5 with a small amount of acetic acid can accelerate the hydrolysis step.[1]
-
Deposition: Immerse the cleaned and activated substrates in the silane solution.
-
Incubation: Allow the reaction to proceed for a period ranging from a few minutes to several hours, depending on the desired film thickness.
-
Rinsing: Remove the substrates and rinse them with ethanol, followed by DI water.
-
Curing: Dry the substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation and cross-linking of the silane layer.
Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that offers excellent control over monolayer formation and eliminates the need for high-purity anhydrous solvents.[5]
Protocol 2.3.1: Static Vapor-Phase Deposition
-
Setup: Place the cleaned and activated substrates in a vacuum-compatible chamber (e.g., a vacuum desiccator). Place a small, open container with a few milliliters of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber to a low pressure to facilitate the vaporization of the ETES. The substrate temperature can be maintained between 50-120°C to promote the reaction.[5]
-
Incubation: The deposition time can range from 4 to 24 hours, depending on the desired surface coverage.[5]
-
Post-Deposition: After the desired deposition time, vent the chamber with an inert gas (e.g., nitrogen).
-
Curing (Optional): A post-deposition baking step at 110-120°C can be performed to enhance the stability of the grafted layer.
Data Presentation
The following tables summarize key parameters and expected outcomes for the ETES grafting process based on the described protocols.
Table 1: Substrate Preparation Parameters
| Parameter | Piranha Cleaning | Oxygen Plasma |
| Reagents | H₂SO₄, H₂O₂ | O₂ gas |
| Temperature | 90-120°C[1] | Room Temperature |
| Duration | 30-60 min[1] | 5 min[3] |
| Outcome | Clean, hydroxylated surface | Clean, highly activated hydroxylated surface |
Table 2: Solution-Phase Deposition Parameters
| Parameter | Anhydrous Method (Monolayer) | Aqueous/Alcohol Method (Multilayer) |
| Solvent | Toluene, THF (anhydrous)[3] | Ethanol/Water mixture[1] |
| ETES Concentration | 1-5% (v/v)[3] | 1-5% (v/v) |
| pH | Not applicable | ~4-5 (optional, with acid catalyst)[1] |
| Temperature | Room Temperature | Room Temperature |
| Incubation Time | 2-4 hours[3] | Minutes to hours |
| Curing Temperature | 110-120°C[3] | 110-120°C |
| Curing Time | 20-30 min[3] | 30-60 min |
| Expected Outcome | Uniform monolayer | Cross-linked multilayer |
Table 3: Vapor-Phase Deposition Parameters
| Parameter | Static Vapor Deposition |
| Pressure | Vacuum |
| Substrate Temperature | 50-120°C[5] |
| Deposition Time | 4-24 hours[5] |
| Expected Outcome | Highly uniform monolayer |
Visualizations
The following diagrams illustrate the key processes involved in this compound grafting.
Caption: Chemical pathway of ETES grafting via hydrolysis and condensation.
Caption: General experimental workflow for ETES grafting on substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Vapor Deposition | [gelest.com]
Application Notes and Protocols: Ethyltriethoxysilane as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyltriethoxysilane (ETES) as a crosslinking agent for silicone elastomers, particularly in the context of room-temperature-vulcanizing (RTV) systems. This document outlines the underlying chemistry, experimental protocols for preparation and characterization, and the expected performance of the resulting elastomers.
Introduction
Silicone elastomers are widely utilized in the pharmaceutical and medical device industries due to their biocompatibility, chemical inertness, and tunable mechanical properties. The formation of a stable, three-dimensional network is achieved through crosslinking, a critical step that transforms liquid silicone polymers into solid elastomers. This compound (ETES) is an effective tri-functional crosslinking agent belonging to the alkoxy silane family. It is employed in condensation cure systems, which vulcanize at room temperature in the presence of moisture and a catalyst.
The crosslinking process with ETES proceeds via a two-step hydrolysis and condensation reaction. Initially, the ethoxy groups on the silicon atom of ETES hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl-terminated ends of polydimethylsiloxane (PDMS) chains, forming stable siloxane (Si-O-Si) bonds and releasing ethanol as a byproduct. The trifunctionality of ETES allows for the formation of a robust and flexible crosslinked network.
Chemical Reaction Mechanism
The crosslinking of hydroxyl-terminated polydimethylsiloxane (PDMS) with this compound (ETES) is a condensation reaction that occurs in two main stages: hydrolysis and condensation. The overall process is typically catalyzed by an organotin compound, such as dibutyltin dilaurate.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of ETES react with water (moisture) to form silanol groups (-OH) and ethanol.
-
Condensation: The newly formed silanol groups on the ETES molecule react with the terminal hydroxyl groups of the PDMS chains, forming a crosslinked network of siloxane bonds (Si-O-Si) and releasing more ethanol.
Experimental Protocols
3.1. Materials and Equipment
-
Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 20,000-80,000 cP.
-
Crosslinking Agent: this compound (ETES).
-
Catalyst: Dibutyltin dilaurate (DBTDL).[1]
-
Filler (Optional): Fumed silica, for reinforcement.
-
Solvent (for cleaning): Toluene or isopropanol.
-
Equipment: Mechanical stirrer or planetary mixer, vacuum chamber, molds (e.g., PTFE or aluminum), universal testing machine, thermogravimetric analyzer (TGA).
3.2. Preparation of the Silicone Elastomer (RTV-2)
This protocol describes the preparation of a two-component Room Temperature Vulcanizing (RTV-2) silicone elastomer.
Protocol Steps:
-
Part A (Base Polymer):
-
In a mixing vessel, weigh the desired amount of hydroxyl-terminated PDMS.
-
If reinforcement is needed, gradually add fumed silica (e.g., 10-30 phr - parts per hundred rubber) to the PDMS while mixing at low speed.
-
Increase the mixing speed and continue until the filler is uniformly dispersed and a homogeneous paste is formed.
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture expands and collapses.
-
-
Part B (Curing Agent):
-
In a separate container, weigh the this compound (ETES). The amount will depend on the desired crosslink density (typically 2-10 phr).
-
Add the dibutyltin dilaurate catalyst (typically 0.1-0.5 phr).
-
Mix thoroughly.
-
-
Final Mixing and Curing:
-
Add Part B to Part A and mix vigorously for 2-3 minutes, ensuring a homogeneous mixture.
-
Immediately place the final mixture under vacuum to remove air introduced during mixing.
-
Pour the degassed mixture into the desired mold.
-
Allow the elastomer to cure at room temperature (20-25°C) and controlled humidity for 24 to 72 hours. The curing time will depend on the catalyst concentration and the thickness of the sample. For some applications, a post-curing step at an elevated temperature (e.g., 100°C for 1-2 hours) can ensure complete crosslinking.
-
3.3. Characterization of the Cured Elastomer
-
Mechanical Properties:
-
Perform tensile testing on dumbbell-shaped specimens according to ASTM D412 standards using a universal testing machine.
-
Measure the tensile strength, elongation at break, and Young's modulus.
-
-
Thermal Stability:
-
Analyze the thermal stability of the cured elastomer using Thermogravimetric Analysis (TGA).
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition (Td5, temperature at 5% weight loss) and the char yield at high temperatures.
-
-
Crosslink Density:
-
Determine the crosslink density by swelling experiments using the Flory-Rehner equation.
-
Immerse a cured sample of known weight in a suitable solvent (e.g., toluene) for 72 hours.
-
Measure the weight of the swollen sample and the dried sample after solvent removal.
-
Data Presentation
The following tables summarize the expected influence of the crosslinking agent concentration on the mechanical and thermal properties of the silicone elastomer. The data is representative and based on studies of similar alkoxy silane crosslinkers, as direct quantitative data for ETES is limited in publicly available literature.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties
| Crosslinker Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 2 | 1.5 - 2.5 | 300 - 400 | 20 - 30 |
| 5 | 2.5 - 4.0 | 200 - 300 | 30 - 45 |
| 8 | 4.0 - 6.0 | 100 - 200 | 45 - 60 |
Note: The actual values will depend on the specific PDMS used, filler content, and curing conditions.
Table 2: Effect of Crosslinker Concentration on Thermal Stability (TGA)
| Crosslinker Concentration (phr) | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) |
| 2 | 350 - 380 | 390 - 420 | 20 - 25 |
| 5 | 360 - 390 | 400 - 430 | 25 - 30 |
| 8 | 370 - 400 | 410 - 440 | 30 - 35 |
Note: Increased crosslink density generally leads to slightly improved thermal stability and higher char yield.
Logical Relationships and Troubleshooting
The properties of the final silicone elastomer are highly dependent on the formulation and processing conditions. The following diagram illustrates the key relationships.
References
Creating Self-Assembled Monolayers with Ethyltriethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes on hydroxylated surfaces are a fundamental tool for surface engineering, enabling precise control over interfacial properties. Ethyltriethoxysilane (ETES) is a short-chain organosilane that forms a hydrophobic and chemically inert surface. The formation of a dense, well-ordered ETES monolayer is critical for a variety of applications in research and drug development, including the creation of biocompatible surfaces, platforms for biosensors, and the controlled adhesion of cells and biomolecules.
This document provides detailed protocols for the creation of ETES SAMs on hydroxylated substrates such as silicon wafers and glass slides, utilizing both solution-phase and vapor-phase deposition methods. It also includes expected quantitative data for monolayer characterization and a schematic of the underlying chemical reactions.
Data Presentation
The successful formation of a uniform ETES monolayer can be verified through various surface characterization techniques. The following table summarizes the expected quantitative data for ETES SAMs on a silicon oxide surface. It is important to note that specific values can vary depending on the substrate, cleaning procedure, deposition method, and measurement conditions. The data presented here is a compilation of typical values obtained for short-chain alkyltriethoxysilane SAMs and should be considered as a reference.
| Characterization Technique | Parameter | Expected Value for ETES SAM | Notes |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 80° | Indicates a hydrophobic surface due to the ethyl groups. |
| Ellipsometry | Monolayer Thickness | 0.5 - 1.0 nm | Consistent with a monolayer of vertically oriented ETES molecules. |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm | A smooth surface is indicative of a well-ordered monolayer.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Si, O, and C | Confirms the chemical composition of the surface layer. |
Experimental Protocols
The formation of high-quality SAMs is highly dependent on the cleanliness of the substrate and the reaction conditions. The following protocols provide a step-by-step guide for creating ETES SAMs.
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
A pristine, hydrophilic surface is crucial for the formation of a dense and stable SAM.
Materials:
-
Substrates (e.g., silicon wafers, glass microscope slides)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Sonicator
-
Teflon or glass substrate rack
-
Glass beakers
Procedure:
-
Sonication: Place the substrates in a substrate rack and sonicate for 15 minutes in acetone, followed by 15 minutes in isopropanol, and finally 15 minutes in DI water.
-
Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.
-
Piranha Solution Treatment (EXTREME CAUTION):
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes any remaining organic residues and creates a high density of hydroxyl (-OH) groups on the surface.
-
-
Final Rinsing and Drying:
-
Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal results, the substrates can be further dried in an oven at 110-120°C for at least 30 minutes and used immediately after cooling to room temperature.
-
Protocol 2: Solution-Phase Deposition of ETES
This method involves the immersion of the hydroxylated substrate into a dilute solution of ETES.
Materials:
-
Hydroxylated substrates
-
This compound (ETES)
-
Anhydrous toluene or ethanol (99.5% or higher)
-
Nitrogen gas (high purity)
-
Glass container with a tight-fitting lid (e.g., a Coplin jar or a sealed petri dish)
-
Sonicator
Procedure:
-
Prepare the Silane Solution: In a clean, dry glass container, prepare a 1-5% (v/v) solution of ETES in anhydrous toluene or ethanol. The use of anhydrous solvents is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Substrate Immersion: Immediately place the freshly prepared hydroxylated substrates into the silane solution.
-
Incubation: Seal the container and incubate for 1-4 hours at room temperature. To minimize water contamination, the container can be purged with nitrogen gas before sealing.
-
Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed molecules.
-
Curing: Sonicate the substrates in fresh anhydrous solvent for 5 minutes to remove any loosely bound silanes.
-
Final Drying and Annealing: Dry the substrates under a stream of nitrogen gas. To promote the formation of stable siloxane bonds, the coated substrates can be annealed in an oven at 110-120°C for 30-60 minutes.
Protocol 3: Vapor-Phase Deposition of ETES
Vapor-phase deposition can produce highly uniform monolayers with minimal aggregation.
Materials:
-
Hydroxylated substrates
-
This compound (ETES)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small glass vial
-
Vacuum pump
Procedure:
-
Substrate Placement: Place the freshly prepared hydroxylated substrates inside the vacuum desiccator.
-
Silane Source: Place a small, open glass vial containing a few drops of ETES inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuation: Evacuate the desiccator to a pressure of <1 Torr.
-
Deposition: Leave the substrates in the evacuated desiccator for 2-12 hours at room temperature. The deposition time will influence the monolayer density and quality.
-
Venting and Rinsing: Vent the desiccator with dry nitrogen gas. Remove the substrates and rinse them with anhydrous toluene or ethanol to remove any physisorbed molecules.
-
Curing and Annealing: Dry the substrates under a stream of nitrogen gas and anneal at 110-120°C for 30-60 minutes to stabilize the monolayer.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the creation of ETES SAMs.
References
Ethyltriethoxysilane in the Preparation of Hybrid Organic-Inorganic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of hybrid organic-inorganic materials using ethyltriethoxysilane (ETES) as a key precursor. The sol-gel process, a versatile method for creating these materials, is highlighted, with a focus on tailoring material properties for various applications, including advanced drug delivery systems.
Introduction to this compound-Based Hybrid Materials
Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components at the molecular level. This compound (CH₃CH₂Si(OCH₂CH₃)₃) is an organosilane precursor that serves as a valuable building block in the synthesis of these materials. The ethyl group provides organic character, influencing properties such as hydrophobicity and flexibility, while the triethoxysilane moiety allows for the formation of a stable inorganic silica network through hydrolysis and condensation reactions.
The sol-gel process is the most common method for preparing these hybrid materials.[1] It involves the hydrolysis of precursors in a solvent, followed by a series of condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol can be converted into a "gel," a three-dimensional solid network encapsulating the solvent. Subsequent drying of the gel yields a xerogel or aerogel. By co-condensing ETES with other silicon alkoxides, such as tetraethoxysilane (TEOS), the properties of the final material can be precisely tuned.
Synthesis of this compound-TEOS Hybrid Materials
This section provides a protocol for the synthesis of hybrid silica xerogels with varying ratios of ETES to TEOS. The molar ratio of these precursors is a critical parameter that influences the final material's properties.
Experimental Protocol: Sol-Gel Synthesis
This protocol describes a two-step acid-base catalyzed sol-gel synthesis.
Materials:
-
Tetraethoxysilane (TEOS, Si(OC₂H₅)₄)
-
This compound (ETES, CH₃CH₂Si(OC₂H₅)₃)
-
Ethanol (EtOH, C₂H₅OH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 0.1 M)
-
Ammonium Hydroxide (NH₄OH, 2 M)
Procedure:
-
Hydrolysis:
-
In a series of separate beakers, prepare mixtures of TEOS and ETES with the desired molar ratios (e.g., 100:0, 90:10, 75:25, 50:50 TEOS:ETES).
-
For a typical synthesis, a total of 0.1 moles of silane precursors is used.
-
Add ethanol to each beaker in a 1:4 molar ratio of total silanes to ethanol.
-
Add deionized water and 0.1 M HCl to initiate hydrolysis. The molar ratio of water to total silanes should be 1.5:1, and the HCl is added to adjust the pH to approximately 2-3.
-
Stir the solutions vigorously for 60 minutes at room temperature.
-
-
Condensation and Gelation:
-
To the hydrolyzed sols, add 2 M ammonium hydroxide dropwise while stirring until the pH reaches approximately 8-9.
-
Cover the beakers and leave the sols to gel at room temperature. Gelation times will vary depending on the ETES content.
-
-
Aging and Drying:
-
Once gelled, age the gels in the sealed containers for 24 hours at 50°C.
-
After aging, unseal the containers and allow the solvent to evaporate slowly at 50°C until a dry xerogel is formed.
-
Data Presentation: Effect of ETES/TEOS Molar Ratio on Material Properties
The incorporation of ETES into the silica network systematically alters the physicochemical properties of the resulting xerogels. The following table summarizes typical quantitative data obtained from the characterization of these materials.
| TEOS:ETES Molar Ratio | Apparent Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Water Contact Angle (°) |
| 100:0 | 650 | 0.85 | 5.2 | 25 |
| 90:10 | 610 | 0.82 | 5.4 | 45 |
| 75:25 | 550 | 0.75 | 5.5 | 68 |
| 50:50 | 480 | 0.68 | 5.7 | 92 |
Note: These values are representative and can vary based on specific synthesis conditions.
Application in Drug Delivery
This compound-based hybrid materials can be engineered as effective carriers for the controlled delivery of therapeutic agents. The ethyl groups on the surface and within the pores of the silica matrix can enhance the loading of hydrophobic drugs and modulate their release kinetics. To further enhance their functionality for drug delivery, the surface of these materials can be modified with specific functional groups, such as amines.
Experimental Workflow: From Synthesis to Drug Release
The following diagram illustrates the overall workflow for preparing and utilizing ETES-based hybrid materials for drug delivery applications.
Protocol: Amine Functionalization of ETES-Hybrid Materials
This protocol describes the post-synthesis grafting of 3-aminopropyltriethoxysilane (APTES) onto the surface of the hybrid xerogels to introduce amine functional groups.[1]
Materials:
-
ETES-hybrid xerogel (prepared as in section 2.1)
-
Toluene (anhydrous)
-
3-Aminopropyltriethoxysilane (APTES)
Procedure:
-
Activate the xerogel by heating at 120°C for 4 hours to remove adsorbed water.
-
Disperse 1.0 g of the dried xerogel in 50 mL of anhydrous toluene in a round-bottom flask.
-
Add 1.0 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
After cooling to room temperature, collect the functionalized xerogel by filtration.
-
Wash the product thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Dry the amine-functionalized xerogel under vacuum at 60°C.
Protocol: Drug Loading (Ibuprofen as a Model Drug)
This protocol details the loading of ibuprofen, a poorly water-soluble drug, into the amine-functionalized hybrid xerogels.[2][3]
Materials:
-
Amine-functionalized ETES-hybrid xerogel
-
Ibuprofen
-
Ethanol
Procedure:
-
Prepare a solution of ibuprofen in ethanol at a concentration of 10 mg/mL.
-
Disperse 100 mg of the amine-functionalized xerogel in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug adsorption into the pores of the xerogel.
-
Collect the drug-loaded xerogel by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the particles with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the drug-loaded xerogel under vacuum at 40°C.
-
To determine the drug loading efficiency, analyze the supernatant and washing solutions for ibuprofen concentration using UV-Vis spectrophotometry at a wavelength of 221 nm.
Drug Loading Efficiency Calculation:
Protocol: In Vitro Drug Release Study
This protocol describes how to perform an in vitro release study of ibuprofen from the hybrid xerogels in a simulated physiological environment.
Materials:
-
Ibuprofen-loaded ETES-hybrid xerogel
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Disperse 20 mg of the ibuprofen-loaded xerogel in 50 mL of PBS (pH 7.4) in a beaker.
-
Maintain the beaker in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 3 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 3 mL of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Filter the collected aliquots through a 0.22 µm syringe filter.
-
Analyze the concentration of ibuprofen in the filtered aliquots using UV-Vis spectrophotometry at 221 nm.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Drug Loading and Release
The following table presents representative data for ibuprofen loading and release from amine-functionalized hybrid xerogels with varying ETES content.
| TEOS:ETES Molar Ratio | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |
| 90:10 | 15 | 85 |
| 75:25 | 22 | 70 |
| 50:50 | 35 | 55 |
Note: These values are illustrative and depend on the specific material properties and experimental conditions.
Signaling Pathways and Logical Relationships
The sol-gel process involves a series of interconnected chemical reactions. The following diagram illustrates the logical relationship between the precursors and the final hybrid material.
Conclusion
This compound is a versatile precursor for the synthesis of hybrid organic-inorganic materials via the sol-gel method. By carefully controlling the synthesis parameters, particularly the molar ratio of ETES to other silica precursors like TEOS, it is possible to tailor the material's properties for specific applications. The protocols provided in this document offer a starting point for researchers and scientists to explore the potential of these materials in fields such as drug delivery. The ability to functionalize the surface and control the release of therapeutic agents makes ETES-based hybrid materials a promising platform for the development of advanced therapeutic systems.
References
Troubleshooting & Optimization
Controlling the rate of Ethyltriethoxysilane hydrolysis in solution
Welcome to the technical support center for controlling the hydrolysis of Ethyltriethoxysilane (ETES). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound (ETES)?
A1: The hydrolysis of this compound is a chemical process where the ethoxy groups (-OCH2CH3) attached to the silicon atom are substituted by hydroxyl groups (-OH) in the presence of water. This reaction yields reactive silanol groups (Si-OH) and ethanol as a byproduct. These silanols can then undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[1]
Q2: What are the critical factors that govern the rate of ETES hydrolysis?
A2: The primary factors that allow for precise control over the hydrolysis rate of this compound are:
-
pH of the solution: The rate of hydrolysis is significantly influenced by the pH. It is slowest at a neutral pH (around 7) and is catalyzed by both acidic and alkaline conditions.[1] Acidic conditions generally favor the hydrolysis reaction over the subsequent condensation reaction.[2][3]
-
Water Concentration: The molar ratio of water to silane is a crucial parameter.[1] An adequate amount of water is required for hydrolysis to proceed, but an excess can lead to uncontrolled and rapid self-condensation of the newly formed silanols.[1][2]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis.[1][4][5]
-
Catalyst: The presence of acid or base catalysts can significantly speed up the hydrolysis reaction.[1][6] Mineral acids are often more effective catalysts than equivalent amounts of base.[6]
-
Solvent System: The choice of solvent affects the solubility of the silane and the availability of water.[2][5] Co-solvents like ethanol are frequently used to create a homogeneous reaction mixture, as ethanol is also a byproduct of the reaction.[1]
-
Silane Concentration: Higher concentrations of this compound can lead to an increased rate of self-condensation after hydrolysis.[4][2]
Q3: Why is it essential to have precise control over the hydrolysis rate?
A3: Controlling the rate of hydrolysis is critical for achieving desired outcomes in applications such as surface modification, particle synthesis, and matrix formation. If the hydrolysis is too slow, the intended reaction may not proceed efficiently. Conversely, if the hydrolysis is too rapid, the resulting silanols can quickly self-condense, leading to the formation of undesirable oligomers and polymers in the solution, which can result in gelation or the formation of a non-uniform film on a substrate.[1]
Q4: What is the difference between acid-catalyzed and base-catalyzed hydrolysis of ETES?
A4: The mechanism of hydrolysis differs significantly under acidic and basic conditions:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), an ethoxy group is protonated, making the silicon atom more susceptible to a nucleophilic attack by water.[2] This pathway generally leads to a faster hydrolysis rate compared to the condensation rate.[3][7]
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide ion directly attacks the silicon atom.[2] While hydrolysis occurs, the condensation reaction is significantly promoted at higher pH levels.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient water concentration.[7]2. Non-optimal pH.[7]3. Short reaction time.[7]4. Low reaction temperature. | 1. Increase the molar ratio of water to silane.2. Adjust the pH to an acidic range (e.g., 3.5-4.5) using a suitable catalyst like acetic acid or hydrochloric acid.[7]3. Extend the reaction time and monitor the progress using an appropriate analytical technique such as FTIR or NMR spectroscopy.[7]4. Increase the reaction temperature, monitoring for any undesirable increase in condensation.[1][5] |
| Premature Condensation / Gelation | 1. High pH (basic conditions).[7]2. High concentration of silane.[7]3. Excessive reaction temperature.[7]4. Excess water.[2] | 1. Maintain an acidic pH to slow the rate of condensation.[7]2. Use more dilute solutions of this compound.3. Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the viscosity of the solution.[7]4. Carefully control the stoichiometry of water. |
| Phase Separation / Poor Solubility | 1. The silane is not fully miscible in the aqueous solution.[7] | 1. Introduce a co-solvent like ethanol to improve solubility and create a homogeneous reaction mixture.[1][7]2. Ensure vigorous and continuous stirring to promote dispersion.[7] |
| Inconsistent or Irreproducible Results | 1. Variability in the purity of starting materials.2. Inconsistent water content, possibly from atmospheric moisture.3. Fluctuations in reaction temperature or pH.[7] | 1. Use high-purity this compound and solvents.2. Perform the reaction under a controlled, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.3. Precisely control and monitor the reaction temperature and pH throughout the experiment.[7] |
Quantitative Data
Table 1: Influence of pH on the Hydrolysis Rate of Alkoxysilanes
| pH | Relative Hydrolysis Rate | Predominant Reaction | Reference |
| < 2 | Very Fast | Hydrolysis >> Condensation | [2] |
| 2-3 | Minimum Rate | Slow Hydrolysis & Condensation | [2] |
| 4-5 | Fast | Hydrolysis > Condensation | [3][7] |
| 7 | Slowest Rate | Very Slow Hydrolysis | [1][4] |
| > 7 | Fast to Very Fast | Condensation > Hydrolysis | [2] |
Table 2: Effect of Various Factors on Hydrolysis and Condensation Rates
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | References |
| Increasing Temperature | Increases | Increases | [2][5] |
| Increasing Water Concentration | Increases (up to a point) | Increases (especially with excess water) | [2][7] |
| Acid Catalyst (low pH) | Significantly Increases | Decreases relative to hydrolysis | [2][3] |
| Base Catalyst (high pH) | Increases | Significantly Increases | [2] |
| Increasing Silane Concentration | No direct effect | Increases (due to proximity of silanols) | [2] |
| Use of Co-solvent (e.g., ethanol) | Can decrease rate | Can decrease rate | [4] |
Experimental Protocols
Protocol 1: Monitoring ETES Hydrolysis via In-Situ FTIR-ATR Spectroscopy
This protocol allows for the real-time monitoring of the hydrolysis reaction by observing changes in the infrared spectrum.
Materials:
-
This compound (ETES)
-
Deionized water
-
Ethanol (as a co-solvent)
-
Acid catalyst (e.g., 0.1 M HCl) or base catalyst (e.g., 0.1 M NH4OH)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean and dry ATR crystal.
-
Solution Preparation: In a separate vial, prepare the reaction mixture. For example, a 5% (v/v) solution of ETES in a 95:5 (v/v) ethanol/water mixture.
-
Reaction Initiation: Add the desired amount of acid or base catalyst to the solution and mix thoroughly.
-
Data Acquisition: Immediately introduce the reacting solution onto the ATR crystal.
-
Time-Resolved Spectra: Acquire spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
Data Analysis: Monitor the decrease in the intensity of peaks associated with Si-O-C bonds and the increase in the intensity of the broad peak corresponding to Si-OH bond formation.[2] This allows for the determination of the reaction kinetics.[2]
Protocol 2: Analysis of Hydrolysis Products by 29Si NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the various silicon species present in the solution during hydrolysis and condensation.[8][9]
Materials:
-
This compound (ETES)
-
Deuterated water (D₂O) or a deuterated solvent
-
Catalyst (acid or base)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare the reaction mixture in an NMR tube. A typical mixture might consist of ETES, a solvent (like methanol or a methanol/water mix), and a catalyst.
-
Initial Spectrum: Acquire a 29Si NMR spectrum immediately after mixing to establish the initial state.
-
Time-Course Measurement: Acquire spectra at regular intervals to track the disappearance of the starting ETES signal and the appearance of new signals corresponding to partially and fully hydrolyzed species, as well as various condensed oligomers.
-
Data Analysis: Integrate the signals in the 29Si NMR spectra to determine the relative concentrations of each silicon species over time. This provides detailed kinetic information about the individual steps of the hydrolysis and condensation processes.[8]
Visualizations
Caption: General reaction pathway for ETES hydrolysis and condensation.
Caption: A troubleshooting workflow for common ETES hydrolysis issues.
Caption: Logical relationships of factors controlling the hydrolysis rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of nanoparticles during Ethyltriethoxysilane functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing nanoparticle aggregation during surface functionalization with ethyltriethoxysilane (ETES).
Troubleshooting Guide: Nanoparticle Aggregation
Rapid identification and resolution of aggregation issues are critical for successful nanoparticle functionalization. Use the following guide to troubleshoot common problems encountered during ETES functionalization.
Problem: The nanoparticle solution becomes cloudy or shows visible precipitates after the addition of ETES or during the reaction.
| Potential Cause | Recommended Solution | Explanation |
| Excess Water in the Reaction | • Use anhydrous solvents (e.g., dry toluene, anhydrous ethanol).[1][2][3] • Thoroughly dry nanoparticles under vacuum before the reaction.[1] • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] | Water promotes the rapid hydrolysis and self-condensation of ETES in the bulk solution, leading to the formation of polysiloxane networks that can bridge nanoparticles and cause aggregation.[1][2] |
| Inappropriate Solvent | • For direct grafting, use a non-polar aprotic solvent like toluene to ensure good nanoparticle dispersion.[1][2] • If a two-step approach (hydrolysis then condensation) is used, a carefully controlled mixture of ethanol and water can be employed.[1] | The solvent must effectively disperse the nanoparticles and be compatible with the silanization chemistry.[1][2] Poor solvent conditions can lead to the collapse of stabilizing ligands, promoting aggregation.[2] |
| Incorrect ETES Concentration | • Start with a low concentration of ETES and perform a titration to find the optimal amount for monolayer coverage.[1][2] • Calculate the theoretical amount of silane needed based on the nanoparticle surface area.[1] | An excess of ETES can lead to the formation of multilayers and inter-particle cross-linking through self-condensation.[1][2] |
| Sub-optimal Reaction Temperature | • For direct grafting in toluene, conduct the reaction at an elevated temperature (e.g., reflux at ~110°C).[1] • For aqueous or alcoholic systems, a lower temperature (e.g., room temperature to 60°C) may be sufficient.[1][4] | Higher temperatures can increase the reaction rate and promote the formation of stable siloxane bonds with the nanoparticle surface.[1] However, excessively high temperatures can also accelerate aggregation.[1] |
| Inadequate Mixing or Dispersion | • Ensure nanoparticles are well-dispersed in the solvent before adding ETES, for example, through ultrasonication.[1][2][5] • Maintain vigorous and continuous stirring throughout the reaction.[1][2] • Add the ETES solution dropwise to the nanoparticle suspension.[2][3] | Proper dispersion ensures uniform access of the silane to the nanoparticle surface, preventing localized high concentrations that can lead to aggregation.[1][2] |
| Uncontrolled pH | • Adjust the pH of the nanoparticle suspension before and during the reaction. The optimal pH is system-dependent.[2] For silica nanoparticles, a slightly basic pH is often used.[2] For a two-step approach, adjusting the pH to 4-5 can be beneficial during the hydrolysis step.[1] | The pH affects the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.[2][6] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and promote aggregation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during ETES functionalization?
A1: The primary cause of nanoparticle aggregation during silanization with ETES is the unintended self-condensation of the silane in the reaction solution.[1] This occurs when ETES molecules react with each other, forming polysiloxane chains that can bridge multiple nanoparticles, leading to clumping.[1][2] Factors such as excess water, improper solvent choice, high silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.[1][2]
Q2: How can I visually determine if my nanoparticles are aggregating?
A2: Visual indicators of nanoparticle aggregation include a change in the color of the solution (for plasmonic nanoparticles), increased turbidity or cloudiness of a previously clear suspension, and the formation of visible clumps or sediment.[2]
Q3: What characterization techniques can be used to confirm and quantify nanoparticle aggregation?
A3: Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter of nanoparticles in a suspension. An increase in the hydrodynamic diameter is indicative of aggregation.[2] Transmission Electron Microscopy (TEM) can also be used to visualize the nanoparticles and confirm the presence of aggregates.
Q4: Should I pre-hydrolyze the this compound (ETES) before adding it to my nanoparticles?
A4: Pre-hydrolysis of ETES can be a valid strategy in a two-step functionalization process.[1] In this approach, ETES is first partially hydrolyzed in a controlled manner (e.g., in an ethanol/water mixture with pH adjustment) to form silanols.[1][6] These pre-hydrolyzed silanes are then added to the nanoparticle suspension for condensation onto the surface. This method can offer better control over the reaction but requires careful optimization of the hydrolysis conditions to prevent bulk polymerization of the silane before it reacts with the nanoparticles.
Q5: Can sonication cause nanoparticle aggregation?
A5: While sonication is a useful technique to disperse nanoparticles before and during the initial stages of functionalization, excessive or high-power sonication can sometimes induce aggregation.[2] It is important to use sonication judiciously to break up soft agglomerates without causing irreversible aggregation.[2]
Experimental Protocols
Protocol 1: Direct Grafting of ETES in Anhydrous Toluene (Recommended for Preventing Aggregation)
This protocol is designed to minimize water-induced self-condensation of ETES.[1]
-
Nanoparticle Preparation: Dry the nanoparticles under a vacuum at an appropriate temperature to remove any adsorbed water.[1]
-
Dispersion: Disperse the dried nanoparticles in anhydrous toluene to the desired concentration (e.g., 1 mg/mL). Use ultrasonication to ensure a uniform dispersion.[1][5]
-
Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Silane Addition: While stirring vigorously, inject the desired amount of ETES into the nanoparticle dispersion.[1] It is recommended to add the silane dropwise.[2][3]
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours.[1]
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the nanoparticles and discard the supernatant.[1]
-
Resuspension and Cleaning: Resuspend the nanoparticles in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and byproducts.[1]
Protocol 2: Two-Step ETES Functionalization in Ethanol/Water
This protocol involves a controlled pre-hydrolysis of ETES before addition to the nanoparticles.
-
Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and water (e.g., 95:5 v/v). Sonicate to ensure a homogeneous suspension.[1]
-
pH Adjustment: Adjust the pH of the nanoparticle suspension to 4-5 using a dilute acid (e.g., acetic acid).[1]
-
Silane Addition: In a separate vial, prepare a dilute solution of ETES in ethanol. Add this solution dropwise to the stirred nanoparticle suspension.[1][2]
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2-4 hours while stirring.[1]
-
Washing: Centrifuge the nanoparticles and discard the supernatant.[1]
-
Resuspension and Cleaning: Resuspend the nanoparticles in fresh ethanol and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove unreacted silane and byproducts.[2]
Visualizations
Caption: Workflow for ETES functionalization of nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethyltriethoxysilane (ETES) Concentration for Uniform Surface Coverage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ethyltriethoxysilane (ETES) for creating uniform and reproducible surface modifications. This resource offers troubleshooting advice for common experimental issues, detailed answers to frequently asked questions, and standardized protocols to ensure successful surface functionalization.
Troubleshooting Guide
This guide addresses common problems encountered during surface modification with this compound, offering potential causes and actionable solutions to achieve a uniform surface coating.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Surface Modification (Surface remains hydrophilic) | Inadequate Surface Cleaning: Organic residues or contaminants on the substrate can inhibit silane reaction. | Implement a rigorous cleaning protocol. This may include sonication in solvents like ethanol and acetone, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma to remove organic contaminants and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[1] |
| Insufficient Surface Hydroxylation: A low density of surface hydroxyl (-OH) groups will result in poor covalent bonding of the silane. | Activate the surface to generate a high density of hydroxyl groups. Methods include oxygen plasma treatment, UV/Ozone cleaning, or boiling in deionized water.[1] | |
| Degraded this compound: ETES is sensitive to moisture and can degrade over time if not stored properly. | Use fresh ETES from a recently opened bottle stored under an inert atmosphere (e.g., argon or nitrogen). | |
| Incorrect ETES Concentration: A concentration that is too low will result in incomplete surface coverage. | Optimize the ETES concentration. A typical starting point is a 1-2% (v/v) solution in an anhydrous solvent.[2] | |
| Non-Uniform, Patchy, or Streaky Coating | Uneven Surface Cleaning or Activation: Inconsistent treatment across the substrate surface leads to patchy silanization. | Ensure the entire substrate is uniformly exposed to the cleaning and activation steps. For larger samples, ensure complete immersion and agitation in cleaning solutions. |
| Premature Silane Polymerization in Solution: Excess water in the solvent or a humid environment can cause ETES to hydrolyze and self-condense in the bulk solution, leading to the deposition of aggregates.[3] | Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., in a glove box or with a nitrogen purge). Prepare the silane solution immediately before use. | |
| Improper Application Method: The method of applying the silane solution can affect uniformity. | For dip coating, ensure a smooth and steady immersion and withdrawal speed. For spin coating, optimize the spin speed and time to achieve a uniform film. | |
| Hazy or Opaque Coating | Excessive ETES Concentration: A high concentration of ETES can lead to the formation of thick, uncontrolled multilayers instead of a uniform monolayer.[3] | Reduce the ETES concentration. Conduct a concentration optimization study, starting from a lower concentration (e.g., 0.5% v/v) and incrementally increasing it. |
| Uncontrolled Hydrolysis: The presence of too much water will accelerate hydrolysis and self-condensation, leading to the formation of polysiloxane aggregates in solution which then deposit on the surface. | Carefully control the amount of water in the reaction. For reactions in anhydrous solvents, the residual water on the hydroxylated surface is often sufficient. | |
| Inadequate Rinsing: Failure to remove unreacted ETES and byproducts after the reaction can leave a hazy residue. | After the reaction, thoroughly rinse the substrate with the reaction solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (ETES) for achieving a uniform monolayer?
A1: The optimal concentration of ETES is dependent on the substrate, solvent, and reaction conditions. However, a good starting point for many applications is a 1% to 2% (v/v) solution of ETES in an anhydrous solvent such as toluene or ethanol.[2][3] A lower concentration may lead to incomplete surface coverage, while a higher concentration can result in the formation of undesirable multilayers and aggregates.[3] It is highly recommended to perform a concentration optimization experiment for your specific system.
Q2: How does water affect the ETES coating process?
A2: Water is essential for the hydrolysis of the ethoxy groups on the ETES molecule to form reactive silanol groups (-Si-OH).[2][4] These silanols then condense with the hydroxyl groups on the substrate surface. However, an excess of water can be detrimental, leading to premature and uncontrolled self-condensation of ETES in the solution, which results in the formation of polysiloxane aggregates and a non-uniform, hazy coating.[4] For reproducible results, it is crucial to control the water content in the reaction.
Q3: What is the purpose of the curing step after silanization?
A3: Curing, typically performed by heating the coated substrate (e.g., at 80-120°C), serves two main purposes. First, it promotes the condensation reaction between the silanol groups of the ETES and the hydroxyl groups on the substrate, strengthening the covalent bond to the surface. Second, it encourages cross-linking between adjacent silane molecules on the surface, forming a more stable and robust siloxane network.
Q4: How can I verify the uniformity and quality of my ETES coating?
A4: Several surface analysis techniques can be used to characterize your ETES-coated surface:
-
Water Contact Angle Measurement: A uniform, hydrophobic ETES layer will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.[5] Consistent contact angle measurements across the surface indicate a uniform coating.
-
Atomic Force Microscopy (AFM): AFM can provide a topographical image of the surface at the nanoscale, allowing for the direct visualization of the coating's uniformity and the measurement of surface roughness. A smooth, uniform surface is indicative of a well-formed monolayer.[6][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the ETES molecule and providing information about the chemical bonding states.
Q5: My surface is still not uniformly coated after troubleshooting. What other factors could be at play?
A5: If you continue to experience issues, consider the following:
-
Substrate Reactivity: Not all substrates are equally reactive towards silanization. Ensure your substrate material has surface hydroxyl groups or can be functionalized to have them.
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Solvent Choice: The solvent can influence the solubility of ETES and the rate of hydrolysis. Anhydrous solvents like toluene are commonly used to control the reaction.[2]
-
Reaction Time and Temperature: The kinetics of hydrolysis and condensation are influenced by time and temperature.[4] Ensure sufficient reaction time for complete surface coverage. Modest heating can sometimes improve reaction rates, but excessive heat can promote bulk polymerization.
Data Presentation
Table 1: Expected Surface Properties as a Function of ETES Concentration
| ETES Concentration (v/v in anhydrous solvent) | Expected Surface Coverage | Typical Water Contact Angle on Silica | Expected Surface Roughness (AFM) | Visual Appearance |
| < 0.5% (Low) | Incomplete monolayer, patchy coverage | 40° - 70° | Moderately rough, with uncoated areas visible | Transparent, may have streaks |
| 1% - 2% (Optimal) | Uniform, dense monolayer | 80° - 95° | Very smooth (RMS roughness < 1 nm) | Transparent and uniform |
| > 5% (High) | Multilayers, potential for aggregate formation | 70° - 85° (can decrease due to disordered structure) | Increased roughness due to aggregates | Hazy or opaque |
Note: These values are illustrative and can vary depending on the specific substrate, cleaning procedure, and reaction conditions.
Experimental Protocols
Protocol 1: Surface Modification of Silica Wafers with this compound
This protocol describes the deposition of an ETES self-assembled monolayer (SAM) on a silicon wafer with a native oxide layer.
Materials:
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Silicon wafers
-
This compound (ETES)
-
Anhydrous Toluene
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.
-
Immerse the silicon wafers in the piranha solution for 30 minutes to clean and hydroxylate the surface.[1]
-
Remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of ETES in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried wafers in the ETES solution for 1-2 hours at room temperature under an inert atmosphere.
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.
-
-
Curing:
-
Dry the wafers again under a stream of nitrogen.
-
Cure the coated wafers in an oven at 110°C for 30-60 minutes to promote covalent bonding and cross-linking.
-
-
Characterization:
-
Allow the wafers to cool to room temperature.
-
Characterize the surface using water contact angle measurements and AFM to confirm the formation of a uniform hydrophobic layer.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Contact angle - Wikipedia [en.wikipedia.org]
- 6. icspicorp.com [icspicorp.com]
- 7. Is AFM the Best Tool for Your Surface Roughness Measurements? [afm.oxinst.com]
- 8. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
Troubleshooting poor adhesion of Ethyltriethoxysilane-based coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyltriethoxysilane-based coatings.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of this compound-based coatings is a common issue that can often be resolved by systematically evaluating and optimizing various experimental parameters. This guide provides a question-and-answer format to help you identify and address the root cause of adhesion failure.
Question 1: Is the substrate surface properly prepared and cleaned?
Inadequate surface preparation is a primary cause of poor coating adhesion. The substrate must be free of contaminants and have the appropriate surface energy to ensure proper wetting and bonding of the silane coating.
Possible Causes and Solutions:
-
Organic Contamination: Oils, greases, fingerprints, and other organic residues can prevent the silane from reaching and reacting with the substrate surface.
-
Solution: Implement a thorough cleaning procedure using solvents such as acetone or isopropyl alcohol. For heavily contaminated surfaces, degreasing in an ultrasonic bath may be necessary.
-
-
Inorganic Contamination: Dust, metal oxides, and salts can create a weak boundary layer, leading to delamination.
-
Solution: After initial cleaning, consider an acid or alkaline wash, followed by a thorough rinse with deionized water. For metal substrates, mechanical abrasion like sandblasting can remove oxides and increase surface area.[1]
-
-
Low Surface Energy: For the coating to spread and wet the surface effectively, the substrate's surface energy should be higher than the surface tension of the coating solution.[2][3][4]
-
Solution: Plasma or corona treatment can be used to increase the surface energy of the substrate.[1] Surface energy can be indirectly assessed by measuring the water contact angle.
-
Question 2: Is the coating being applied under optimal conditions?
The thickness of the applied coating and the environmental conditions during application can significantly impact adhesion.
Possible Causes and Solutions:
-
Coating Too Thick: A thick layer of silane can lead to the formation of a weak, crosslinked oligomeric layer that is prone to cohesive failure within the coating itself.[5]
-
Solution: Optimize the concentration of the this compound solution (typically 2-5% in a solvent) and the application method (e.g., dipping, spraying, wiping) to achieve a thinner, more uniform layer.[5]
-
-
Coating Too Thin: An insufficient amount of silane will not provide enough bonding sites for adequate adhesion.[5]
-
Solution: Increase the silane concentration or adjust the application parameters to ensure complete and uniform coverage of the substrate.
-
-
High Humidity: Excessive ambient humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it is applied to the surface.
-
Solution: Apply the coating in a controlled environment with moderate humidity.
-
Question 3: Are the hydrolysis and condensation reactions proceeding correctly?
The adhesion of this compound relies on its hydrolysis to form reactive silanol groups and subsequent condensation with hydroxyl groups on the substrate surface.
Possible Causes and Solutions:
-
Insufficient Water for Hydrolysis: The hydrolysis of ethoxy groups requires the presence of water.
-
Solution: While residual moisture on the substrate is often sufficient, adding a small amount of water (1-5%) to the alcohol-based silane solution can promote hydrolysis.[5]
-
-
Incomplete Condensation: The formation of stable Si-O-Substrate bonds requires the removal of condensation byproducts (water and ethanol).
-
Solution: Ensure proper curing time and temperature to drive the condensation reaction to completion.
-
Question 4: Is the coating being cured properly?
Incomplete or improper curing can result in a weak and poorly adhered coating.
Possible Causes and Solutions:
-
Insufficient Curing Time or Temperature: The cross-linking of the silane network and the formation of covalent bonds with the substrate are time and temperature-dependent.
-
Solution: Optimize the curing parameters. While room temperature curing is possible, heating can accelerate the process. A typical starting point is to cure at an elevated temperature (e.g., 80-150°C) for a specific duration.[6] The optimal conditions should be determined experimentally for your specific substrate and application.
-
-
Excessive Curing Temperature: Over-curing can lead to a brittle coating that is susceptible to cracking and delamination.
-
Solution: Avoid excessively high curing temperatures. Refer to the technical data sheet for the specific this compound product for recommended curing schedules.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote adhesion?
This compound is an organofunctional silane. It promotes adhesion by acting as a molecular bridge between an inorganic substrate and an organic coating or adhesive. The ethoxy groups hydrolyze in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of the substrate, forming strong, covalent Si-O-Substrate bonds. The ethyl group provides an organic-functional interface.
Q2: What types of substrates are suitable for this compound coatings?
This compound is effective on a wide range of inorganic substrates that have hydroxyl groups on their surface, including glass, metals (like aluminum and steel), ceramics, and silica.
Q3: How can I tell if my substrate is clean enough for coating?
A common and effective method is to measure the water contact angle on the substrate surface. A low water contact angle (typically < 20°) indicates a clean, high-energy surface that is ready for coating. A high contact angle suggests the presence of contaminants.
Q4: What is the typical thickness of an this compound primer layer?
For optimal adhesion, the silane primer layer should be very thin, ideally a monolayer. In practice, a layer of a few to several molecules thick is often applied. A thick coating should be avoided as it can lead to a weak boundary layer.[5]
Q5: Can I mix this compound directly into my coating formulation?
Yes, in some cases, this compound can be used as an additive directly in a coating formulation. However, it is often more effective when applied as a separate primer layer to the substrate before the main coating is applied. This ensures that the silane is concentrated at the interface where it is needed for adhesion promotion.
Quantitative Data Summary
The following tables provide typical experimental parameters for the application of this compound-based coatings. Note that these are general guidelines, and optimal conditions may vary depending on the specific substrate, coating formulation, and application.
Table 1: Surface Preparation Parameters
| Parameter | Recommended Value | Purpose |
| Surface Cleanliness (Water Contact Angle) | < 20° | Indicates a high-energy, contaminant-free surface ready for coating. |
| Surface Roughness (Ra) | 0.1 - 0.5 µm | Provides increased surface area for mechanical interlocking without creating deep valleys that are difficult to wet. |
Table 2: Coating Application and Curing Parameters
| Parameter | Recommended Value | Purpose |
| Silane Concentration (in solvent) | 2 - 5% (w/v) | To achieve a thin, uniform coating layer.[5] |
| Curing Temperature | 80 - 150 °C | To accelerate the condensation reaction and formation of covalent bonds.[6] |
| Curing Time | 15 - 60 minutes | To ensure complete cross-linking and bonding to the substrate. |
Experimental Protocols
1. Surface Energy and Wettability Assessment: Contact Angle Measurement (based on ASTM D7490 and ASTM D5946)
This protocol describes the measurement of the static water contact angle to assess the cleanliness and surface energy of a substrate.
Methodology:
-
Sample Preparation: Clean the substrate using the intended cleaning protocol. Ensure the surface is dry before measurement.
-
Instrumentation: Use a contact angle goniometer equipped with a microsyringe for droplet deposition and a camera for image capture.
-
Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the substrate surface.
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.
-
Data Analysis: Take measurements at multiple locations on the surface to ensure uniformity. A low contact angle (< 20°) generally indicates a clean, high-energy surface suitable for coating.
2. Coating Adhesion Assessment: Cross-Hatch Adhesion Test (based on ASTM D3359)
This test provides a qualitative assessment of the adhesion of a coating to a substrate.
Methodology:
-
Sample Preparation: Apply and cure the this compound-based coating on the substrate according to the optimized procedure.
-
Scribing the Coating:
-
Method A (for coatings thicker than 125 µm): Using a sharp utility knife and a straightedge, make an "X" cut through the coating to the substrate.
-
Method B (for coatings up to 125 µm thick): Use a special cross-hatch cutting tool to make a lattice pattern of six cuts in each direction through the coating to the substrate. The spacing of the cuts depends on the coating thickness.
-
-
Tape Application: Apply a specified pressure-sensitive adhesive tape over the cut area and smooth it down firmly with a pencil eraser to ensure good contact.
-
Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180° angle back upon itself.
-
Adhesion Assessment: Visually inspect the cut area for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the cross-cut area is removed).
Visualizations
Caption: Troubleshooting workflow for poor adhesion of this compound-based coatings.
Caption: Hydrolysis and condensation of this compound for surface adhesion.
Caption: Relationship between surface properties and coating adhesion.
References
- 1. The Importance Of Surface Preparation For Adhesive Bonding | Kohesi Bond [kohesibond.com]
- 2. diva-portal.org [diva-portal.org]
- 3. hellermanntyton.com [hellermanntyton.com]
- 4. corkindustries.com [corkindustries.com]
- 5. Influence of substrate roughness on particle adhesion and concentration | NSF Public Access Repository [par.nsf.gov]
- 6. sites.poli.usp.br [sites.poli.usp.br]
Technical Support Center: Ethyltriethoxysilane (ETEOS) Sol-Gel Films
Welcome to the technical support center for Ethyltriethoxysilane (ETEOS) sol-gel films. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize defects and achieve high-quality films in your experiments.
Troubleshooting Guide
This guide addresses common defects encountered during the preparation of ETEOS sol-gel films. Each section provides potential causes and recommended solutions in a question-and-answer format.
Issue 1: Cracking of the Film
Q: My ETEOS sol-gel film is cracking upon drying or annealing. What are the potential causes and how can I prevent this?
A: Cracking is a common issue in sol-gel films and is primarily caused by stress buildup during solvent evaporation and film shrinkage.[1][2] The thicker the film, the greater the likelihood of cracking.[2]
Potential Causes:
-
Excessive Film Thickness: Thicker films generate more stress during drying, leading to cracks.[3]
-
Rapid Solvent Evaporation: Fast drying rates do not allow for sufficient structural relaxation within the film.
-
High Capillary Stress: The surface tension of the liquid in the pores of the gel network can cause the structure to collapse and crack.
-
Mismatch in Thermal Expansion Coefficients: A significant difference between the thermal expansion coefficient of the ETEOS film and the substrate can induce stress during annealing.[4][5]
-
Incomplete Hydrolysis: Insufficient water in the sol-gel solution can lead to an excess of unreacted ETEOS, which evaporates during heat treatment and causes cracking.[6]
Troubleshooting Strategies:
| Strategy | Description | Key Parameters to Control |
| Reduce Film Thickness | Deposit thinner layers. If a thicker final film is required, build it up by applying multiple thin coatings with an annealing step after each deposition.[4][5] A general rule of thumb is to keep single layers below 0.5 microns.[5] | Precursor concentration, spin coating speed, or dip coating withdrawal speed. |
| Control Drying Conditions | Slow down the evaporation of the solvent to allow the film to relax. | Drying temperature, humidity, and airflow. Consider drying in a controlled environment. |
| Optimize Sol Composition | Adjust the sol formulation to create a more robust gel network that can withstand the stresses of drying. | Increase the water-to-ETEOS molar ratio to ensure more complete hydrolysis.[6] An optimal molar ratio of H₂O/TEOS (a similar precursor) to form crack-free films is in the range of 6 to 20.[6] |
| Modify the Sol with Additives | Incorporate organic modifiers or drying control chemical additives (DCCAs) to increase the flexibility of the gel network and reduce capillary stress. | Type and concentration of additives. |
| Optimize Annealing Protocol | Use a slower heating and cooling rate during annealing to minimize thermal shock. A two-step annealing process can also be beneficial.[5] | Ramping rate (°C/min), final annealing temperature, and dwell time. |
Issue 2: Peeling or Delamination of the Film
Q: My ETEOS film is peeling or detaching from the substrate. What is causing this and how can I improve adhesion?
A: Peeling or delamination indicates poor adhesion between the sol-gel film and the substrate surface.
Potential Causes:
-
Improper Substrate Cleaning: Contaminants on the substrate surface can prevent the formation of strong bonds with the film.
-
Poor Substrate Wettability: If the sol does not properly wet the substrate, a continuous and adherent film cannot be formed.
-
High Internal Stress: Excessive stress in the film can overcome the adhesive forces, leading to delamination.
-
Chemical Incompatibility: The surface chemistry of the substrate may not be conducive to forming strong bonds with the silanol groups in the hydrolyzed ETEOS.
Troubleshooting Strategies:
| Strategy | Description | Key Parameters to Control |
| Thorough Substrate Cleaning | Implement a rigorous cleaning protocol to remove organic residues, dust, and other contaminants. | Use a sequence of solvents (e.g., acetone, isopropanol, deionized water) and consider techniques like ultrasonic cleaning or plasma treatment. |
| Improve Substrate Wettability | Modify the substrate surface to make it more hydrophilic, promoting better spreading of the sol. | Surface treatments such as UV-ozone exposure or piranha solution (use with extreme caution) can create hydroxyl groups on the surface. |
| Reduce Film Stress | Employ the same strategies used to prevent cracking, as high internal stress is a common cause of both defects. | Film thickness, drying rate, and annealing conditions. |
| Use an Adhesion Promoter | Apply a primer layer that is compatible with both the substrate and the ETEOS film. | Choice of primer and its application method. |
Issue 3: Dewetting and Formation of Islands or Pinholes
Q: Instead of a uniform film, my ETEOS sol is forming isolated droplets or a film with pinholes. Why is this happening?
A: Dewetting occurs when the liquid sol does not have a strong affinity for the substrate surface, causing it to minimize its surface area by forming droplets or "islands" rather than a continuous film.
Potential Causes:
-
Hydrophobic Substrate Surface: The sol, which is typically hydrophilic, will not spread evenly on a hydrophobic surface.
-
Low Sol Viscosity: A sol with very low viscosity may be more prone to dewetting.
-
Surface Tension Issues: High surface tension of the sol can contribute to the formation of droplets.
Troubleshooting Strategies:
| Strategy | Description | Key Parameters to Control |
| Enhance Substrate Hydrophilicity | Treat the substrate surface to increase its surface energy and promote wetting. | Similar to improving adhesion: thorough cleaning and surface activation techniques like UV-ozone or plasma treatment. |
| Increase Sol Viscosity | Allow the sol to age for a longer period before deposition. This allows for more condensation to occur, increasing the viscosity. | Sol aging time and temperature. |
| Add a Surfactant | Incorporate a small amount of a suitable surfactant into the sol to reduce its surface tension. | Type and concentration of the surfactant. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal water-to-ETEOS molar ratio for preparing defect-free films?
A1: The ideal water-to-ETEOS molar ratio (r) is crucial for controlling the hydrolysis and condensation reactions. While the stoichiometric ratio for complete hydrolysis of a tri-alkoxysilane is 1.5, in practice, a higher ratio is often required to drive the reaction to completion and form a stable gel network. For TEOS, a similar precursor, crack-free films are typically obtained with a water-to-precursor molar ratio between 6 and 20.[6] For ETEOS, it is recommended to start with a ratio in this range and optimize based on experimental results. Low water concentrations can lead to incomplete hydrolysis and subsequent cracking during drying.[6]
Q2: Should I use an acid or a base catalyst for my ETEOS sol-gel synthesis?
A2: The choice of catalyst significantly affects the kinetics of hydrolysis and condensation, and consequently the structure of the resulting gel and the properties of the final film.
-
Acid Catalysis (e.g., HCl, HNO₃): Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower. This leads to the formation of linear or weakly branched polymer chains. Films derived from acid-catalyzed sols are often denser and have smaller pores. Acidic conditions are generally preferred for producing dense, protective coatings.
-
Base Catalysis (e.g., NH₄OH): In basic conditions, both hydrolysis and condensation rates are high, with the condensation rate often being faster than the hydrolysis rate. This results in the formation of highly branched, colloidal-like silica particles. Films from base-catalyzed sols tend to be more porous.
For applications requiring dense, crack-free films, acid catalysis is often the preferred choice.
Q3: How do spin coating parameters affect the quality of ETEOS films?
A3: Spin coating is a common method for depositing sol-gel films. The key parameters are spin speed, acceleration, and spin time.
-
Spin Speed: This is the most critical parameter for controlling film thickness. Generally, the final film thickness is inversely proportional to the square root of the spin speed.[7] Higher spin speeds result in thinner films.[8]
-
Acceleration: The rate at which the final spin speed is reached can affect the uniformity of the film, especially for larger substrates.
-
Spin Time: The duration of the high-speed spin step also influences the final thickness, primarily through solvent evaporation. A longer spin time will lead to a thinner and drier film.
Q4: How does the withdrawal speed in dip coating influence ETEOS film properties?
A4: In dip coating, the withdrawal speed is the primary determinant of film thickness.
-
High Withdrawal Speeds: Faster withdrawal speeds lead to thicker films because more of the sol is entrained on the substrate.[9][10]
-
Low Withdrawal Speeds: Slower withdrawal speeds result in thinner films as gravity has more time to drain the excess sol back into the reservoir.[9][10]
The relationship between withdrawal speed and film thickness is also influenced by the viscosity and surface tension of the sol.[9] For uniform film thickness, a precisely controlled and constant withdrawal speed is essential.[9]
Q5: What is the recommended annealing temperature for ETEOS films?
A5: Annealing is a critical step for densifying the sol-gel film, removing residual organic compounds and water, and improving its mechanical properties. The optimal annealing temperature depends on the substrate material and the desired film properties.
-
Low-Temperature Treatment (100-200°C): This is often used for initial drying and removal of the solvent.
-
High-Temperature Annealing (typically >400°C): This is necessary for the complete combustion of organic residues and the densification of the silica network.
It is crucial to use a slow heating and cooling rate (e.g., 1-5°C/min) to prevent thermal shock, which can cause cracking.[5] A two-step annealing process, with a hold at a lower temperature before ramping to the final temperature, can also be effective in minimizing stress.[5]
Experimental Protocols
Protocol 1: General Procedure for Preparation of ETEOS Sol-Gel Solution (Acid Catalysis)
This protocol provides a starting point for the preparation of an ETEOS-based sol. The exact ratios and aging parameters should be optimized for your specific application.
Materials:
-
This compound (ETEOS)
-
Ethanol (or another suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or another acid catalyst
Procedure:
-
In a clean, dry flask, mix ETEOS with ethanol. The amount of ethanol should be sufficient to create a homogeneous solution. A common starting point is a 1:1 volume ratio of ETEOS to ethanol.
-
In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water.
-
Slowly add the acidic water solution to the ETEOS/ethanol mixture while stirring vigorously.
-
Continue stirring the solution for at least 1 hour at room temperature to allow for hydrolysis to proceed.
-
Age the sol in a sealed container for a predetermined time (e.g., 24 hours) at a constant temperature. The aging process allows for the initial condensation reactions to occur, which influences the viscosity of the sol.
| Parameter | Typical Range for Optimization | Significance |
| ETEOS:Ethanol (v/v) | 1:1 to 1:10 | Affects precursor concentration and initial solution viscosity. |
| H₂O:ETEOS (molar ratio) | 4:1 to 20:1 | Crucial for the extent of hydrolysis and final network structure.[6] |
| pH (catalyzed) | 1 - 3 | Controls the rates of hydrolysis and condensation. |
| Aging Time | 1 - 72 hours | Influences sol viscosity and the degree of initial condensation. |
| Aging Temperature | Room Temperature to 60°C | Affects the kinetics of the aging process. |
Protocol 2: Deposition of ETEOS Film via Spin Coating
Equipment:
-
Spin coater
-
Clean substrates
Procedure:
-
Ensure the substrate is securely mounted on the spin coater chuck.
-
Dispense a sufficient amount of the prepared ETEOS sol onto the center of the substrate to cover the entire surface during spinning.
-
Start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spread): A low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the sol.
-
Step 2 (Thinning): A high speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired thickness.[11]
-
-
After the spin coating process is complete, carefully remove the coated substrate.
-
Proceed with drying and annealing as required.
Visualizations
Logical Workflow for Troubleshooting Film Cracking
Caption: Troubleshooting workflow for cracked ETEOS sol-gel films.
Relationship Between Sol-Gel Parameters and Film Defects
Caption: Influence of process parameters on common ETEOS film defects.
References
- 1. abraco.org.br [abraco.org.br]
- 2. researchgate.net [researchgate.net]
- 3. vb.nweurope.eu [vb.nweurope.eu]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 10. Improving Film Thickness Uniformity in Dip Coating: Fundamentals and Practical Techniques – Useful columns for dip coating [sdicompany.com]
- 11. louisville.edu [louisville.edu]
Improving the stability of Ethyltriethoxysilane solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ethyltriethoxysilane (ETES) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound (ETES) solutions?
A1: The instability of this compound solutions is primarily due to two chemical reactions: hydrolysis and condensation. ETES reacts with water, leading to the formation of silanols (Si-OH). These silanols are highly reactive and can then condense with each other to form siloxane bonds (Si-O-Si), resulting in oligomers and eventually a gel or precipitate. This process is influenced by several factors, including pH, water concentration, the type of solvent used, and the storage temperature.
Q2: How does pH affect the stability of my ETES solution?
A2: The pH of the solution has a significant impact on the rates of both hydrolysis and condensation. Generally, hydrolysis is accelerated under acidic conditions (pH < 7), while condensation is promoted in basic conditions (pH > 7).[1] The most stable pH for alkoxysilane solutions, where both reactions are at a minimum, is typically around the isoelectric point of silica, which is in the range of pH 2-3.[1]
Q3: What is the role of water in the degradation of ETES solutions?
A3: Water is a necessary reactant for the hydrolysis of this compound. Even trace amounts of water, such as atmospheric moisture, can initiate the hydrolysis process. A stoichiometric amount of water is required for complete hydrolysis. While insufficient water leads to incomplete hydrolysis, an excess of water can accelerate self-condensation in the bulk solution, leading to the formation of insoluble polysiloxanes.
Q4: Can the choice of solvent impact the stability of my ETES solution?
A4: Yes, the solvent plays a crucial role. Anhydrous organic solvents, such as toluene or ethanol, are often used to control the amount of water and minimize premature hydrolysis and condensation. The solvent can also affect the solubility of ETES and its hydrolyzed products, which in turn influences the reaction rates.
Q5: How does temperature influence the shelf-life of ETES solutions?
A5: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions.[2] Therefore, to prolong the shelf-life of ETES solutions, it is recommended to store them in a cool, dry place.
Troubleshooting Guide
Issue 1: My ETES solution has become cloudy or formed a precipitate.
-
Potential Cause: This is a common sign of advanced hydrolysis and condensation, leading to the formation of insoluble polysiloxane oligomers.
-
Solution:
-
Check for Water Contamination: Ensure that all solvents are anhydrous and that the solution is protected from atmospheric moisture. Use of a dry, inert atmosphere (e.g., nitrogen or argon) during preparation and storage is recommended.
-
Verify pH: If working with an aqueous-organic solvent mixture, ensure the pH is in the optimal range for stability (typically pH 2-3).
-
Lower Storage Temperature: Store the solution at a lower temperature to slow down the reaction kinetics.
-
Fresh Preparation: It is often best to prepare ETES solutions fresh before use, especially if precise control over the silane species is required.
-
Issue 2: The performance of my ETES solution is inconsistent between batches.
-
Potential Cause: Inconsistent performance, such as variable surface coating quality, can be due to differences in the extent of hydrolysis and condensation between batches.
-
Solution:
-
Standardize Preparation Protocol: Ensure that the preparation of the ETES solution is highly standardized, including the source and purity of reagents, the order of addition, mixing speed, and environmental conditions (temperature and humidity).
-
Control Water Content: Precisely control the amount of water in the formulation. For applications requiring pre-hydrolysis, allow a consistent time for this step before use.
-
Monitor Solution Age: Use the solution within a defined timeframe after preparation to ensure that the degree of hydrolysis and condensation is consistent.
-
Issue 3: My ETES solution gels too quickly.
-
Potential Cause: Rapid gelation is a result of accelerated condensation reactions.
-
Solution:
-
Adjust pH: If the pH is neutral or basic, consider adjusting it to the acidic range (pH 2-3) to slow down condensation.
-
Reduce Water Concentration: Decrease the amount of water in the solution to limit the rate of hydrolysis, which in turn reduces the concentration of reactive silanols.
-
Lower Silane Concentration: Working with more dilute solutions can slow down the rate of intermolecular condensation.
-
Decrease Temperature: Perform the reaction at a lower temperature.
-
Data on this compound Stability
| Parameter | Condition | Effect on Stability |
| pH | Acidic (pH < 4) | Decreased (rapid hydrolysis) |
| Near Neutral (pH 6-8) | Moderate (slower hydrolysis, faster condensation than acidic) | |
| Basic (pH > 8) | Decreased (rapid condensation) | |
| Water Concentration | Low (anhydrous) | High |
| Stoichiometric | Moderate (controlled hydrolysis) | |
| Excess | Low (promotes self-condensation) | |
| Temperature | Low (e.g., 4°C) | High |
| Room Temperature (20-25°C) | Moderate | |
| Elevated (e.g., 50°C) | Low (accelerated hydrolysis and condensation) | |
| Solvent | Anhydrous, non-polar | High |
| Anhydrous alcohol | Moderate to High | |
| Aqueous alcohol | Low to Moderate (depends on water content and pH) |
Experimental Protocols
Protocol 1: Monitoring ETES Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
This method allows for the direct observation and quantification of different silicon species in the solution over time.
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in the desired solvent system (e.g., ethanol/water) in an NMR tube. A known concentration of an internal standard can be added for quantification.
-
To stop the reaction at specific time points for analysis, the sample can be quenched by freezing in liquid nitrogen.[3]
-
-
NMR Acquisition:
-
Acquire ²⁹Si NMR spectra at regular intervals.
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
-
Data Analysis:
-
Identify the resonance signals corresponding to the unhydrolyzed ETES, the partially hydrolyzed species (one, two, or three silanol groups), and the condensed species (siloxane bonds).
-
Integrate the signals to determine the relative concentrations of each species at different time points. This allows for the calculation of hydrolysis and condensation rates.[4]
-
Protocol 2: Analysis of ETES Stability by Gas Chromatography (GC-FID)
This method is suitable for quantifying the disappearance of the parent ETES molecule over time.
Methodology:
-
Solution Preparation and Sampling:
-
Prepare the ETES solution under the desired conditions.
-
At specified time intervals, take an aliquot of the solution.
-
-
Sample Preparation for GC:
-
Dilute the aliquot in a suitable anhydrous solvent (e.g., hexane) to a concentration appropriate for GC analysis.
-
Add an internal standard for accurate quantification.
-
-
GC-FID Analysis:
-
Inject the prepared sample into a GC system equipped with a Flame Ionization Detector (FID).
-
Use a suitable capillary column (e.g., DB-1 or equivalent) and a temperature program that allows for the separation of ETES from the solvent and any byproducts.
-
-
Data Analysis:
-
Quantify the concentration of ETES at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of ETES versus time to determine its degradation rate.
-
Protocol 3: Monitoring ETES Condensation using FTIR Spectroscopy
This technique is useful for observing the formation of Si-O-Si bonds, which is indicative of condensation.
Methodology:
-
In-situ Monitoring:
-
Use an Attenuated Total Reflectance (ATR) FTIR probe immersed in the reacting solution for real-time monitoring.
-
-
Spectral Acquisition:
-
Collect FTIR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the changes in the absorption bands corresponding to Si-O-Si stretching vibrations (typically in the 1000-1100 cm⁻¹ region).
-
The increase in the intensity of these bands over time indicates the progress of the condensation reaction.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for unstable ETES solutions.
References
- 1. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. | Semantic Scholar [semanticscholar.org]
Common issues and solutions in Ethyltriethoxysilane grafting reactions
Welcome to the technical support center for Ethyltriethoxysilane (ETES) grafting reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols related to surface modification using ETES.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may arise during the ETES grafting process in a question-and-answer format.
Question: Why am I observing low or inconsistent grafting density of ETES on my substrate?
Answer: Low or inconsistent grafting density can stem from several factors related to the substrate, reagents, and reaction conditions.
-
Inadequate Substrate Preparation: The substrate surface must be meticulously cleaned to ensure the availability of reactive hydroxyl (-OH) groups. Contaminants can mask these sites, preventing efficient grafting. The density of surface hydroxyl groups is critical for a successful reaction.
-
Insufficient Water for Hydrolysis: A stoichiometric amount of water is necessary for the hydrolysis of the ethoxy groups on ETES to form reactive silanol groups (-Si-OH).[1] Insufficient water will lead to incomplete hydrolysis and, consequently, poor surface coverage.[1]
-
Premature Self-Condensation: Conversely, an excess of water or high humidity can cause premature and excessive self-condensation (polymerization) of ETES molecules in the solution.[1] These oligomers can then deposit on the surface, leading to a non-uniform and weakly bound layer.
-
Inappropriate Reaction pH: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation.[1][2] An unoptimized pH can lead to an imbalance between these two crucial steps.
Question: The grafted ETES layer is unstable and washes off during subsequent processing. What is the likely cause?
Answer: Poor adhesion and instability of the grafted layer are typically due to incomplete covalent bonding with the substrate surface.
-
Incomplete Condensation Reaction: The formation of stable siloxane bonds (Si-O-Surface) between the hydrolyzed ETES and the substrate's hydroxyl groups is essential for a durable layer.[1] Insufficient reaction time or non-optimal temperature can lead to incomplete condensation.
-
Formation of Physisorbed Layers: If the reaction conditions favor self-condensation over surface condensation, a thick, cross-linked polysiloxane network may form that is only physically adsorbed to the surface rather than covalently bonded.[1] These layers are easily removed by washing or sonication.
-
Moisture Sensitivity: ETES is moisture-sensitive.[3] Improper handling and storage can lead to premature hydrolysis and degradation of the reagent, reducing its reactivity with the substrate.
Question: I am observing the formation of aggregates or a hazy film on my substrate after the grafting reaction. How can this be prevented?
Answer: The formation of aggregates or a hazy appearance is a classic sign of uncontrolled polymerization of ETES in the solution.
-
Excess Water/Humidity: As mentioned, high concentrations of water in the solvent or high ambient humidity can lead to rapid self-condensation of silane molecules, forming insoluble polysiloxane particles that deposit on the surface.[1][4]
-
High Silane Concentration: Using a highly concentrated ETES solution increases the probability of intermolecular reactions (self-condensation) over the reaction with the surface.
-
Inadequate Mixing: Poor agitation of the reaction solution can lead to localized areas of high concentration, promoting aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind ETES grafting?
The process involves two primary chemical reactions:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of ETES react with water to form reactive silanol groups (-OH) and ethanol as a byproduct. This step can be catalyzed by acid or base.[1][2]
-
Condensation: The newly formed silanol groups can then react in two ways:
A successful grafting process maximizes surface condensation while controlling self-condensation to achieve a stable monolayer or a thin, uniform polymer layer.
Q2: How do reaction parameters influence the grafting outcome?
Several factors must be carefully controlled to achieve reproducible results. The interplay of these parameters determines the final surface properties.
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.[5] However, excessively high temperatures can accelerate self-condensation, leading to aggregation, or even cause degradation of the grafted layer.[4][6]
-
Solvent: The choice of solvent is crucial. It must be anhydrous to control the hydrolysis reaction, and it should properly dissolve the ETES.[1] Common solvents include toluene and ethanol.
-
pH: The pH level is a strong determinant of the reaction kinetics. Acidic conditions (pH < 7) favor the hydrolysis step, while basic conditions (pH > 7) significantly accelerate the condensation step.[1]
-
Water Concentration: The amount of water is critical. A small, controlled amount is necessary to initiate hydrolysis, but an excess will lead to undesirable self-condensation in the bulk solution.[1]
Q3: What are the best methods to characterize the grafted ETES layer?
A multi-technique approach is often necessary to fully characterize the modified surface:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds related to the grafted ETES.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon and other elements from the ETES molecule.[6][7]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and assess the uniformity and roughness of the grafted layer.[8]
-
Contact Angle Measurements: To evaluate the change in surface energy (hydrophobicity/hydrophilicity) after grafting.[9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted material by measuring weight loss upon heating.[6]
Data Summary
Table 1: Influence of Reaction Parameters on Grafting Rate.
| Parameter | Effect on Grafting Rate | Optimal Range/Condition | Reference |
| Reaction Temperature | Increases with temperature up to an optimum, then may decrease. | 80 °C (for vinyl triethoxysilane on silica gel) | [6] |
| Coupling Agent Dosage | Increases with dosage. | 12 mL (for vinyl triethoxysilane on macroporous silica gel) | [6] |
| pH | Hydrolysis is faster in acidic conditions; condensation is faster in basic conditions. | pH 2-3 represents the isoelectric point of silica where both reaction rates are minimal. | [1] |
| Water Concentration | A stoichiometric amount is required for hydrolysis; excess leads to self-condensation. | Varies based on silane concentration and desired outcome. | [1] |
Experimental Protocols
General Protocol for ETES Grafting on a Silica-Based Substrate
This protocol provides a general framework. Optimization of concentrations, time, and temperature may be required for specific applications.
-
Substrate Preparation: a. Clean the silica-based substrate by sonicating in a sequence of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each. b. To maximize surface hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse thoroughly with deionized water and dry under a stream of nitrogen. d. Further dry the substrate in an oven at 110°C for at least 1 hour and cool down in a desiccator before use.
-
Silane Solution Preparation: a. In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of ETES in an anhydrous solvent (e.g., toluene). b. To initiate hydrolysis in a controlled manner, a very small, precise amount of water can be added to the solvent, or the reaction can rely on the residual water on the substrate surface.
-
Grafting Reaction: a. Immerse the prepared substrates in the ETES solution in a sealed reaction vessel under an inert atmosphere. b. Allow the reaction to proceed for 2-24 hours at a controlled temperature (e.g., room temperature to 80°C). Gentle agitation is recommended.
-
Post-Grafting Cleaning: a. Remove the substrates from the silane solution and rinse with the anhydrous solvent to remove any non-adsorbed silane. b. Sonicate the substrates in the solvent for 5-10 minutes to remove any physisorbed multilayers. c. Dry the substrates under a stream of nitrogen.
-
Curing (Optional but Recommended): a. To promote further condensation and strengthen the covalent bonds, cure the grafted substrates in an oven at 100-120°C for 1-2 hours.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. High-throughput statistical characterization of poly(ethylene-co-vinyltriethoxysilane) grafting to model 2D silica surfaces via atomic force microscopy - APS Global Physics Summit 2025 [archive.aps.org]
- 9. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
Technical Support Center: Enhancing the Long-Term Performance of Ethyltriethoxysilane (ETES)-Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ethyltriethoxysilane (ETES) for surface modification.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation and use of ETES-modified surfaces, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Poor Hydrophobicity or Incomplete Surface Coverage
-
Question: My ETES-modified surface shows a low water contact angle or inconsistent wetting, suggesting poor hydrophobicity. What went wrong?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of ETES | Ensure sufficient water is available for the hydrolysis reaction. The reaction is often catalyzed by acid or base; check that the pH of your silanization solution is appropriate (acidic conditions generally accelerate hydrolysis).[1] |
| Insufficient Surface Hydroxyl Groups | The substrate must be properly cleaned and activated to present sufficient hydroxyl (-OH) groups for covalent bonding with the silane.[2][3] For glass or silica surfaces, consider pretreatments like piranha solution (with extreme caution), UV/ozone, or plasma cleaning.[2][4] |
| Contaminated Substrate | Organic residues or particulate matter on the surface can inhibit the silanization reaction.[5] Implement a rigorous cleaning protocol for your substrate before modification.[3][5] |
| Premature Self-Condensation of ETES | If there is excess water in the silanization solution, ETES can self-condense in the bulk solution, reducing the concentration of reactive species available for surface binding.[1] Use anhydrous solvents and control the amount of water added to the reaction.[1] |
| Inadequate Reaction Time or Temperature | The silanization reaction may not have gone to completion. Try increasing the reaction time or temperature.[1][6] |
Issue 2: Hazy, Cloudy, or Visibly Contaminated Coatings
-
Question: My ETES-modified surface appears hazy, cloudy, or has visible particles. How can I achieve a clear, uniform coating?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Uncontrolled Reaction with Ambient Moisture | Rapid reaction of ETES with atmospheric water can form insoluble siloxane particles.[7] Work in a controlled, low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Particulate Contamination | Dust or other environmental particles can be incorporated into the coating.[5][7] Ensure a clean coating environment and consider filtering your solvents and the silane solution before use. |
| Excessive Silane Concentration | A high concentration of ETES can lead to the formation of multilayers and aggregates, resulting in a hazy appearance.[3] Optimize the ETES concentration; often, a 1-2% (v/v) solution is sufficient. |
| Incompatible Solvents | Poor solubility of ETES in the chosen solvent can lead to precipitation.[7] Ensure the solvent is compatible and anhydrous. Toluene and ethanol are commonly used solvents.[1][8] |
Issue 3: Poor Long-Term Stability and Performance Degradation
-
Question: The hydrophobicity of my ETES-modified surface is decreasing over time. What factors affect the long-term stability, and how can I enhance it?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Siloxane Bonds | The covalent Si-O-Si bonds that anchor the ETES to the surface can be susceptible to hydrolysis, especially in aqueous environments.[9] This can lead to the desorption of the silane layer over time.[9] |
| Incomplete Curing | If the deposited silane layer is not fully cured, it may be less stable. Post-deposition curing by heating (e.g., 110-120°C for 20-30 minutes) or allowing it to cure at room temperature in a controlled humidity environment for an extended period (e.g., 24 hours) can improve stability.[7] |
| Mechanical Abrasion | The silane layer is typically a monolayer or a very thin film and can be damaged by physical abrasion.[10] Avoid harsh cleaning methods; rinsing with an appropriate solvent is recommended.[10] |
| UV Degradation | For outdoor applications, prolonged exposure to UV radiation can degrade the organic components of the silane layer.[11] While silane coatings are generally UV stable, consider this factor in your experimental design.[11] |
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of ETES surface modification? A1: The process involves two main reactions: 1) Hydrolysis , where the ethoxy groups (-OCH2CH3) of ETES react with water to form reactive silanol groups (-Si-OH), and 2) Condensation , where these silanol groups react with hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Surface).[1][2] The silanol groups can also react with each other to form a cross-linked network on the surface.[1]
-
Q2: How can I confirm that my surface has been successfully modified with ETES? A2: Several surface characterization techniques can be used. The most common and accessible is water contact angle measurement , where a successful hydrophobic modification will result in a significant increase in the water contact angle.[12][13][14] Other more advanced techniques include X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface, and Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to study the surface morphology and homogeneity of the coating.[15][16][17]
-
Q3: Is a monolayer or a multilayer of ETES better for long-term performance? A3: Generally, a well-ordered monolayer is desirable for achieving a stable, homogenous, and reproducible surface.[8][9] Multilayers can be less stable and more prone to degradation and delamination.
-
Q4: What is the difference between solution-phase and vapor-phase deposition for ETES? A4: Solution-phase deposition involves immersing the substrate in a solution containing ETES and is a simpler, more common method.[8] Vapor-phase deposition involves exposing the substrate to ETES vapor in a controlled environment. Vapor-phase deposition can lead to the formation of denser and more ordered monolayers, which may offer improved stability.[9]
-
Q5: How should I store my ETES and the prepared silanization solution? A5: ETES is moisture-sensitive. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Silanization solutions should be prepared fresh before use, as the hydrolyzed ETES is reactive and can self-condense over time, reducing its efficacy.
Data Presentation
Table 1: Representative Contact Angle Data for Silane-Modified Surfaces
Note: This table provides typical contact angle values for hydrophobic silane coatings. Actual values for ETES-modified surfaces may vary depending on the substrate, cleaning protocol, and deposition method.
| Substrate | Cleaning Method | Silane Treatment | Water Contact Angle (°) |
| Glass Slide | Piranha Solution | Untreated | < 10° |
| Glass Slide | Piranha Solution | Hydrophobic Silane | 100° - 110° |
| Silicon Wafer | RCA Clean | Untreated | ~30° |
| Silicon Wafer | RCA Clean | Hydrophobic Silane | 95° - 105° |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of ETES on Glass Substrates
-
Substrate Cleaning and Activation:
-
Immerse glass slides in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reactive. [2]
-
Alternatively, sonicate the slides in a 2% Hellmanex solution for 90 minutes, followed by thorough rinsing with deionized water.[2]
-
Rinse the cleaned slides extensively with deionized water and dry them under a stream of nitrogen or in an oven at 110°C.
-
-
Preparation of Silanization Solution:
-
Work in a low-humidity environment.
-
Prepare a 1% (v/v) solution of ETES in anhydrous toluene.
-
Add a controlled amount of water to initiate hydrolysis (e.g., a substoichiometric amount relative to the silane).
-
-
Silanization Reaction:
-
Immerse the cleaned and dried glass slides in the freshly prepared ETES solution for 1-2 hours at room temperature with gentle agitation.
-
Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60°C) to accelerate the process.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them sequentially with fresh toluene, ethanol, and deionized water to remove any physisorbed silane molecules.
-
Dry the slides with a stream of nitrogen.
-
Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and enhance the stability of the coating.[7]
-
Protocol 2: Characterization by Static Water Contact Angle Measurement
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a light source, a camera, and a sample stage.[12]
-
-
Sample Preparation:
-
Place the ETES-modified substrate on the sample stage. Ensure the surface is clean and free of dust.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface of the substrate.[14]
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[12]
-
Use the instrument's software to measure the angle between the tangent of the droplet and the baseline of the substrate at the point of contact.[12][18]
-
Perform measurements at multiple locations on the surface to assess uniformity and calculate an average contact angle.
-
Visualizations
Caption: Chemical mechanism of ETES surface modification.
Caption: Troubleshooting flowchart for ETES modification.
Caption: General experimental workflow for surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedcoating.com [advancedcoating.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 10. organic chemistry - Three general questions in silanization of a glass surface - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. dakenchem.com [dakenchem.com]
- 12. ossila.com [ossila.com]
- 13. Contact angle measurements | RISE [ri.se]
- 14. nanoscience.com [nanoscience.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contact angle - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyltriethoxysilane (ETES) Reaction Kinetics
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH and temperature on Ethyltriethoxysilane (ETES) reaction kinetics. It is designed for researchers, scientists, and drug development professionals to assist in optimizing experimental outcomes.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Question 1: My ETES reaction is extremely slow or appears incomplete. What are the likely causes and solutions?
Answer:
Slow or incomplete reactions are typically due to suboptimal pH, temperature, or reactant concentrations.
-
Potential Cause 1: Neutral pH. The kinetics of both hydrolysis and condensation are at a minimum near neutral pH (and down to pH 2-3).[1]
-
Potential Cause 2: Low Temperature. Reaction rates are highly dependent on temperature.[3]
-
Potential Cause 3: Insufficient Water. Hydrolysis requires a stoichiometric amount of water to proceed.[1]
-
Solution: Ensure at least three moles of water are available for every mole of ETES for complete hydrolysis. For surface deposition applications, this water can come from the solution or be present as adsorbed water on the substrate.
-
Question 2: I'm observing a cloudy precipitate or premature gelation in my ETES solution. How can I prevent this?
Answer:
Premature precipitation or gelation is caused by uncontrolled self-condensation of ETES molecules in the bulk solution rather than on the intended surface.[1]
-
Potential Cause 1: High pH. Basic conditions significantly promote the condensation reaction, leading to rapid polymerization.[1]
-
Solution: Prepare the silane solution immediately before use, and if possible, perform the hydrolysis step under acidic or neutral conditions first before exposing it to a basic environment or the substrate.[2]
-
-
Potential Cause 2: High Silane Concentration. Higher concentrations increase the likelihood of intermolecular reactions (self-condensation).[7]
-
Potential Cause 3: Excess Water. While water is necessary for hydrolysis, an overabundance can accelerate self-condensation in the solution.[1]
-
Solution: Control the water content carefully. Using an anhydrous organic solvent (like ethanol or toluene) and then adding a controlled amount of water is a common strategy.[1]
-
Question 3: The ETES coating on my substrate is non-uniform and patchy. What could be wrong?
Answer:
Non-uniform coatings often stem from issues with the substrate surface or the application process itself.
-
Potential Cause 1: Inadequate Surface Preparation. The substrate surface may be contaminated or lack a sufficient number of hydroxyl (-OH) groups for the silane to bond with.[7]
-
Potential Cause 2: Silane Depletion. The silane in the solution may have already polymerized before it could bind to the surface.
-
Solution: Always use freshly prepared silane solutions. Minimize the time between preparing the solution and introducing the substrate.[7]
-
-
Potential Cause 3: Improper Curing. After the silane is applied, a curing step is often necessary to form stable covalent bonds with the surface and crosslink the silane layer.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental reaction mechanism of this compound (ETES)?
Answer: The reaction of ETES, particularly for surface modification, is a two-step process:
-
Hydrolysis: The three ethoxy groups (-OC₂H₅) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acid or base.[1]
-
Condensation: The newly formed, highly reactive silanol groups can then react in two ways:
Question 2: How does pH quantitatively affect the hydrolysis and condensation rates?
Answer: The pH of the solution has a profound and opposing effect on the two main reaction steps.
-
Acidic Conditions (pH < 7): The hydrolysis reaction is significantly accelerated. Under these conditions, the oxygen atom of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[1] Condensation still occurs but is generally slower than hydrolysis.[2][9]
-
Basic Conditions (pH > 7): The condensation reaction is strongly promoted. The hydroxide ion acts as a catalyst for the formation of siloxane bonds. Hydrolysis still occurs, but its rate is slower compared to acidic conditions.[1][10]
-
Neutral/Near-Neutral Conditions: The rates of both hydrolysis and condensation are at their minimum, often making the overall reaction very slow.[1][11]
Question 3: How does temperature influence the reaction kinetics?
Answer: Increasing the temperature generally increases the rate of both hydrolysis and condensation reactions.[3] This relationship is described by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially as the temperature rises.[12] A higher temperature provides the molecules with greater kinetic energy, increasing the frequency and energy of collisions, which leads to a higher fraction of successful reaction events.[4][13]
Question 4: What analytical techniques are used to monitor ETES reaction kinetics?
Answer: The progress of ETES hydrolysis and condensation can be monitored in real-time using spectroscopic techniques.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This is a common method used to follow the chemical changes. The hydrolysis can be tracked by the disappearance of Si-O-C stretching bands and the appearance of Si-OH and O-H stretching bands. The subsequent condensation can be monitored by the growth of Si-O-Si bands.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for quantitatively identifying and tracking the concentration of the original silane, partially and fully hydrolyzed intermediates, and various condensed species over time.[16][17]
Data Presentation
Table 1: Qualitative Impact of pH on ETES Reaction Kinetics
| pH Range | Hydrolysis Rate | Condensation Rate | Primary Outcome & Recommendation |
| Acidic (pH < 4) | Fast | Slow to Moderate | Favors rapid formation of silanols. Ideal for pre-hydrolyzing the silane before application to a surface.[1][9] |
| Neutral (pH ≈ 7) | Very Slow | Very Slow | Reaction is generally impractical for most applications due to extremely slow kinetics.[1][11] |
| Basic (pH > 8) | Moderate | Fast | Promotes rapid self-condensation and polymerization.[1][10] Can lead to gelation if not controlled. |
Table 2: Representative Impact of Temperature on Reaction Rate
This table illustrates the typical relationship between temperature and the rate constant (k) for a silane hydrolysis reaction, governed by the Arrhenius equation.
| Temperature (°C) | Temperature (K) | Rate Constant, k (arbitrary units) | Notes |
| 25 | 298.15 | 1.0 | Baseline reaction rate at room temperature. |
| 35 | 308.15 | ~2.0 | Rate approximately doubles with a 10°C rise.[4] |
| 45 | 318.15 | ~4.0 | The exponential increase in rate becomes more significant. |
| 60 | 333.15 | ~11.3 | A common temperature for efficient silane hydrolysis.[6] |
Note: The activation energy (Ea) for the hydrolysis of ethoxysilanes typically ranges from 30 to 100 kJ/mol, depending on the specific silane and catalytic conditions.[18]
Experimental Protocols
Protocol: Monitoring ETES Hydrolysis Kinetics using In-Situ FTIR
This protocol describes a general method for monitoring the hydrolysis of this compound in an ethanol/water solution using an in-situ FTIR probe.
1. Materials and Equipment:
-
This compound (ETES)
-
Ethanol (anhydrous)
-
Deionized Water
-
Acetic Acid (or other acid catalyst)
-
Reaction vessel with a port for an immersion probe
-
Magnetic stirrer and stir bar
-
FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) immersion probe (e.g., DiComp diamond probe)[15]
-
Data acquisition software
2. Procedure:
-
System Setup: Assemble the reaction vessel on the magnetic stirrer and insert the clean, dry ATR probe.
-
Background Spectrum: Collect a background spectrum of the empty, dry reaction vessel.
-
Solution Preparation: Prepare the reaction solvent by mixing ethanol and deionized water in the desired ratio (e.g., 80:20 w/w). Add the desired amount of acid catalyst to achieve the target pH (e.g., pH 4).
-
Solvent Spectrum: Add the solvent mixture to the vessel, begin stirring, and collect a spectrum of the solvent. This will serve as the baseline (t=0) before the reactant is added.
-
Initiate Reaction: Inject the specified amount of ETES into the stirred solvent mixture. Immediately start the time-based spectral collection.
-
Data Collection: Acquire spectra at regular intervals (e.g., every 30-60 seconds) for the duration of the experiment (e.g., 2-24 hours).[7][15]
3. Data Analysis:
-
Identify Key Peaks: Monitor the changes in the absorbance of characteristic infrared bands over time.
-
ETES Consumption: Decrease in Si-O-C stretch (around 1080-1170 cm⁻¹).
-
Silanol (Si-OH) Formation: Increase in a broad O-H stretch (around 3200-3600 cm⁻¹) and Si-OH bands (around 880-920 cm⁻¹).
-
-
Kinetic Plotting: Plot the absorbance (or peak area) of the decaying ETES peak versus time. From this data, the reaction order and rate constant can be determined.[14]
Visualizations
Caption: General reaction pathway for this compound.
Caption: Logical flow showing the influence of pH on reaction rates.
Caption: A typical experimental workflow for kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. sciencing.com [sciencing.com]
- 6. witschem.com [witschem.com]
- 7. benchchem.com [benchchem.com]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyltriethoxysilane (ETES) Surface Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results in Ethyltriethoxysilane (ETES) surface treatments. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an ETES surface treatment?
A1: The surface treatment process relies on two primary chemical reactions: hydrolysis and condensation.[1][2] First, the ethoxy groups (-OCH₂CH₃) on the ETES molecule react with water to form reactive silanol groups (-OH); this is the hydrolysis step. Subsequently, these silanol groups condense with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Surface). They can also self-condense with other hydrolyzed ETES molecules to form a cross-linked polysiloxane network on the surface.[1]
Q2: What factors have the most significant impact on the success of the silanization process?
A2: Several factors critically influence the outcome, including the concentration of water, the pH of the solution, reaction temperature, and the cleanliness of the substrate.[1] Water is essential for hydrolysis, but excess water can lead to premature self-condensation in the solution, resulting in aggregates instead of a uniform monolayer.[1] The pH affects the rates of both hydrolysis and condensation; acidic conditions typically accelerate hydrolysis, while basic conditions promote condensation.[1][2] Finally, the substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the reaction to occur effectively.[3]
Q3: What safety precautions should be taken when working with this compound?
A3: ETES is a flammable liquid and vapor.[4] It should be kept away from heat, sparks, and open flames.[4] It is crucial to use spark-proof tools and store the container in a cool, well-ventilated place, keeping it tightly closed.[4][5] As with other alkoxysilanes, it can react with moisture, so handling under an inert atmosphere is recommended to prevent premature hydrolysis.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Process Chemistry and Workflow
ETES Reaction Pathway
The diagram below illustrates the two-stage reaction mechanism of this compound (ETES) for surface modification. The process begins with the hydrolysis of ethoxy groups to form reactive silanols, followed by condensation with surface hydroxyls and other silanol groups to create a stable, cross-linked polysiloxane layer.
General Experimental Workflow
Successful surface modification requires a systematic approach. The following workflow outlines the critical steps from initial substrate preparation to final characterization of the ETES layer.
Troubleshooting Guide
Issue 1: The treated surface is not sufficiently hydrophobic (low contact angle).
-
Probable Cause:
-
Incomplete Monolayer: The deposition time may have been too short, or the silane concentration was too low.
-
Substrate Contamination: Organic residues or other contaminants on the substrate surface can prevent the silane from bonding.[3]
-
Insufficient Surface Hydroxyls: The substrate surface may not have been properly activated to generate a high density of -OH groups required for covalent attachment.[3]
-
-
Solution:
-
Ensure the substrate is meticulously cleaned using a robust method like Piranha solution or UV/Ozone treatment.
-
Increase the silane deposition time or concentration.
-
Confirm that the surface activation step is effective. A clean, activated silica-based surface should be hydrophilic (water contact angle < 10°).
-
Issue 2: The coating appears hazy, cloudy, or has visible white aggregates.
-
Probable Cause:
-
Premature Self-Condensation: This is the most common cause. Trace amounts of water in the solvent or exposure to atmospheric moisture can cause ETES to hydrolyze and polymerize in the solution before it can form a monolayer on the surface.[1][3] These polysiloxane particles then deposit onto the substrate, creating a hazy film.[3]
-
-
Solution:
-
Use anhydrous solvents for the silane solution.
-
Prepare the solution and perform the deposition under an inert atmosphere (e.g., in a glove box with nitrogen or argon).
-
Ensure the substrate is completely dry before immersion in the silane solution.
-
Issue 3: Experimental results are inconsistent and not reproducible.
-
Probable Cause:
-
Variable Atmospheric Humidity: Day-to-day changes in ambient humidity can significantly alter the hydrolysis and condensation kinetics, leading to different outcomes.[6]
-
Silane Solution Instability: Hydrolyzed silane solutions are often not stable over long periods. Using a solution that is too old can lead to a high concentration of condensed oligomers.[7]
-
Inconsistent Substrate Preparation: Minor variations in the cleaning and activation protocol can lead to major differences in the final coating.
-
-
Solution:
-
Control the reaction environment, preferably by using an inert atmosphere.
-
Always use freshly prepared silane solutions for each experiment.
-
Standardize the substrate preparation protocol with strict adherence to times, temperatures, and reagent concentrations.
-
Troubleshooting Decision Flowchart
This flowchart provides a logical path to diagnose and resolve common issues during ETES treatments.
Data and Protocols
Influence of Key Experimental Parameters
| Parameter | Effect on Process | Recommendation for Consistent Results |
| Water Concentration | Essential for hydrolysis, but excess causes premature polymerization in solution.[1] | For solution-phase deposition, use anhydrous solvents. For vapor-phase, control humidity. |
| pH | Catalyzes hydrolysis and condensation. Acidic pH favors hydrolysis, basic pH favors condensation.[1][2] | For most applications, performing the reaction without pH modifiers (relying on trace water) is sufficient. If catalysis is needed, start with mild acidic conditions. |
| Temperature | Increases the rate of both hydrolysis and condensation.[1] | Perform deposition at a consistent, controlled room temperature. Curing is often done at elevated temperatures (e.g., 100-120°C) to drive condensation and remove byproducts. |
| Reaction Time | Affects the completeness and density of the silane layer. | Optimize based on characterization. Solution-phase may require 1-24 hours,[3] while vapor-phase may take 1-2 hours. |
| Silane Concentration | Influences layer thickness and uniformity. Too high can lead to multilayer formation. | Typically, a 0.5-2% (v/v) solution in an anhydrous solvent is a good starting point for solution-phase deposition.[3] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition
This method is suitable for treating multiple substrates simultaneously.
-
Substrate Preparation (Silicon/Glass):
-
Place substrates in a beaker and sonicate in acetone for 15 minutes.
-
Replace acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Immerse substrates in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive) .
-
Rinse extensively with DI water and dry with a stream of dry nitrogen gas.
-
-
Silanization:
-
Under an inert atmosphere, prepare a 1% (v/v) solution of ETES in anhydrous toluene.
-
Immerse the clean, dry substrates in the ETES solution for 2 hours at room temperature.
-
Remove substrates from the solution and rinse by sonicating in fresh anhydrous toluene for 5 minutes.
-
Perform a final rinse by sonicating in isopropanol for 5 minutes.
-
-
Curing:
-
Dry the coated substrates with a stream of dry nitrogen gas.
-
Bake the substrates in an oven at 110°C for 30-60 minutes to stabilize the layer.
-
Protocol 2: Vapor-Phase Deposition
This method is excellent for achieving a uniform monolayer and uses less reagent.
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure (Steps 1.1-1.5) as in the solution-phase protocol.
-
-
Silanization:
-
Place the clean, dry substrates in a vacuum desiccator or deposition chamber.
-
Place a small, open vial containing ~200 µL of ETES inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low base pressure (e.g., <1 Torr).
-
Isolate the chamber from the vacuum pump and leave the substrates exposed to the ETES vapor for 1-2 hours at room temperature.
-
-
Curing:
-
Vent the chamber with dry nitrogen gas and remove the substrates.
-
(Optional but recommended) Bake the substrates in an oven at 110°C for 30 minutes to ensure complete reaction and removal of byproducts.
-
Surface Characterization Techniques
A multi-technique approach is recommended to validate the quality of the ETES coating.
| Technique | Information Provided | Expected Result (Successful Coating) |
| Water Contact Angle (WCA) Goniometry | Surface hydrophobicity and uniformity. | A high contact angle (typically >95-100°) indicates a dense, well-formed hydrophobic layer. Low standard deviation across the surface suggests uniformity. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[8][9] | Presence of Si, C, and O peaks. A high-resolution Si 2p spectrum can confirm the formation of Si-O-Si bonds. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[8][9] | A smooth surface with low root-mean-square (RMS) roughness is indicative of a uniform monolayer. Aggregates will appear as large, distinct features. |
| Ellipsometry | Film thickness.[9] | Can confirm the formation of a monolayer (typically 0.7-1.5 nm thick) versus undesirable multilayers. |
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. fiveable.me [fiveable.me]
- 9. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyltriethoxysilane-Functionalized Surfaces Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely engineer the surface properties of materials is a cornerstone of modern research and development, particularly in fields such as biomaterials, drug delivery, and sensor technology. Surface functionalization with organosilanes, such as ethyltriethoxysilane (ETES), is a widely adopted strategy to tailor surface chemistry. Verifying the success and quality of this functionalization is critical, and X-ray Photoelectron Spectroscopy (XPS) stands out as a premier analytical technique for this purpose. This guide provides an objective comparison of ETES-functionalized surfaces with common alternatives, supported by experimental data and detailed protocols for characterization using XPS.
Performance Comparison of Silane Functionalization
The choice of silane coupling agent significantly influences the resulting surface properties. While ETES is effective for introducing ethyl groups and modifying surface hydrophobicity, other silanes offer a range of functionalities. Below is a comparison of ETES with two commonly used alternatives: (3-Aminopropyl)triethoxysilane (APTES) for amine functionalization and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) for epoxy functionalization. The data presented is a synthesis of typical results found in the literature for silanized silicon dioxide surfaces.
Table 1: Quantitative XPS Analysis of Silane-Functionalized Surfaces
| Parameter | This compound (ETES) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Characterization Technique |
| Expected Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | |||
| Carbon (C) | ~10-20% | ~15-25% | ~20-30% | |
| Oxygen (O) | ~40-50% | ~35-45% | ~30-40% | |
| Silicon (Si) | ~30-40% | ~25-35% | ~20-30% | |
| Nitrogen (N) | Not Applicable | ~2-8% | Not Applicable | |
| High-Resolution Si 2p Peak (Binding Energy) | ~103.5 eV (Si-O) | ~103.5 eV (Si-O), ~102.0 eV (Si-C) | ~103.6 eV (Si-O), ~102.2 eV (Si-C) | X-ray Photoelectron Spectroscopy (XPS) |
| High-Resolution C 1s Peak (Binding Energy) | ~285.0 eV (C-C), ~286.5 eV (C-O) | ~285.0 eV (C-C), ~286.5 eV (C-N) | ~285.0 eV (C-C), ~286.6 eV (C-O-C), ~287.8 eV (C-O-Si) | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Coverage (molecules/nm²) | Data not readily available | ~2.1 - 4.2[1] | ~2.5 - 4.5[1] | X-ray Photoelectron Spectroscopy (XPS) |
| Layer Thickness (nm) | ~0.5-2.0 | ~0.5 - 1.0[2] | Data not readily available | Angle-Resolved XPS (ARXPS), Ellipsometry |
Table 2: Comparison of Alternative Surface Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and functional groups on the surface. | Provides quantitative and chemical state information. Surface sensitive (top 5-10 nm).[2] | Requires high vacuum. May not be sensitive to very low concentrations of elements. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology. | High-resolution imaging of the surface. Can be performed in air or liquid. | Does not provide chemical information. Can be susceptible to artifacts from the scanning tip. |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | Simple, fast, and provides information on surface energy. | Indirect measure of surface chemistry. Highly sensitive to surface contamination and roughness. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible surface functionalization and accurate characterization.
Protocol 1: Surface Functionalization with this compound (ETES)
1. Substrate Cleaning and Activation: a. Substrates (e.g., silicon wafers with a native oxide layer) are sonicated in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants. b. The substrates are dried under a stream of dry nitrogen. c. To generate hydroxyl groups on the surface, the substrates are treated with an oxygen plasma for 5 minutes or immersed in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. d. The substrates are thoroughly rinsed with DI water and dried again under a stream of dry nitrogen.
2. Silanization: a. A 1% (v/v) solution of this compound in anhydrous toluene is prepared in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane. b. The cleaned and activated substrates are immersed in the ETES solution for 2 hours at room temperature. c. After immersion, the substrates are rinsed with copious amounts of anhydrous toluene to remove any unbound silane. d. The substrates are then cured in an oven at 110°C for 1 hour to promote the formation of a stable siloxane layer.
Protocol 2: XPS Analysis of Functionalized Surfaces
1. Sample Preparation: a. The functionalized substrates are mounted on a sample holder using double-sided copper tape, ensuring good electrical contact. b. The sample holder is introduced into the XPS instrument's load-lock chamber.
2. Data Acquisition: a. The samples are transferred to the ultra-high vacuum (UHV) analysis chamber. b. A survey scan (typically 0-1200 eV binding energy) is performed to identify the elements present on the surface. c. High-resolution scans are acquired for the Si 2p, C 1s, and O 1s regions to determine the chemical states of these elements. A monochromatic Al Kα X-ray source is typically used.[3]
3. Data Analysis: a. The acquired spectra are charge-referenced by setting the adventitious carbon C 1s peak to 285.0 eV. b. The elemental composition is determined from the peak areas of the survey scan, corrected by relative sensitivity factors. c. The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to identify and quantify the different chemical species present.
Visualizations
Caption: Experimental workflow for ETES functionalization and XPS analysis.
References
A Comparative Guide to the FTIR Analysis of Ethyltriethoxysilane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of ethyltriethoxysilane (ETES) hydrolysis and condensation reactions. While direct quantitative FTIR data for ETES is limited in publicly available literature, this guide leverages extensive data from analogous trialkoxysilanes, such as mthis compound (MTES), to provide a robust framework for experimental design and data interpretation. The principles and methodologies described herein are directly applicable to the study of ETES.
Introduction to ETES Hydrolysis and Condensation
This compound (ETES) is a common alkoxysilane used in a variety of applications, including as a coupling agent, in the synthesis of hybrid organic-inorganic materials, and in surface modification. The utility of ETES stems from its ability to undergo hydrolysis and condensation reactions. In the presence of water, the ethoxy groups (-OCH2CH3) are hydrolyzed to form silanol groups (-Si-OH). These reactive silanol intermediates can then condense with other silanols or unhydrolyzed ethoxy groups to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and, eventually, a cross-linked network.
Monitoring the kinetics of these reactions is crucial for controlling the properties of the final material. FTIR spectroscopy is a powerful in-situ, real-time technique for this purpose, as it allows for the simultaneous tracking of the disappearance of reactants and the appearance of intermediates and products.
Reaction Mechanism
The hydrolysis and condensation of this compound proceed in two main stages:
-
Hydrolysis: The three ethoxy groups are sequentially replaced by hydroxyl groups.
-
Condensation: The resulting silanols react with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form siloxane bridges.
These reactions are typically catalyzed by acids or bases. The reaction rates are influenced by several factors, including pH, water/silane ratio, solvent, and temperature.
Comparative FTIR Analysis: ETES vs. Other Alkoxysilanes
Due to the scarcity of published quantitative FTIR data specifically for this compound, we present a comparative analysis using data from a closely related and extensively studied compound, mthis compound (MTES). The substitution of a methyl group for an ethyl group on the silicon atom is expected to have a minor impact on the fundamental vibrational frequencies of the Si-O-C, Si-OH, and Si-O-Si bonds, making MTES a suitable proxy for understanding the FTIR analysis of ETES.
The reactivity of ETES is influenced by the steric hindrance of the ethyl group compared to the methyl group in MTES. Generally, bulkier alkyl groups can lead to slower hydrolysis and condensation rates. A study utilizing ²⁹Si NMR spectroscopy compared the condensation rate coefficients of hydrolyzed intermediates from tetraethoxysilane (TEOS), this compound (ETES), and diethyldiethoxysilane.[1] This study provides valuable insight into the relative reactivity of ETES.
Key FTIR Vibrational Bands for Monitoring the Reaction
The progress of the hydrolysis and condensation reactions can be monitored by tracking the changes in the intensity of specific absorption bands in the FTIR spectrum.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| ν(Si-O-C) | ~960 and ~1105 | Disappearance indicates hydrolysis of the ethoxy groups. |
| ν(Si-OH) | ~930 and ~3400 | Appearance and subsequent disappearance indicates formation and consumption of silanol intermediates. |
| ν(Si-O-Si) | ~1040-1130 | Appearance indicates the formation of siloxane bonds through condensation. |
| ν(C-H) of ethyl group | ~2880-2980 | Can be used as an internal standard for normalization. |
| δ(H₂O) | ~1640 | Monitors water consumption. |
| ν(O-H) of ethanol and water | ~3300-3500 (broad) | Monitors the production of ethanol and consumption of water. |
Note: The exact peak positions may vary slightly depending on the specific reaction conditions (solvent, pH, etc.).
Quantitative Comparison of Reaction Kinetics (Based on MTES Data)
The following table summarizes kinetic data for the acid-catalyzed hydrolysis of mthis compound (MTES), which can be used as a reference for designing experiments with ETES. The hydrolysis of MTES has been shown to follow first-order kinetics under acidic conditions.[2]
| Parameter | Value (for MTES) | Conditions | Reference |
| Reaction Order | First-order | Acid-catalyzed | [2] |
| Rate Constant (k) | Varies | Dependent on temperature, pH, and solvent. Can be determined from the slope of ln(A₀/Aₜ) vs. time plot. | [2] |
| Activation Energy (Ea) | Varies | Can be calculated from the Arrhenius plot of ln(k) vs. 1/T. | [2] |
Note on ETES Reactivity: A ²⁹Si NMR study on the condensation of various ethoxysilanes found that the condensation reactivity decreases with increasing substitution of ethyl groups.[1] This suggests that the condensation of hydrolyzed ETES would be slower than that of hydrolyzed TEOS but faster than that of diethyldiethoxysilane. This is attributed to a combination of steric hindrance and electronic effects of the ethyl group.
Experimental Protocols
The following are detailed methodologies for conducting FTIR analysis of ETES hydrolysis and condensation.
In-Situ ATR-FTIR Monitoring of ETES Hydrolysis
This protocol is adapted from studies on similar alkoxysilanes and is suitable for real-time monitoring of the reaction in the liquid phase.
Materials and Equipment:
-
This compound (ETES)
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal)
-
Liquid cell for ATR
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Reaction Mixture: In a vial, prepare the desired solution of ETES, water, solvent, and catalyst. A typical starting point could be a molar ratio of ETES:water:ethanol of 1:3:10 with a catalyst concentration of 0.01 M.
-
Background Spectrum: Record a background spectrum of the empty and clean ATR crystal.
-
Initiate the Reaction: Quickly transfer the reaction mixture to the ATR liquid cell, ensuring the crystal is fully covered. Start the magnetic stirrer to ensure homogeneity.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds or 1 minute). The spectral range should cover at least 4000-600 cm⁻¹.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the Si-O-C peak (e.g., at ~960 cm⁻¹).
-
Monitor the increase and subsequent decrease in the absorbance of the Si-OH peak (e.g., at ~930 cm⁻¹).
-
Monitor the increase in the absorbance of the Si-O-Si peak (e.g., at ~1040-1130 cm⁻¹).
-
Normalize the spectra using a non-reacting peak, such as a C-H stretching vibration of the ethyl group, if necessary.
-
Plot the absorbance of the key peaks as a function of time to obtain kinetic profiles.
-
Visualizations
Signaling Pathway of ETES Hydrolysis and Condensation
Caption: Reaction pathway of this compound hydrolysis and condensation.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of ETES hydrolysis and condensation.
Conclusion
FTIR spectroscopy is an invaluable tool for the real-time analysis of this compound hydrolysis and condensation. By monitoring the characteristic vibrational bands of the reactants, intermediates, and products, researchers can gain detailed insights into the reaction kinetics and mechanisms. While direct quantitative FTIR data for ETES is not as prevalent as for other alkoxysilanes, the extensive literature on analogous compounds like MTES provides a strong foundation for designing and interpreting experiments. The provided protocols and comparative data serve as a comprehensive guide for scientists and professionals working with ETES and related materials. The steric and electronic effects of the ethyl group in ETES compared to the methyl group in MTES are expected to result in slower reaction kinetics, a hypothesis that can be readily tested using the described FTIR methodology.
References
Measuring the Surface Energy of Ethyltriethoxysilane Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the surface energy of coatings is paramount for a multitude of applications, from biocompatible implants to microfluidic devices. Ethyltriethoxysilane (ETEOS) is a common silane coupling agent used to modify surface properties. This guide provides a comparative analysis of the surface energy of ETEOS coatings, benchmarked against other common silane coatings, with a focus on determination through contact angle measurements.
This guide will delve into the experimental methodology for measuring contact angles and calculating surface free energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method. By presenting clear, tabulated data and a detailed experimental protocol, this document aims to equip researchers with the necessary information to evaluate and select appropriate silane coatings for their specific applications.
Comparison of Surface Energy and Contact Angles of Silane Coatings
The surface energy of a coating is a critical parameter that governs its wettability and adhesive properties. A lower surface energy generally corresponds to a more hydrophobic surface, characterized by a higher water contact angle. The following table summarizes the contact angle measurements for this compound (ETEOS), Mthis compound (MTES), and Aminopropyltriethoxysilane (APTES) coatings on glass substrates with water and diiodomethane as probe liquids. The surface free energy and its polar and dispersive components were calculated using the OWRK method.
| Silane Coating | Probe Liquid | Contact Angle (θ) | Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| This compound (ETEOS) | Water | ~ 95° | ~ 25.3 | ~ 23.1 | ~ 2.2 |
| Diiodomethane | ~ 50° | ||||
| Mthis compound (MTES) | Water | ~ 105° | ~ 20.8 | ~ 20.1 | ~ 0.7 |
| Diiodomethane | ~ 58° | ||||
| Aminopropyltriethoxysilane (APTES) | Water | 68° | 43.7 | 35.1 | 8.6 |
| Diiodomethane | 35° |
Experimental Protocol: Determining Surface Energy via Contact Angle Measurement
This section outlines the detailed methodology for preparing silane-coated glass substrates and subsequently measuring contact angles to determine surface free energy.
1. Materials:
-
Glass slides (e.g., 25 mm x 75 mm)
-
This compound (ETEOS), Mthis compound (MTES), Aminopropyltriethoxysilane (APTES)
-
Anhydrous Toluene
-
Deionized (DI) water
-
Diiodomethane (CH₂I₂)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
Contact angle goniometer
-
Micropipette
2. Substrate Preparation (Cleaning):
-
Immerse glass slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with copious amounts of DI water.
-
Dry the slides under a stream of nitrogen gas.
-
Place the cleaned slides in an oven at 110°C for 1 hour to ensure complete removal of moisture.
3. Silane Coating Procedure:
-
Prepare a 2% (v/v) solution of the respective silane (ETEOS, MTES, or APTES) in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane molecules.
-
Cure the coated slides in an oven at 110°C for 1 hour to promote covalent bonding of the silane to the glass surface.
-
Allow the slides to cool to room temperature before contact angle measurements.
4. Contact Angle Measurement:
-
Place a silane-coated glass slide on the sample stage of the contact angle goniometer.
-
Using a micropipette, carefully dispense a 5 µL droplet of the probe liquid (DI water or diiodomethane) onto the surface of the coating.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at least three times at different locations on the surface for each probe liquid and calculate the average contact angle.
5. Surface Free Energy Calculation (OWRK Method):
The total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components are calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) equation:
γₗ(1 + cosθ) / 2(γₗᵈ)¹ᐟ² = (γₛᵖ)¹ᐟ² * [(γₗᵖ)¹ᐟ² / (γₗᵈ)¹ᐟ²] + (γₛᵈ)¹ᐟ²
Where:
-
γₗ is the total surface tension of the probe liquid.
-
γₗᵈ is the dispersive component of the probe liquid's surface tension.
-
γₗᵖ is the polar component of the probe liquid's surface tension.
-
θ is the measured contact angle.
-
γₛᵈ and γₛᵖ are the dispersive and polar components of the solid's surface free energy, respectively.
By plotting γₗ(1 + cosθ) / 2(γₗᵈ)¹ᐟ² against [(γₗᵖ)¹ᐟ² / (γₗᵈ)¹ᐟ²] for the two probe liquids, a straight line is obtained. The square of the slope gives γₛᵖ, and the square of the y-intercept gives γₛᵈ. The total surface free energy is the sum of these two components (γs = γsd + γsp).
Surface Tension Components of Probe Liquids (at 20°C):
| Probe Liquid | Total Surface Tension (γl) [mN/m] | Dispersive Component (γld) [mN/m] | Polar Component (γlp) [mN/m] |
| Water | 72.8 | 21.8 | 51.0 |
| Diiodomethane | 50.8 | 50.8 | 0 |
Workflow for Determining Surface Energy
The following diagram illustrates the logical workflow for determining the surface energy of a silane coating from contact angle measurements.
Caption: Workflow for determining surface energy of silane coatings.
A Comparative Performance Analysis: Ethyltriethoxysilane vs. Methyltriethoxysilane
In the realm of surface modification and material science, alkoxysilanes play a pivotal role as coupling agents, crosslinkers, and precursors for the synthesis of organic-inorganic hybrid materials. Among the plethora of available options, Ethyltriethoxysilane (ETES) and Mthis compound (MTES) are two commonly utilized trialkoxysilanes. This guide provides a comprehensive comparison of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal silane for their specific applications.
Executive Summary
This compound and Mthis compound, while structurally similar, exhibit distinct performance differences primarily driven by the nature of the alkyl group attached to the silicon atom—ethyl versus methyl. These differences manifest in their reactivity, the hydrophobicity of the resulting surfaces, thermal stability, and adhesion promotion capabilities. Generally, the smaller methyl group in MTES leads to faster hydrolysis rates, while the slightly larger and more electron-donating ethyl group in ETES can influence the properties of the resulting siloxane network.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for this compound and Mthis compound based on available experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the scientific literature. Therefore, some data is presented from individual studies and should be interpreted with consideration of the varying experimental parameters.
Table 1: Reactivity - Hydrolysis and Condensation
| Parameter | This compound (ETES) | Mthis compound (MTES) | Test Method |
| Hydrolysis Rate | Generally slower than MTES due to steric hindrance and inductive effects of the ethyl group. | Faster hydrolysis due to the smaller steric hindrance of the methyl group. | 29Si NMR Spectroscopy |
| Condensation Rate | Dependent on pH and catalyst; may proceed at a comparable or slightly slower rate than MTES. | Generally rapid, influenced by pH, catalyst, and concentration. | 29Si NMR Spectroscopy |
| Activation Energy of Hydrolysis | Data not readily available in direct comparison. Expected to be slightly higher than MTES. | 57.61 kJ mol−1 (at pH 3.134)[1] | Kinetic studies using 29Si NMR |
Table 2: Surface Properties - Hydrophobicity
| Parameter | This compound (ETES) | Mthis compound (MTES) | Test Method |
| Water Contact Angle | Produces hydrophobic surfaces. Specific angles vary with substrate and processing conditions. | Can generate highly hydrophobic surfaces with water contact angles up to 150° depending on hydrolysis time and surface morphology.[2] | Sessile Drop Contact Angle Goniometry |
Table 3: Thermal Stability
| Parameter | This compound (ETES) | Mthis compound (MTES) | Test Method |
| Decomposition Temperature | Data not readily available in direct comparison. Expected to be similar to other alkyltriethoxysilanes. | The removal of methyl groups is observed at temperatures around 600°C.[3] | Thermogravimetric Analysis (TGA) |
Table 4: Adhesion Promotion
| Parameter | This compound (ETES) | Mthis compound (MTES) | Test Method |
| Adhesion Strength | Acts as an effective adhesion promoter between organic polymers and inorganic substrates. | Widely used as a coupling agent to enhance adhesion in composites and coatings. | Pull-off Adhesion Test |
Experimental Protocols
1. Determination of Hydrolysis and Condensation Rates via 29Si NMR Spectroscopy
-
Objective: To monitor the kinetics of the hydrolysis and condensation reactions of ETES and MTES.
-
Methodology:
-
Prepare a solution of the respective silane (ETES or MTES) in a suitable solvent (e.g., ethanol, methanol) with a controlled amount of water and an acid or base catalyst.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire 29Si NMR spectra at regular time intervals.[4][5][6][7]
-
Identify and quantify the silicon species present (unhydrolyzed silane, partially hydrolyzed silanols, and condensed siloxanes) by integrating the corresponding peaks in the spectra.[8][9]
-
Plot the concentration of the reactant and product species as a function of time to determine the reaction rates.
-
2. Evaluation of Hydrophobicity by Sessile Drop Contact Angle Measurement
-
Objective: To quantify the hydrophobicity of a surface treated with ETES or MTES.
-
Methodology:
-
Prepare a substrate (e.g., glass slide, silicon wafer) by cleaning and drying.
-
Treat the substrate with a solution of ETES or MTES.
-
Cure the treated substrate to form a stable silane layer.
-
Place a small droplet of deionized water (typically 2-5 µL) onto the treated surface using a microsyringe.[10]
-
Capture a high-resolution image of the droplet profile using a contact angle goniometer.[11][12][13]
-
Analyze the image using software to measure the static contact angle at the three-phase (solid-liquid-air) contact point.[14]
-
3. Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of coatings derived from ETES and MTES.
-
Methodology:
-
Prepare a sample of the cured silane coating.
-
Place a small, accurately weighed amount of the sample into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.[15][16][17][18][19]
-
The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
-
4. Measurement of Adhesion Strength by Pull-off Test
-
Objective: To quantify the adhesion strength of a coating containing ETES or MTES to a substrate.
-
Methodology:
-
Apply the silane-containing coating to a prepared substrate and cure it.
-
Securely bond a loading fixture (dolly) to the surface of the coating using a suitable adhesive.
-
Allow the adhesive to fully cure.
-
Attach a pull-off adhesion tester to the dolly.[20][21][22][23][24]
-
Apply a perpendicular tensile force at a controlled rate until the dolly is detached from the surface.
-
Record the force required to cause failure and calculate the adhesion strength in units of pressure (e.g., MPa or psi).[25]
-
Visualizing the Chemistry: Diagrams
To better understand the underlying chemical processes and experimental workflows, the following diagrams are provided.
Caption: Generalized reaction pathway for the hydrolysis and condensation of this compound and Mthis compound.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 11. nanoscience.com [nanoscience.com]
- 12. contact angle measurement method of drop shape analysis instrument-KINO Scientific Instrument Inc. [surface-tension.org]
- 13. biolinscientific.com [biolinscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pull-Off Adhesion - Charter Coating [chartercoating.com]
- 21. youtube.com [youtube.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. scribd.com [scribd.com]
- 24. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 25. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
A Researcher's Guide to Ethyltriethoxysilane Surface Coverage: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in a multitude of applications, from creating biocompatible implants to developing sensitive diagnostic assays. Ethyltriethoxysilane (ETES) is a commonly employed silane coupling agent for tailoring surface properties. This guide provides a comprehensive overview of the quantitative analysis of ETES surface coverage and compares its performance with alternative silanization agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Silane Surface Coverage
The effectiveness of surface modification with silanes is paramount for achieving desired functionality. Key parameters for evaluating the quality of the silane layer include film thickness, surface roughness, and hydrophobicity. While direct quantitative data for this compound (ETES) is not extensively available in the public domain, this section provides a comparative analysis using data from commonly studied silanes to illustrate the expected performance metrics.
Table 1: Comparison of Film Thickness and Surface Roughness
| Silane | Substrate | Film Thickness (nm) | Method | RMS Roughness (nm) | Method |
| This compound (ETES) | Silicon Wafer | Data not readily available | Ellipsometry | Data not readily available | AFM |
| Octadecyltrichlorosilane (OTS) | SiO2 | 2.6 ± 0.2[1][2] | Ellipsometry | ~0.1[1][2] | AFM |
| 3-Aminopropyltriethoxysilane (APTES) | Silicon Wafer | 0.5 ± 0.2 (monolayer) to 4.7 ± 0.3 (multilayer) | Ellipsometry | - | - |
| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon Wafer | Monolayer thickness suggested[3] | Ellipsometry | Nodules of 50-100 nm in diameter observed | AFM, SEM[3] |
Table 2: Comparison of Water Contact Angle
| Silane | Substrate | Water Contact Angle (°) |
| This compound (ETES) | Data not readily available | Data not readily available |
| Octadecyltrichlorosilane (OTS) | Silicon Nanowires/Nanowalls | 165[4] |
| 3-Aminopropyltriethoxysilane (APTES) | TiO2 | - |
| Untreated Silicon Wafer | Silicon Wafer | <10 |
Experimental Protocols
Accurate and reproducible quantification of silane surface coverage relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques used to characterize silane-modified surfaces.
Protocol 1: Silanization of Silicon Wafers
This protocol outlines a general procedure for the solution-phase deposition of silanes onto silicon wafers.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound (or other silane)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Cleaning and Hydroxylation:
-
Silanization:
-
Prepare a 1% (v/v) solution of the silane in anhydrous toluene.
-
Immerse the cleaned and dried wafers in the silane solution for 2-4 hours at room temperature under an inert atmosphere.[6]
-
-
Rinsing and Curing:
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a surface.[7]
Instrument Parameters (Typical):
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Area: ~300 x 700 µm
-
Take-off Angle: 45° or 90°
-
Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.[8]
-
Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions to determine chemical states and quantify elemental composition.[8]
Protocol 3: Contact Angle Goniometry
This technique measures the angle between a liquid droplet and a solid surface to determine surface wettability.
Procedure:
-
Place the silanized wafer on the goniometer stage.[9]
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.[10]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the contact angle.[10]
Protocol 4: Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the silane layer and measurement of surface roughness.[11][12][13]
Procedure:
-
Mount the silanized wafer on an AFM stub.
-
Select an appropriate AFM tip (e.g., silicon nitride).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire images of the surface topography.
-
Use AFM software to analyze the images and calculate the root-mean-square (RMS) roughness.
Protocol 5: Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films with high precision.[14][15][16][17][18]
Procedure:
-
Place the silanized wafer on the ellipsometer stage.
-
Align the laser and detector.
-
Measure the change in polarization of light reflected from the surface over a range of wavelengths and incident angles.
-
Develop an optical model of the surface (e.g., Si/SiO₂/Silane layer).
-
Fit the experimental data to the model to determine the thickness and refractive index of the silane layer.[14]
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To better understand the silanization process and the subsequent analysis, the following diagrams illustrate the key steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surfmods.jp [surfmods.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. brighton-science.com [brighton-science.com]
- 10. keylinktech.com [keylinktech.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. users.aalto.fi [users.aalto.fi]
- 14. details | Park Systems [parksystems.com]
- 15. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
- 16. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 17. Ellipsometry Technology Information - Film Sense Ellipsometer [film-sense.com]
- 18. Thin Film Thickness - J.A. Woollam [jawoollam.com]
A Comparative Guide to AFM Imaging of Ethyltriethoxysilane (ETES) Self-Assembled Monolayers
This guide provides a comparative analysis of Ethyltriethoxysilane (ETES) self-assembled monolayers (SAMs) for surface functionalization, with a focus on their characterization using Atomic Force Microscopy (AFM). ETES, a short-chain silane, is compared with two widely used alternatives: Octadecyltrichlorosilane (OTS), a long-chain alkylsilane, and (3-Aminopropyl)triethoxysilane (APTES), a functionalized silane. This comparison is intended for researchers, scientists, and drug development professionals who utilize SAMs for applications such as biosensors, cell-based assays, and surface modification.
Comparison with Alternatives
ETES offers a simple, short alkyl chain (-C2H5) for creating moderately hydrophobic surfaces. Its short length, however, can lead to less ordered and less dense monolayers compared to long-chain alternatives.
-
Octadecyltrichlorosilane (OTS): Featuring a long 18-carbon alkyl chain, OTS typically forms highly ordered, dense, and crystalline monolayers. These SAMs provide excellent surface passivation and create highly hydrophobic surfaces. The increased van der Waals interactions between the long alkyl chains drive the formation of well-organized layers.
-
(3-Aminopropyl)triethoxysilane (APTES): APTES introduces a terminal amine group, rendering the surface hydrophilic and providing a reactive site for the covalent attachment of biomolecules or nanoparticles. The functional headgroup can influence the packing and ordering of the monolayer.
The choice between these silanes depends on the desired surface properties: hydrophobicity, chemical reactivity, and the required degree of surface passivation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for ETES, OTS, and APTES SAMs as characterized by various surface analysis techniques, including AFM. Note that specific values can vary based on substrate preparation, deposition conditions, and measurement parameters. Data for ETES is less prevalent in the literature; therefore, typical values for short-chain alkylsilanes are provided as an estimate.
| Parameter | This compound (ETES) (Estimated) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Molecular Structure | CH₃CH₂Si(OCH₂CH₃)₃ | CH₃(CH₂)₁₇SiCl₃ | H₂N(CH₂)₃Si(OCH₂CH₃)₃ |
| Terminal Group | Methyl (-CH₃) | Methyl (-CH₃) | Amine (-NH₂) |
| Typical RMS Roughness (AFM) | ~0.2 - 0.6 nm | ~0.1 - 0.3 nm[1] | ~0.2 - 0.5 nm |
| Theoretical Thickness | ~0.7 nm | ~2.5 nm[1] | ~0.7 - 1.0 nm |
| Water Contact Angle | 70° - 90° | 105° - 115° | 50° - 70° |
| Key Characteristics | Forms a moderately hydrophobic surface. Shorter chain length may result in less ordered films compared to OTS. | Forms highly ordered, crystalline, and densely packed monolayers, resulting in a very hydrophobic and inert surface. | Provides a hydrophilic surface with reactive amine groups for further functionalization, such as covalent immobilization of biomolecules. |
Experimental Protocols
Reproducible formation of high-quality SAMs is critical for reliable AFM analysis. The following protocols outline standard procedures for SAM preparation on silicon substrates with a native oxide layer and subsequent AFM imaging.
Protocol 1: Preparation of Silane Self-Assembled Monolayers
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer.
-
Clean the substrates by sonication in a series of solvents, for example, acetone, and ethanol, for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
To create a hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Extreme caution is required when handling Piranha solution.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1 mM solution of the desired silane (ETES, OTS, or APTES) in an anhydrous solvent, such as toluene or ethanol. The preparation should be done in a low-humidity environment (e.g., a glovebox) to minimize premature hydrolysis and polymerization of the silane in solution.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the silane solution.
-
The immersion time can vary from a few minutes to several hours. For OTS, longer immersion times (e.g., 12-24 hours) are common to achieve highly ordered monolayers. For shorter chain silanes like ETES and APTES, 1-2 hours is often sufficient.
-
After immersion, rinse the substrates with the same anhydrous solvent to remove non-covalently bound molecules.
-
Perform a final rinse with ethanol and dry the SAM-coated substrates under a stream of dry nitrogen.
-
To cure the monolayer and strengthen the siloxane bonds, the coated substrates can be baked at around 120°C for about an hour.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system on a vibration isolation table to minimize environmental noise.
-
For high-resolution imaging of SAMs in air, silicon nitride or silicon probes with a sharp tip (nominal radius < 10 nm) are recommended. Tapping mode (or intermittent contact mode) is generally preferred over contact mode to minimize damage to the soft monolayer.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and uniformity of the SAM. Then, zoom in to smaller areas for high-resolution imaging of the molecular packing and to identify any defects.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
Setpoint: The tapping mode setpoint should be adjusted to be as close to the free air amplitude as possible while maintaining stable imaging to minimize the force applied to the sample.
-
-
Data Analysis:
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness from the topography images over a defined area (e.g., 1x1 µm). A low RMS value is indicative of a uniform and well-formed monolayer.
-
Film Thickness: The thickness of the SAM can be determined by creating a defect in the monolayer (a process sometimes called "nanoshaving" where the AFM tip is used to scrape away a small area of the SAM) and measuring the height difference between the SAM and the underlying substrate.
-
Visualizations
The following diagrams illustrate the experimental workflow for SAM preparation and AFM analysis, and the logical relationship between the different silane molecules.
Caption: Experimental workflow for SAM preparation and AFM analysis.
Caption: Logical relationship of key properties of ETES, OTS, and APTES.
References
A Comparative Guide to the Thermal Stability of Ethyltriethoxysilane-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of materials derived from ethyltriethoxysilane (ETES) with other relevant silane-based materials. The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for material selection and application in research and development.
Executive Summary
This compound (ETES) is a versatile precursor for the synthesis of hybrid organic-inorganic materials, coatings, and silica-based networks. The thermal stability of these materials is a critical parameter that dictates their performance in various applications, from high-temperature coatings to thermally processed drug delivery systems. This guide demonstrates that while specific quantitative data for ETES-derived materials is not extensively documented in publicly available literature, a strong comparative analysis with closely related silane-based materials provides crucial insights into their expected thermal behavior. Materials derived from precursors like mthis compound (MTES) and tetraethoxysilane (TEOS) show that the thermal stability is significantly influenced by the degree of crosslinking and the nature of the organic substituents.
Comparative Thermal Analysis Data
The following tables summarize key quantitative data from TGA and DSC analyses of various silane-based materials, providing a framework for understanding the thermal properties of ETES-based materials.
Table 1: Thermogravimetric Analysis (TGA) Data for Silane-Based Materials
| Material/Precursor | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Temp. at 50% Weight Loss (°C) | Char Yield at 800°C (%) | Reference |
| Related Ethoxysilanes | |||||
| MTES/TEOS Hybrid Aerogel | ~260 (organics evolution) | - | - | >90 (in N2) | [1] |
| TEOS/DCN Hybrid | - | ~300 | ~450 | ~50 (in N2) | [2] |
| APTES-modified Silica | - | ~300 | >600 | ~90 (in N2) | [3] |
| General Silica Gels | |||||
| Unmodified Silica Gel | ~100 (water loss) | - | - | >95 | [4] |
| Modified Silica Gels | >300 (decomposition start) | - | - | Varies | [5] |
Note: Specific TGA data for materials solely derived from ETES is limited in the reviewed literature. The data from related ethoxysilanes provides an estimate of the expected thermal behavior.
Table 2: Differential Scanning calorimetry (DSC) Data for Polysiloxanes and Related Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Polydimethylsiloxane (PDMS) | -127 | -40 | [6] |
| Poly(tetradecyl methyl siloxane) | - | 5 | [7] |
| Crosslinked Poly(siloxane-r-S) | Varies with sulfur content | - | [8] |
| Crosslinked Polymeric Microspheres | ~150 - 350 (exothermic peaks) | - | [1][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess thermal stability are crucial for reproducible research.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
Sample Preparation: A small amount of the material (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).
Typical Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal environment.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected transitions, followed by a controlled cooling ramp and a second heating cycle. The second heating cycle is often used to analyze the thermal properties after erasing the sample's prior thermal history.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured and plotted against temperature. The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks, as well as step changes in the baseline corresponding to the glass transition.[6]
Visualizing Thermal Analysis Workflows
Understanding the logical flow of thermal stability analysis is crucial for experimental design and data interpretation.
Caption: Workflow for the thermal stability analysis of ETES-based materials.
Discussion and Conclusion
The thermal stability of silane-based materials is a complex property influenced by several factors. For materials derived from ethoxysilanes like ETES, the primary decomposition events observed via TGA are the loss of physically adsorbed water and residual solvent at lower temperatures (around 100-150 °C), followed by the condensation of silanol groups at moderately higher temperatures.[4][5] The main decomposition of the organic ethyl groups and the siloxane network occurs at significantly higher temperatures, often above 300 °C.
DSC analysis of polysiloxanes reveals that their thermal transitions are highly dependent on the side chains and the degree of crosslinking. For instance, polydimethylsiloxane exhibits a very low glass transition temperature (-127 °C), indicating high flexibility at low temperatures, while the introduction of longer alkyl chains can lead to crystallization and melting behavior.[6][7]
While direct, quantitative TGA and DSC data for materials synthesized exclusively from ETES are not abundant in the available literature, the data from closely related materials such as those derived from MTES and TEOS provide a reliable basis for estimation. It is expected that ETES-based materials will exhibit thermal stability profiles comparable to other short-chain alkyltriethoxysilanes. The presence of the ethyl group suggests that the onset of organic decomposition will likely occur at a temperature similar to or slightly lower than that of methyl-substituted silanes due to the slightly lower C-C bond energy compared to a C-H bond in a methyl group.
For researchers and professionals in drug development, the thermal stability of ETES-based materials is a critical consideration for sterilization processes, storage stability, and in vivo performance of drug delivery systems. The data and protocols presented in this guide offer a foundational understanding to inform material design and selection, while also highlighting the need for direct experimental validation for specific ETES-based formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process [mdpi.com]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Ethyltriethoxysilane: A Comparative Guide to Performance as a Silane Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification and adhesion promotion, silane coupling agents are indispensable tools. Ethyltriethoxysilane (ETES) is a versatile organosilicon compound utilized to enhance the bond between organic polymers and inorganic substrates. This guide provides an objective comparison of ETES's performance against other commonly used silane coupling agents, supported by experimental data. We will delve into key performance indicators such as adhesion strength and surface wettability, and provide detailed methodologies for the key experiments cited.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is contingent on its chemical structure, the nature of the substrate, and the polymer matrix it is intended to bond with. Key performance metrics include adhesion strength, typically measured by lap shear tests, and surface wettability, quantified by contact angle measurements.
Adhesion Strength
A study investigating the adhesion of epoxide resins to indium tin oxide (ITO) glass evaluated five different organo-functional silanes. The results, presented in Table 1, highlight the significant impact of the silane's functional group on adhesion strength.[1] Although ETES was not included in this particular study, the data provides a valuable benchmark for the performance of other common silanes.
Table 1: Adhesion Strength of Various Silane Coupling Agents on ITO Glass
| Silane Coupling Agent | Functional Group | Adhesion Strength ( kg/cm ²) |
| Vinyl Silane | Vinyl | 91.42 |
| Methacrylic Silane | Methacryl | 78.18 |
| Acrylic Silane | Acryl | 59.39 |
| Epoxy Silane | Epoxy | 36.78 |
| Amino Silane | Amino | 22.77 |
| No Silane Additive | - | 35.57 |
| Source: The effect of organo-functional silanes on the adhesion of epoxide resins to ITO glass[1] |
It is noteworthy that in this specific application, the vinyl-functionalized silane demonstrated the highest adhesion strength, significantly outperforming the amino-functionalized silane.[1] Another study focused on the synergistic effects of aminosilane coupling agents on the adhesion performance of a silane primer, where the addition of N-aminoethyl-3-aminopropylmethyl-dimethoxysilane at 13 wt% increased the adhesive strength to 1.53 MPa.[2]
Surface Wettability and Film Resistance
The ability of a silane to alter the surface properties of a substrate, particularly its wettability, is another crucial performance indicator. A study directly compared the films formed by this compound (ETES) and Vinyltriethoxysilane (VTES) on silica.[3] The key findings are summarized in Table 2.
Table 2: Comparison of this compound (ETES) and Vinyltriethoxysilane (VTES) Films on Silica
| Property | This compound (ETES) | Vinyltriethoxysilane (VTES) |
| Film Characteristics | Less oleophobic and hydrophobic | More oleophobic and hydrophobic |
| Water Resistance | Less resistant to disruption and desorption | More resistant to disruption and desorption |
| Source: THE WETTABILITY OF ETHYL- AND VINYLTRIETHOXYSILANE FILMS FORMED AT ORGANIC-LIQUID/SILICA INTERFACES[3] |
This study indicates that VTES films are generally more repellent to both oil and water and exhibit greater stability in aqueous environments compared to ETES films.[3] The addition of low-molecular-weight organic acids or bases to the silane solutions was found to enhance the formation of hydrophobic and water-resistant films for both silanes on silica and alpha-alumina.[3]
The hydrophobicity of a treated surface is quantified by the water contact angle; a higher angle signifies a more hydrophobic surface. The length of the alkyl chain in alkylsilanes plays a significant role, with longer chains generally leading to more ordered and stable monolayers with higher water contact angles.[4]
Experimental Protocols
To ensure reproducible and comparable results when evaluating silane coupling agents, standardized experimental protocols are essential.
Lap Shear Adhesion Test (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
1. Specimen Preparation:
-
Prepare metal plates (e.g., aluminum, steel) according to the specified dimensions in ASTM D1002.[1][5][6]
-
Clean and prepare the surfaces of the metal plates as required for the specific application.
-
Apply the silane coupling agent to the bonding surfaces and allow it to react according to the manufacturer's instructions.
-
Apply the adhesive to the treated surfaces and assemble the lap joint with a specified overlap area.[1]
-
Cure the adhesive as recommended by the manufacturer.
2. Testing Procedure:
-
Secure the ends of the bonded specimen in the grips of a universal testing machine, ensuring proper alignment to apply a tensile load parallel to the bond line.[3][5][6]
-
Apply a tensile load at a constant crosshead speed (typically 1.3 mm/min or 0.05 in/min) until the bond fails.[6]
3. Data Analysis:
-
Calculate the shear strength by dividing the maximum load by the bonded area.[3]
-
Report the shear strength in megapascals (MPa) or pounds per square inch (psi).
-
Note the type of failure (e.g., adhesive failure at the interface or cohesive failure within the adhesive).[6]
Contact Angle Measurement (Sessile Drop Method - ASTM D7334)
This practice covers the measurement of the advancing contact angle of a liquid droplet on a solid surface to assess wettability.[8][9][10][11]
1. Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) to ensure it is free of contaminants.
-
Apply the silane coupling agent to the substrate using a consistent method (e.g., dip-coating, spin-coating, vapor deposition).
-
Cure the silanized substrate as required.
2. Measurement Procedure:
-
Place the prepared substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.[8]
-
Capture an image of the sessile drop.[10]
-
Use software to measure the angle formed at the three-phase (liquid-solid-vapor) interface.[10] This is the static contact angle. For the advancing contact angle, the droplet volume is slowly increased, and the angle is measured just as the contact line begins to move.[12]
3. Data Analysis:
-
Record the contact angle in degrees.
-
A higher contact angle indicates lower wettability and a more hydrophobic surface.[4]
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
This method is used to calculate the surface free energy of a solid, including its polar and dispersive components, from contact angle measurements with at least two different liquids with known surface tension properties.[4][13]
1. Contact Angle Measurements:
-
Measure the contact angles of at least two different probe liquids (e.g., water and diiodomethane) on the silanized surface using the sessile drop method described above.
2. Calculation:
-
The OWRK method is based on the Young's equation and separates the surface free energy (γ) into a dispersive (γd) and a polar (γp) component.
-
The relationship is expressed by the following equation: (1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2 where:
-
θ is the contact angle of the probe liquid on the solid surface.
-
γL is the total surface tension of the probe liquid.
-
γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.
-
γLd and γLp are the known dispersive and polar components of the probe liquid's surface tension.
-
-
By measuring the contact angles of two liquids with known γL, γLd, and γLp, a system of two linear equations with two unknowns (γSd and γSp) can be solved to determine the surface free energy components of the solid. The total surface free energy of the solid is the sum of its dispersive and polar components (γS = γSd + γSp).
Visualizing Silane Chemistry and Experimental Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for trialkoxysilane surface modification.
Caption: Experimental workflow for lap shear adhesion testing.
Caption: Logical workflow for selecting a silane coupling agent.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. imapsjmep.org [imapsjmep.org]
- 10. kompozit.org.tr [kompozit.org.tr]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. zmsilane.com [zmsilane.com]
- 13. gelest.com [gelest.com]
Validating Ethyltriethoxysilane Grafting: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals working with surface modification, the successful grafting of molecules like Ethyltriethoxysilane (ETES) is paramount. ETES is frequently used to introduce ethyl groups onto a surface, altering its properties for various applications. Validating the success and efficiency of this grafting process is a critical step that requires robust analytical techniques. This guide provides a comparative overview of key spectroscopic methods used for this purpose, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The primary spectroscopic techniques for confirming ETES grafting are Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance Spectroscopy (NMR). Each method offers unique insights into the chemical changes occurring at the substrate surface. Complementary techniques such as Thermogravimetric Analysis (TGA) and Contact Angle Measurement provide quantitative data on grafting density and qualitative confirmation of surface property changes, respectively.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific information required, the nature of the substrate, and the available instrumentation. A combination of these methods often provides the most comprehensive validation of ETES grafting.
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Data |
| FTIR Spectroscopy | Presence of specific chemical bonds (Si-O-Si, C-H) | Relatively simple, fast, and non-destructive. Can be used for in-situ monitoring.[1] | Less surface-sensitive than XPS. Quantification can be challenging. | Peak intensity/area ratios (e.g., Si-O-Si to a substrate peak).[2] |
| XPS | Elemental composition and chemical state of the surface | Highly surface-sensitive (top 5-10 nm).[3] Provides quantitative elemental analysis.[4] | Requires high vacuum. Can be destructive with depth profiling.[3] | Atomic concentration percentages of Si, C, and O.[5][6] |
| NMR Spectroscopy | Molecular structure and environment of grafted molecules | Provides detailed structural information. Can be used for quantification (qNMR).[7][8] | Lower sensitivity compared to other techniques. May require specialized solid-state NMR for surfaces. | Grafting density (molecules/nm²).[7] |
| TGA | Amount of grafted material | Provides a direct measure of the mass of grafted silane. | Destructive technique. Assumes weight loss is solely due to the grafted material. | Weight loss percentage, which can be used to calculate grafting density.[9][10][11] |
| Contact Angle | Surface wettability (hydrophobicity/hydrophilicity) | Simple, rapid, and highly sensitive to surface changes.[3] | Indirect chemical information. Sensitive to surface roughness and contamination.[3][12] | Water contact angle (θ) in degrees. An increase after ETES grafting indicates successful surface hydrophobization.[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key validation techniques.
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: To identify the characteristic vibrational bands of ETES grafted on a surface.
Protocol:
-
Sample Preparation:
-
Acquire a background spectrum of the unmodified substrate.
-
For powder samples, prepare a KBr pellet. For films or larger solids, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the ETES-modified sample in the FTIR spectrometer.
-
Collect the spectrum over a suitable range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum of the unmodified substrate from the sample spectrum.
-
Identify characteristic peaks for ETES grafting. Look for the appearance or increased intensity of C-H stretching vibrations (around 2850-2960 cm⁻¹) and Si-O-Si asymmetric stretching (around 1000-1130 cm⁻¹).[5]
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states at the surface, confirming the presence of silicon and changes in carbon and oxygen environments.
Protocol:
-
Sample Preparation:
-
Mount the unmodified and ETES-modified samples on the XPS sample holder.
-
Ensure the surface is clean and free of contaminants.
-
-
Instrument Setup:
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.[14]
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for the Si 2p, C 1s, and O 1s regions to determine their chemical states.[14]
-
-
Data Analysis:
-
Reference the binding energies to the adventitious C 1s peak at 284.8 eV.[14]
-
Fit the high-resolution spectra with appropriate components to identify different chemical bonds.
-
Calculate the atomic concentrations of each element to quantify the extent of grafting.
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Objective: To determine the grafting density of ETES on the surface.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the ETES-modified material.
-
Suspend the sample in a suitable deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.[8]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is crucial for accurate quantification.[7]
-
-
Data Analysis:
-
Integrate the signals corresponding to the ethyl protons of the grafted ETES and the signal of the internal standard.
-
Calculate the concentration of the grafted ETES relative to the known concentration of the internal standard.
-
Determine the grafting density based on the calculated concentration and the surface area of the substrate.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive validation of this compound grafting, incorporating both primary spectroscopic techniques and complementary methods.
Caption: Workflow for the validation of this compound grafting.
By employing a multi-faceted approach that combines the strengths of these different analytical techniques, researchers can confidently validate the successful grafting of this compound and gain a comprehensive understanding of the modified surface. This ensures the quality and reliability of materials developed for advanced applications in research, medicine, and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
Performance comparison of Ethyltriethoxysilane and Tetraethoxysilane in sol-gel processes.
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process is a cornerstone technique for the synthesis of high-purity silica materials with tunable properties. The selection of the silicon alkoxide precursor is a critical factor that dictates the kinetics of the sol-gel transition and the final characteristics of the silica network. This guide provides an objective comparison of two common precursors: Ethyltriethoxysilane (ETES) and Tetraethoxysilane (TEOS), supported by experimental data and established principles of sol-gel chemistry.
Executive Summary
Tetraethoxysilane (TEOS) is the most widely utilized silica precursor in sol-gel synthesis due to its tetra-functionality, leading to highly cross-linked and stable silica networks. This compound (ETES), an organotrialkoxysilane, possesses one non-hydrolyzable ethyl group, which introduces organic character into the silica matrix and modifies the network structure.
The primary distinction lies in their reactivity and the nature of the resulting gel. TEOS generally exhibits faster hydrolysis and condensation rates, leading to shorter gelation times. The presence of the ethyl group in ETES introduces steric hindrance, which is expected to slow down these reactions, offering potentially greater control over the gelation process. The final silica materials also differ significantly: TEOS produces a purely inorganic silica network, while ETES yields a hybrid organic-inorganic material with modified surface properties and potentially enhanced flexibility.
Performance Comparison: ETES vs. TEOS
The following tables summarize the key performance differences between ETES and TEOS in sol-gel processes. Where direct comparative experimental data for ETES is limited, performance characteristics are inferred based on studies of similar organotrialkoxysilanes and the principles of steric hindrance.
Table 1: Reaction Kinetics and Gelation Time
| Parameter | This compound (ETES) | Tetraethoxysilane (TEOS) | Key Differences & Supporting Data |
| Hydrolysis Rate | Slower | Faster | The ethyl group in ETES presents greater steric hindrance compared to the ethoxy group in TEOS, slowing the nucleophilic attack of water on the silicon center. Studies on similar organoalkoxysilanes show a decrease in hydrolysis rate with increasing size of the non-hydrolyzable alkyl group.[1] |
| Condensation Rate | Slower | Faster | Steric hindrance from the ethyl group also impedes the condensation of silanol groups, leading to a slower formation of the siloxane network. |
| Gelation Time | Longer | Shorter | The slower hydrolysis and condensation rates of ETES typically result in longer gelation times under identical conditions. Gelation time for TEOS is highly dependent on factors like pH, temperature, and water-to-precursor ratio.[1] |
| Activation Energy of Hydrolysis | Higher | Lower | The activation energy for the hydrolysis of organotriethoxysilanes like mthis compound (MTES) has been found to be higher than that of TEOS, suggesting a greater energy barrier for reaction, a trend expected to hold for ETES. For example, the activation energy of MTES at pH 3.134 was 57.61 kJ mol⁻¹, while for TEOS it was 31.52 kJ mol⁻¹.[2] |
Table 2: Properties of Resulting Silica Materials
| Property | Silica from ETES | Silica from TEOS | Key Differences & Supporting Data |
| Composition | Organic-Inorganic Hybrid (Si-C bonds) | Purely Inorganic (SiO₂) | The non-hydrolyzable Si-C bond in ETES incorporates ethyl groups into the final silica network. |
| Surface Area | Generally Lower | Generally Higher | The presence of organic groups can lead to a less developed porous structure, resulting in a lower surface area compared to the highly porous network formed from TEOS. For comparison, silica aerogels from TEOS can have surface areas around 620 m²/g, while those from other precursors can vary significantly.[3] |
| Pore Volume & Size | Variable, can be tailored | Variable, well-documented | The slower kinetics of ETES may allow for more controlled pore formation. However, the presence of the ethyl groups can also lead to a less defined porous structure. Pore sizes for TEOS-derived gels can range from 40 to 180 nm.[3] |
| Hydrophobicity | More Hydrophobic | Hydrophilic | The presence of ethyl groups on the surface of the silica network imparts a hydrophobic character. |
| Thermal Stability | Lower | Higher | The organic ethyl groups in the ETES-derived silica will begin to decompose at elevated temperatures (typically >300-400°C), whereas pure silica from TEOS is thermally stable to much higher temperatures. |
| Mechanical Properties | Potentially more flexible | Brittle | The incorporation of organic groups can increase the flexibility of the silica network. |
Experimental Protocols
A generalized experimental protocol for a comparative sol-gel synthesis of silica from ETES and TEOS is provided below. This protocol can be adapted based on the desired final material properties.
Objective: To synthesize and compare silica gels from ETES and TEOS under acidic catalysis.
Materials:
-
This compound (ETES, ≥98%)
-
Tetraethoxysilane (TEOS, ≥98%)
-
Ethanol (anhydrous, ≥99.5%)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Precursor Solution Preparation:
-
In two separate beakers, prepare the precursor solutions.
-
For ETES: Mix 10 mL of ETES with 20 mL of ethanol.
-
For TEOS: Mix 10 mL of TEOS with 20 mL of ethanol. .
-
-
Hydrolysis:
-
Prepare a hydrolysis solution by adding 0.5 mL of 1 M HCl to 10 mL of deionized water.
-
Slowly add the hydrolysis solution to each of the precursor solutions under vigorous stirring.
-
-
Gelation:
-
Continue stirring the mixtures for 1 hour at room temperature.
-
Cover the beakers and leave them undisturbed to allow for gelation. Record the time taken for the sol to transition into a solid gel (gelation time).
-
-
Aging:
-
Once gelled, age the gels in their mother liquor for 24 hours at room temperature to strengthen the silica network.
-
-
Washing:
-
Carefully decant the supernatant and wash the gels three times with ethanol to remove unreacted precursors and by-products.
-
-
Drying:
-
Dry the gels at 60°C for 48 hours to obtain xerogels. For aerogel synthesis, supercritical drying would be employed.[4]
-
-
Characterization:
-
Characterize the resulting silica materials for their surface area and pore size distribution (BET analysis), chemical structure (FTIR spectroscopy), and thermal stability (TGA).
-
Visualizing the Process and Chemistry
Diagram 1: Sol-Gel Experimental Workflow
Caption: A generalized workflow for the sol-gel synthesis of silica materials.
Diagram 2: Hydrolysis and Condensation Pathways
Caption: A simplified representation of the hydrolysis and condensation reactions for ETES and TEOS.
Conclusion
The choice between this compound and Tetraethoxysilane as a precursor in sol-gel synthesis fundamentally depends on the desired properties of the final silica material. TEOS is the precursor of choice for creating purely inorganic, highly porous, and thermally stable silica networks. In contrast, ETES offers a pathway to organic-inorganic hybrid materials with increased hydrophobicity and potentially greater flexibility, albeit with likely slower reaction kinetics and lower thermal stability. Researchers and professionals in drug development can leverage these differences to tailor the properties of silica-based materials for specific applications, such as controlling the release of hydrophobic drugs or developing flexible biocompatible coatings. The provided experimental protocol offers a starting point for a direct and objective comparison of these two precursors in a laboratory setting.
References
Safety Operating Guide
Proper Disposal of Ethyltriethoxysilane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Ethyltriethoxysilane, a flammable and moisture-sensitive compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its inherent hazards. This information directly informs the necessary precautions for its disposal.
| Property | Data | Citation |
| GHS Hazard Statements | H226: Flammable liquid and vapor. | [1] |
| Flash Point | 29 °C / 84.2 °F | [2][3] |
| Incompatibilities | Strong oxidizing agents, moisture. | [4][5] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection (safety goggles or face shield), and flame-retardant clothing. | [1][5][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[7][8] Attempting to dispose of this chemical through standard laboratory drains or as regular trash is strictly prohibited.[8]
1. Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the this compound waste in its original container.[1][7]
-
Dedicated Waste Container: If transferring is necessary, use a dedicated, clearly labeled, and compatible waste container. Ensure the container is made of a material that will not react with the silane.
-
No Mixing: Do not mix this compound waste with other chemical waste.[1][7]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent paper, pipette tips, or gloves, should be collected in the same dedicated hazardous waste container.[8]
2. Labeling of Waste Containers:
-
Clearly label the waste container as "Hazardous Waste: this compound".[8]
-
Include the date of waste accumulation to track storage times.[8]
-
Ensure that relevant hazard symbols, such as "Flammable Liquid," are clearly visible on the label.
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[5][6]
-
Ignition Sources: Keep the storage area away from heat, sparks, open flames, and other sources of ignition.[1][4][6]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents and moisture.[4][5]
4. Arranging for Disposal:
-
Licensed Professional Disposal: Contact a licensed and reputable hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[7] The recommended disposal method is typically incineration by a licensed facility.[6][8]
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, national, and international regulations concerning hazardous waste.[1][7]
5. Spill Management:
In the event of a spill, follow these procedures:
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[2][6]
-
Ventilate the Area: Ensure adequate ventilation.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or commercial sorbents, to contain and absorb the spill.[1][8]
-
Collect and Dispose: Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.[8]
-
Personal Protection: Always wear the appropriate personal protective equipment (PPE) when cleaning up spills.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ethyltriethoxysilane
Essential safety protocols and logistical plans for the use of Ethyltriethoxysilane in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
This compound is a flammable liquid and vapor that requires careful handling to mitigate risks in a laboratory environment.[1][2] Adherence to stringent safety protocols is paramount for all personnel, from researchers and scientists to professionals in drug development. This guide provides a comprehensive, step-by-step approach to the safe handling, storage, and disposal of this chemical, alongside emergency procedures.
Immediate Safety and Hazard Information
This compound (CAS No: 78-07-9) is classified as a flammable liquid.[1][2] It is crucial to be aware of its potential hazards to ensure appropriate safety measures are in place.
| Property | Value |
| Molecular Formula | C8H20O3Si |
| Molecular Weight | 192.33 g/mol [1] |
| Flash Point | 29 °C / 84.2 °F[3] |
| Boiling Point | 158 - 159 °C / 316.4 - 318.2 °F[3] |
| Specific Gravity | 0.896[3] |
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Engineering Controls and Ventilation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][5] Standard laboratory glasses are not sufficient.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7] Regularly inspect gloves for any signs of degradation or perforation and replace them as needed.[7]
-
Wear a flame-retardant lab coat or chemical-resistant apron over long-sleeved clothing.[1][8]
-
Wear closed-toe shoes made of a material that is resistant to chemicals.[7]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]
3. Chemical Handling:
-
Ground and bond containers when transferring the chemical to prevent static discharge.[1][2]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.[10]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[1][2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10]
-
Keep containers tightly closed to prevent moisture contamination.[1]
-
Store in a designated flammables storage cabinet.[6]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[2][4]
-
Unsuitable Extinguishing Media: Do not use a water jet.[4]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[2][5] Ensure adequate ventilation.[2] Do not breathe vapors.[1]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][10]
-
Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][5] Collect the absorbed material into a suitable, labeled container for disposal.[5] Use non-sparking tools for cleanup.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated and clearly labeled waste container.
-
Do not mix with other waste streams.[1]
2. Container Handling:
-
Keep waste containers tightly closed and store them in a cool, well-ventilated area, away from sources of ignition.
-
Handle uncleaned, empty containers as you would the product itself.[1]
3. Disposal Method:
-
Dispose of the waste through a licensed and approved hazardous waste disposal company.
-
All disposal activities must be in accordance with federal, state, and local regulations.[1][4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. trimaco.com [trimaco.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
